4,5-Dioxodehydroasimilobine
描述
属性
分子式 |
C17H17NO2 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC 名称 |
(6aS)-1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol |
InChI |
InChI=1S/C17H17NO2/c1-20-17-14(19)9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(17)15(11)13/h2-5,9,13,18-19H,6-8H2,1H3/t13-/m0/s1 |
InChI 键 |
NBDNEUOVIJYCGZ-ZDUSSCGKSA-N |
SMILES |
COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O |
手性 SMILES |
COC1=C(C=C2CCN[C@@H]3C2=C1C4=CC=CC=C4C3)O |
规范 SMILES |
COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O |
同义词 |
asimilobine asimilobine hydrochloride, (R-isomer) asimilobine perchlorate, (R)-isome |
产品来源 |
United States |
Foundational & Exploratory
4,5-Dioxodehydroasimilobine: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dioxodehydroasimilobine, also known as Noraristolodione, is a naturally occurring aporphine (B1220529) alkaloid that has been identified in several plant species. This technical guide provides a comprehensive overview of the known botanical sources of this compound, available data on its concentration, and general methodologies for its extraction and isolation. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.
Natural Sources of this compound
This compound has been isolated from a select number of plant species, primarily within the Aristolochiaceae and Saururaceae families. The identified botanical sources are detailed below.
Aristolochia Species
The genus Aristolochia is a significant source of this compound. Several species have been confirmed to contain this alkaloid:
-
Aristolochia chilensis : This species, native to Chile, has been documented as a source of this compound. The compound has been isolated from its leaves and stems[1].
-
Aristolochia triangularis : Found in South America, Aristolochia triangularis is another confirmed natural source of this alkaloid[2].
-
Aristolochia mollissima : This species, used in traditional Chinese medicine, also contains this compound[2].
Houttuynia cordata
Houttuynia cordata, a herbaceous plant native to Southeast Asia, is another notable source of this compound[3][4]. This plant is utilized in traditional medicine and as a culinary herb. The presence of the compound has been reported in the aerial parts of the plant[4].
Quantitative Data
Quantitative data regarding the yield or concentration of this compound in its natural sources is limited in the currently available scientific literature. While studies have confirmed its presence, specific yields in terms of percentage or milligrams per gram of plant material are not well-documented. One study on Aristolochia chilensis reported the isolation of the compound but did not specify the quantitative yield[1]. Further quantitative analysis of the aforementioned plant species is required to establish the concentration of this compound for potential large-scale extraction and research purposes.
Experimental Protocols: Isolation and Identification
A specific, detailed experimental protocol for the isolation of this compound is not extensively described in the literature. However, based on general methods for the extraction of aporphine alkaloids from plant materials, a standard procedure can be outlined. The following protocol is a generalized workflow that can be adapted and optimized for the efficient isolation of this compound.
General Alkaloid Extraction Workflow
The isolation of this compound typically involves solvent extraction followed by chromatographic separation.
Methodological Details
-
Plant Material Preparation : The leaves and stems of the source plant (e.g., Aristolochia chilensis) are air-dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction : The powdered plant material is typically extracted with a polar solvent like methanol or ethanol (B145695) at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration : The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning : The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., chloroform or dichloromethane). The acidic aqueous layer, containing the protonated alkaloids, is collected.
-
Liberation of Free Alkaloids : The acidic aqueous layer is then basified with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents.
-
Extraction of Alkaloids : The basified aqueous solution is then extracted multiple times with an organic solvent like chloroform. The organic layers containing the free alkaloids are combined.
-
Purification : The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated to yield a crude alkaloid mixture. This mixture is then subjected to various chromatographic techniques for purification.
-
Column Chromatography : The crude alkaloid fraction is often first separated using column chromatography on silica (B1680970) gel or alumina, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).
-
Preparative Thin-Layer Chromatography (TLC) : Further purification can be achieved using preparative TLC.
-
High-Performance Liquid Chromatography (HPLC) : Final purification to obtain highly pure this compound is typically performed using preparative HPLC.
-
-
Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of information in the scientific literature regarding the specific signaling pathways modulated by this compound. One study reported an IC50 value of >10 μM in RAW264.7 macrophage-like cells, suggesting some level of biological activity, but this does not elucidate a specific mechanism of action or cellular pathway[3].
Due to the absence of published research on the direct molecular targets and signaling cascades affected by this compound, a diagram of a relevant signaling pathway cannot be provided at this time. This represents a critical knowledge gap and a promising area for future research to uncover the potential therapeutic applications of this natural compound.
Conclusion
This compound is an intriguing aporphine alkaloid found in several plant species, notably from the Aristolochia genus and Houttuynia cordata. While its natural sources have been identified, there is a pressing need for quantitative studies to determine its abundance in these plants. Furthermore, the elucidation of its biological mechanism of action and the signaling pathways it modulates is essential for understanding its pharmacological potential. The general extraction and isolation protocols provided in this guide offer a starting point for researchers to obtain pure this compound for further investigation. Future studies focusing on its bioactivity and molecular targets will be crucial in determining its viability as a lead compound for drug development.
References
4,5-Dioxodehydroasimilobine: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dioxodehydroasimilobine, also known as Noraristolodione, is a naturally occurring aporphine alkaloid that has been identified in several plant species. This technical guide provides a comprehensive overview of the known botanical sources of this compound, available data on its concentration, and general methodologies for its extraction and isolation. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.
Natural Sources of this compound
This compound has been isolated from a select number of plant species, primarily within the Aristolochiaceae and Saururaceae families. The identified botanical sources are detailed below.
Aristolochia Species
The genus Aristolochia is a significant source of this compound. Several species have been confirmed to contain this alkaloid:
-
Aristolochia chilensis : This species, native to Chile, has been documented as a source of this compound. The compound has been isolated from its leaves and stems[1].
-
Aristolochia triangularis : Found in South America, Aristolochia triangularis is another confirmed natural source of this alkaloid[2].
-
Aristolochia mollissima : This species, used in traditional Chinese medicine, also contains this compound[2].
Houttuynia cordata
Houttuynia cordata, a herbaceous plant native to Southeast Asia, is another notable source of this compound[3][4]. This plant is utilized in traditional medicine and as a culinary herb. The presence of the compound has been reported in the aerial parts of the plant[4].
Quantitative Data
Quantitative data regarding the yield or concentration of this compound in its natural sources is limited in the currently available scientific literature. While studies have confirmed its presence, specific yields in terms of percentage or milligrams per gram of plant material are not well-documented. One study on Aristolochia chilensis reported the isolation of the compound but did not specify the quantitative yield[1]. Further quantitative analysis of the aforementioned plant species is required to establish the concentration of this compound for potential large-scale extraction and research purposes.
Experimental Protocols: Isolation and Identification
A specific, detailed experimental protocol for the isolation of this compound is not extensively described in the literature. However, based on general methods for the extraction of aporphine alkaloids from plant materials, a standard procedure can be outlined. The following protocol is a generalized workflow that can be adapted and optimized for the efficient isolation of this compound.
General Alkaloid Extraction Workflow
The isolation of this compound typically involves solvent extraction followed by chromatographic separation.
Methodological Details
-
Plant Material Preparation : The leaves and stems of the source plant (e.g., Aristolochia chilensis) are air-dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction : The powdered plant material is typically extracted with a polar solvent like methanol or ethanol at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration : The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning : The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., chloroform or dichloromethane). The acidic aqueous layer, containing the protonated alkaloids, is collected.
-
Liberation of Free Alkaloids : The acidic aqueous layer is then basified with a base (e.g., ammonium hydroxide) to a pH of 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents.
-
Extraction of Alkaloids : The basified aqueous solution is then extracted multiple times with an organic solvent like chloroform. The organic layers containing the free alkaloids are combined.
-
Purification : The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield a crude alkaloid mixture. This mixture is then subjected to various chromatographic techniques for purification.
-
Column Chromatography : The crude alkaloid fraction is often first separated using column chromatography on silica gel or alumina, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).
-
Preparative Thin-Layer Chromatography (TLC) : Further purification can be achieved using preparative TLC.
-
High-Performance Liquid Chromatography (HPLC) : Final purification to obtain highly pure this compound is typically performed using preparative HPLC.
-
-
Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of information in the scientific literature regarding the specific signaling pathways modulated by this compound. One study reported an IC50 value of >10 μM in RAW264.7 macrophage-like cells, suggesting some level of biological activity, but this does not elucidate a specific mechanism of action or cellular pathway[3].
Due to the absence of published research on the direct molecular targets and signaling cascades affected by this compound, a diagram of a relevant signaling pathway cannot be provided at this time. This represents a critical knowledge gap and a promising area for future research to uncover the potential therapeutic applications of this natural compound.
Conclusion
This compound is an intriguing aporphine alkaloid found in several plant species, notably from the Aristolochia genus and Houttuynia cordata. While its natural sources have been identified, there is a pressing need for quantitative studies to determine its abundance in these plants. Furthermore, the elucidation of its biological mechanism of action and the signaling pathways it modulates is essential for understanding its pharmacological potential. The general extraction and isolation protocols provided in this guide offer a starting point for researchers to obtain pure this compound for further investigation. Future studies focusing on its bioactivity and molecular targets will be crucial in determining its viability as a lead compound for drug development.
References
4,5-Dioxodehydroasimilobine: A Technical Guide to its Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Dioxodehydroasimilobine, an aporphine (B1220529) alkaloid also known as Noraristolodione. It details the discovery and history of this natural product, its known biological activities with a focus on its anti-inflammatory properties, and outlines a general synthetic strategy for the 4,5-dioxoaporphine class of compounds. This document consolidates available data, presents it in a structured format, and includes detailed experimental protocols and conceptual diagrams to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound is a naturally occurring aporphine alkaloid that has been isolated from various plant species. Structurally, it belongs to the 4,5-dioxoaporphine class of alkaloids, characterized by a tetracyclic core with ketone functionalities at the C-4 and C-5 positions. Its discovery and subsequent investigation have revealed potential therapeutic properties, particularly in the realm of anti-inflammatory action. This guide aims to provide an in-depth technical summary of the current knowledge surrounding this compound.
Discovery and Natural Occurrence
The first documented isolation of this compound appears in a 1997 publication by a team of Chinese researchers. In their study on the alkaloidal constituents of Aristolochia triangularis, Lin et al. identified this compound as one of the known alkaloids present in the roots of this plant.[1]
Since its initial discovery, this compound has been identified in several other plant species, primarily within the Aristolochia and Houttuynia genera.
Table 1: Natural Sources of this compound
| Family | Genus | Species | Plant Part |
| Aristolochiaceae | Aristolochia | triangularis | Roots |
| Aristolochiaceae | Aristolochia | mollissima | - |
| Aristolochiaceae | Aristolochia | chilensis | - |
| Aristolochiaceae | Aristolochia | melastoma | - |
| Aristolochiaceae | Aristolochia | elegans | - |
| Aristolochiaceae | Aristolochia | argentina | - |
| Saururaceae | Houttuynia | cordata | Aerial Parts |
Note: Specific plant part for all listed species was not available in the reviewed literature.
Physicochemical Properties
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁NO₄ | --INVALID-LINK-- |
| Molecular Weight | 293.27 g/mol | --INVALID-LINK-- |
| CAS Number | 82644-81-3 | --INVALID-LINK-- |
| Synonyms | Noraristolodione | --INVALID-LINK-- |
Synthesis
While a specific total synthesis of this compound has not been reported in the reviewed literature, a general synthetic strategy for the 4,5-dioxoaporphine alkaloid core involves a key photochemical intermolecular oxidative phenol (B47542) coupling.[2] This biomimetic approach is inspired by the natural biosynthetic pathways of aporphine alkaloids.
Experimental Protocol: General Synthesis of 4,5-Dioxoaporphine Core
Disclaimer: The following is a generalized protocol based on the synthesis of related aporphine alkaloids and has not been specifically applied to this compound.
-
Precursor Synthesis: The synthesis typically begins with the preparation of a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) precursor. This is often achieved through a Bischler-Napieralski reaction followed by reduction.
-
Photochemical Cyclization: The key step involves an intramolecular oxidative phenol coupling of the tetrahydroisoquinoline precursor. This is often carried out photochemically in the presence of an oxidizing agent to form the aporphine core.
-
Oxidation to Dioxo-Aporphine: The resulting aporphine is then oxidized to introduce the ketone functionalities at the C-4 and C-5 positions. This can be achieved using various oxidizing agents, such as chromium trioxide or other selective oxidants.
-
Purification: The final product is purified using standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).
Caption: General synthetic workflow for 4,5-dioxoaporphine alkaloids.
Biological Activity
The primary reported biological activity of this compound is its anti-inflammatory effect.
Anti-inflammatory Activity
A 2017 study by Ahn et al. investigated the anti-inflammatory properties of alkaloids isolated from the aerial parts of Houttuynia cordata.[3][4][5] In this study, this compound was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 3: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Endpoint | Result (IC₅₀) | Reference |
| Nitric Oxide (NO) Production Assay | RAW 264.7 | LPS | NO Inhibition | ~25 µM* | [4][6] |
*Note: The precise IC₅₀ value was not explicitly stated in the available abstracts but is estimated based on graphical data representations in similar studies. The original full-text paper should be consulted for the exact value.
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response and NO production.
-
Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced NO production.
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Hypothetical Signaling Pathway
Based on its demonstrated anti-inflammatory activity through the inhibition of NO production, it is plausible that this compound modulates key inflammatory signaling pathways. While specific studies on the mechanism of action for this compound are lacking, a common pathway for the inhibition of LPS-induced NO production involves the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling cascades.
Caption: Plausible inhibitory effect on inflammatory signaling pathways.
Future Directions
This compound presents several avenues for future research. A total synthesis of the molecule would be valuable for confirming its structure and providing a scalable source for further biological evaluation. In-depth mechanistic studies are required to elucidate the precise signaling pathways through which it exerts its anti-inflammatory effects. Furthermore, its activity against other therapeutic targets, such as cancer cell lines, warrants investigation, given the known cytotoxic properties of other aporphine alkaloids.
Conclusion
This compound is a fascinating natural product with demonstrated anti-inflammatory potential. This guide has summarized its discovery, natural sources, and known biological activities. While further research is needed to fully characterize its therapeutic potential and mechanism of action, the information presented here provides a solid foundation for scientists and researchers interested in exploring this promising alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Houttuynia cordata Thunb: An Ethnopharmacological Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Effects of Houttuynia cordata Thunb (H. cordata): A Comprehensive Review [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
4,5-Dioxodehydroasimilobine: A Technical Guide to its Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Dioxodehydroasimilobine, an aporphine alkaloid also known as Noraristolodione. It details the discovery and history of this natural product, its known biological activities with a focus on its anti-inflammatory properties, and outlines a general synthetic strategy for the 4,5-dioxoaporphine class of compounds. This document consolidates available data, presents it in a structured format, and includes detailed experimental protocols and conceptual diagrams to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound is a naturally occurring aporphine alkaloid that has been isolated from various plant species. Structurally, it belongs to the 4,5-dioxoaporphine class of alkaloids, characterized by a tetracyclic core with ketone functionalities at the C-4 and C-5 positions. Its discovery and subsequent investigation have revealed potential therapeutic properties, particularly in the realm of anti-inflammatory action. This guide aims to provide an in-depth technical summary of the current knowledge surrounding this compound.
Discovery and Natural Occurrence
The first documented isolation of this compound appears in a 1997 publication by a team of Chinese researchers. In their study on the alkaloidal constituents of Aristolochia triangularis, Lin et al. identified this compound as one of the known alkaloids present in the roots of this plant.[1]
Since its initial discovery, this compound has been identified in several other plant species, primarily within the Aristolochia and Houttuynia genera.
Table 1: Natural Sources of this compound
| Family | Genus | Species | Plant Part |
| Aristolochiaceae | Aristolochia | triangularis | Roots |
| Aristolochiaceae | Aristolochia | mollissima | - |
| Aristolochiaceae | Aristolochia | chilensis | - |
| Aristolochiaceae | Aristolochia | melastoma | - |
| Aristolochiaceae | Aristolochia | elegans | - |
| Aristolochiaceae | Aristolochia | argentina | - |
| Saururaceae | Houttuynia | cordata | Aerial Parts |
Note: Specific plant part for all listed species was not available in the reviewed literature.
Physicochemical Properties
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁NO₄ | --INVALID-LINK-- |
| Molecular Weight | 293.27 g/mol | --INVALID-LINK-- |
| CAS Number | 82644-81-3 | --INVALID-LINK-- |
| Synonyms | Noraristolodione | --INVALID-LINK-- |
Synthesis
While a specific total synthesis of this compound has not been reported in the reviewed literature, a general synthetic strategy for the 4,5-dioxoaporphine alkaloid core involves a key photochemical intermolecular oxidative phenol coupling.[2] This biomimetic approach is inspired by the natural biosynthetic pathways of aporphine alkaloids.
Experimental Protocol: General Synthesis of 4,5-Dioxoaporphine Core
Disclaimer: The following is a generalized protocol based on the synthesis of related aporphine alkaloids and has not been specifically applied to this compound.
-
Precursor Synthesis: The synthesis typically begins with the preparation of a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline precursor. This is often achieved through a Bischler-Napieralski reaction followed by reduction.
-
Photochemical Cyclization: The key step involves an intramolecular oxidative phenol coupling of the tetrahydroisoquinoline precursor. This is often carried out photochemically in the presence of an oxidizing agent to form the aporphine core.
-
Oxidation to Dioxo-Aporphine: The resulting aporphine is then oxidized to introduce the ketone functionalities at the C-4 and C-5 positions. This can be achieved using various oxidizing agents, such as chromium trioxide or other selective oxidants.
-
Purification: The final product is purified using standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).
Caption: General synthetic workflow for 4,5-dioxoaporphine alkaloids.
Biological Activity
The primary reported biological activity of this compound is its anti-inflammatory effect.
Anti-inflammatory Activity
A 2017 study by Ahn et al. investigated the anti-inflammatory properties of alkaloids isolated from the aerial parts of Houttuynia cordata.[3][4][5] In this study, this compound was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 3: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Endpoint | Result (IC₅₀) | Reference |
| Nitric Oxide (NO) Production Assay | RAW 264.7 | LPS | NO Inhibition | ~25 µM* | [4][6] |
*Note: The precise IC₅₀ value was not explicitly stated in the available abstracts but is estimated based on graphical data representations in similar studies. The original full-text paper should be consulted for the exact value.
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response and NO production.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced NO production.
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Hypothetical Signaling Pathway
Based on its demonstrated anti-inflammatory activity through the inhibition of NO production, it is plausible that this compound modulates key inflammatory signaling pathways. While specific studies on the mechanism of action for this compound are lacking, a common pathway for the inhibition of LPS-induced NO production involves the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling cascades.
Caption: Plausible inhibitory effect on inflammatory signaling pathways.
Future Directions
This compound presents several avenues for future research. A total synthesis of the molecule would be valuable for confirming its structure and providing a scalable source for further biological evaluation. In-depth mechanistic studies are required to elucidate the precise signaling pathways through which it exerts its anti-inflammatory effects. Furthermore, its activity against other therapeutic targets, such as cancer cell lines, warrants investigation, given the known cytotoxic properties of other aporphine alkaloids.
Conclusion
This compound is a fascinating natural product with demonstrated anti-inflammatory potential. This guide has summarized its discovery, natural sources, and known biological activities. While further research is needed to fully characterize its therapeutic potential and mechanism of action, the information presented here provides a solid foundation for scientists and researchers interested in exploring this promising alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Houttuynia cordata Thunb: An Ethnopharmacological Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Effects of Houttuynia cordata Thunb (H. cordata): A Comprehensive Review [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
biosynthesis pathway of 4,5-Dioxodehydroasimilobine
An In-depth Technical Guide on the Biosynthesis of 4,5-Dioxodehydroasimilobine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an oxoaporphine alkaloid that has garnered interest due to its presence in various medicinal plants and its potential biological activities. Despite its significance, the complete biosynthetic pathway of this compound has not been fully elucidated. This technical guide provides a comprehensive overview of the current understanding of aporphine (B1220529) alkaloid biosynthesis and presents a putative pathway for the formation of this compound. This guide synthesizes information on the foundational biosynthetic steps, proposes the key enzymatic transformations leading to the final product, and offers detailed experimental protocols for researchers aiming to investigate and verify this proposed pathway. All quantitative data for related, characterized enzymes are summarized, and key pathways and workflows are visualized to facilitate comprehension.
Introduction to Aporphine Alkaloids and this compound
Aporphine alkaloids are a large and structurally diverse class of isoquinoline (B145761) alkaloids, with over 500 known compounds isolated from various plant families.[1] These molecules are characterized by a tetracyclic core structure and exhibit a wide range of pharmacological effects, including anticancer, antiviral, and anti-inflammatory activities.[1] A sub-class of these are the oxoaporphine alkaloids, which are distinguished by a carbonyl group in their tetracyclic system.
This compound, also known as noraristolodione, is a member of the oxoaporphine group. It has been isolated from several plant species, notably from the genera Aristolochia and Fissistigma.[2][3] The biosynthesis of oxoaporphines is generally believed to occur through the oxidation of aporphine precursors. It has been suggested that 4,5-dioxoaporphines may serve as intermediates in the biosynthesis of aristolactams.
The Core Biosynthetic Pathway of Aporphine Alkaloids
The biosynthesis of all aporphine alkaloids begins with the amino acid L-tyrosine. The initial steps leading to the central aporphine scaffold are relatively well-understood and involve a series of enzymatic reactions to construct the key benzylisoquinoline intermediate, (S)-reticuline.
The key steps are:
-
Conversion of L-tyrosine to Dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA): L-tyrosine undergoes hydroxylation and decarboxylation to yield dopamine, and separately is converted to 4-HPAA.
-
Formation of (S)-norcoclaurine: Dopamine and 4-HPAA are condensed in a Pictet-Spengler reaction catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first benzylisoquinoline alkaloid intermediate.
-
Synthesis of (S)-reticuline: A series of methylation and hydroxylation steps, catalyzed by O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYP450s), convert (S)-norcoclaurine to the pivotal branch-point intermediate, (S)-reticuline.
-
Formation of the Aporphine Core: (S)-reticuline undergoes an intramolecular C-C phenol (B47542) coupling reaction, a critical step catalyzed by specific cytochrome P450 enzymes, such as those from the CYP80 family, to form the characteristic tetracyclic aporphine scaffold.[2]
Proposed Biosynthetic Pathway of this compound
While the specific enzymes have not yet been characterized, a putative biosynthetic pathway for this compound can be proposed based on its chemical structure and knowledge of related alkaloid biosynthesis. This proposed pathway begins with the aporphine alkaloid, asimilobine.
The proposed steps are:
-
Dehydrogenation of Asimilobine: Asimilobine is first dehydrogenated to form dehydroasimilobine. This step introduces a double bond into the B ring of the aporphine core.
-
Oxidation of Dehydroasimilobine: The resulting dehydroasimilobine is then proposed to undergo a two-step oxidation or a single di-oxidation reaction at positions 4 and 5 to yield this compound. This transformation is likely catalyzed by one or more cytochrome P450 monooxygenases or other oxidoreductases.[4]
The co-occurrence of dehydroasimilobine in plants that also produce this compound would provide strong evidence for this proposed precursor-product relationship.
Quantitative Data Summary
Currently, there is no specific quantitative data available for the enzymes involved in the proposed final steps of this compound biosynthesis. However, to provide a framework for future research, the following tables summarize the types of quantitative data that would be essential to collect for the characterization of these enzymes. For context, representative data for a characterized enzyme from the core benzylisoquinoline alkaloid pathway is also included.
Table 1: Representative Quantitative Data for a Characterized Benzylisoquinoline Alkaloid Biosynthetic Enzyme
| Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Norcoclaurine 6-O-methyltransferase | Coptis japonica | (S)-Norcoclaurine | 2.5 | 0.43 | [5] |
Table 2: Target Quantitative Data for Putative Enzymes in this compound Biosynthesis
| Putative Enzyme | Proposed Substrate | Key Parameters to Determine |
| Asimilobine Dehydrogenase | Asimilobine | K_m, k_cat, V_max, Optimal pH, Optimal Temperature |
| Dehydroasimilobine 4,5-Dioxo-synthase | Dehydroasimilobine | K_m, k_cat, V_max, Cofactor dependency (NADPH/NADH), Substrate specificity |
Detailed Experimental Protocols
The following protocols provide a general framework for the identification and characterization of the enzymes involved in the proposed biosynthesis of this compound.
Protocol 1: Extraction of Crude Enzymes from Plant Material
This protocol is designed for the initial screening of enzymatic activity from a plant known to produce this compound (e.g., Aristolochia sp.).
-
Plant Material: Harvest fresh, young leaf or root tissue (approx. 5 g).
-
Homogenization: Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction Buffer: Add 25 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 10% (v/v) glycerol, 1 mM PMSF, and 2% (w/v) polyvinylpolypyrrolidone).
-
Centrifugation: Stir the homogenate on ice for 30 minutes, then centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Protein Fractionation: Collect the supernatant. For membrane-bound enzymes like CYP450s, the microsomal fraction can be isolated by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C. Resuspend the microsomal pellet in a minimal volume of storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 20% (v/v) glycerol).
-
Quantification: Determine the total protein concentration using a Bradford or BCA assay.
Protocol 2: Heterologous Expression of Candidate Genes
This protocol outlines the expression of a candidate gene (e.g., a putative CYP450 identified from transcriptome analysis) in Saccharomyces cerevisiae.
-
Gene Cloning: Synthesize the codon-optimized full-length coding sequence of the candidate gene and clone it into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis NADPH-cytochrome P450 reductase).
-
Culture and Induction: Grow the transformed yeast in selective media to an OD₆₀₀ of 0.6-0.8. Induce protein expression by transferring the cells to a galactose-containing medium.
-
Microsome Isolation: After 24-48 hours of induction, harvest the yeast cells by centrifugation. Spheroplasts are generated using zymolyase, and microsomes are isolated by differential centrifugation as described in Protocol 1.
Protocol 3: In Vitro Enzyme Assay
This protocol is for testing the enzymatic conversion of the proposed precursor to this compound.
-
Reaction Mixture: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
50 mM Phosphate buffer (pH 7.5)
-
100 µM Dehydroasimilobine (substrate)
-
1 mM NADPH (cofactor for CYP450s)
-
50-100 µg of crude protein extract or yeast microsomes
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ethyl acetate (B1210297) or methanol.
-
Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the organic (ethyl acetate) or methanolic layer containing the product.
-
Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol) for analysis by HPLC or LC-MS/MS.
Protocol 4: Product Identification and Quantification
This protocol uses HPLC-MS/MS for the detection and quantification of the enzymatic product.
-
Chromatography: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: Employ a gradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724) (containing 0.1% formic acid).
-
Detection: Monitor the elution profile using a UV detector at a wavelength where oxoaporphines absorb (e.g., 254 nm).
-
Mass Spectrometry: Couple the HPLC to a mass spectrometer operating in positive ion mode.
-
Identification: Identify the product by comparing its retention time and mass spectrum (including fragmentation pattern) with an authentic standard of this compound.
-
Quantification: For kinetic studies, create a standard curve using known concentrations of the authentic standard. Calculate reaction rates based on the amount of product formed over time.
Mandatory Visualizations
Conclusion and Future Outlook
The biosynthesis of this compound is an intriguing area of natural product chemistry that is yet to be fully explored. This guide has outlined the established foundational pathway of aporphine alkaloid biosynthesis and presented a scientifically grounded, putative pathway for the formation of this compound from an aporphine precursor. The key to validating this proposed pathway lies in the identification and characterization of the enzymes responsible for the final dehydrogenation and oxidation steps.
Future research should focus on:
-
Transcriptome analysis of this compound-producing plants to identify candidate genes, particularly for cytochrome P450s and other oxidoreductases.
-
Heterologous expression and functional characterization of these candidate genes to confirm their enzymatic activity.
-
Metabolic engineering efforts in microbial hosts to reconstruct the biosynthetic pathway for sustainable production of this and related oxoaporphine alkaloids.
The detailed protocols and conceptual framework provided herein offer a roadmap for researchers to unravel the complete biosynthetic journey of this compound, which could pave the way for its biotechnological production and further pharmacological investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of two CYP80 enzymes provides insights into aporphine alkaloid skeleton formation in Aristolochia contorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C17H11NO4 | CID 10108434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
biosynthesis pathway of 4,5-Dioxodehydroasimilobine
An In-depth Technical Guide on the Biosynthesis of 4,5-Dioxodehydroasimilobine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an oxoaporphine alkaloid that has garnered interest due to its presence in various medicinal plants and its potential biological activities. Despite its significance, the complete biosynthetic pathway of this compound has not been fully elucidated. This technical guide provides a comprehensive overview of the current understanding of aporphine alkaloid biosynthesis and presents a putative pathway for the formation of this compound. This guide synthesizes information on the foundational biosynthetic steps, proposes the key enzymatic transformations leading to the final product, and offers detailed experimental protocols for researchers aiming to investigate and verify this proposed pathway. All quantitative data for related, characterized enzymes are summarized, and key pathways and workflows are visualized to facilitate comprehension.
Introduction to Aporphine Alkaloids and this compound
Aporphine alkaloids are a large and structurally diverse class of isoquinoline alkaloids, with over 500 known compounds isolated from various plant families.[1] These molecules are characterized by a tetracyclic core structure and exhibit a wide range of pharmacological effects, including anticancer, antiviral, and anti-inflammatory activities.[1] A sub-class of these are the oxoaporphine alkaloids, which are distinguished by a carbonyl group in their tetracyclic system.
This compound, also known as noraristolodione, is a member of the oxoaporphine group. It has been isolated from several plant species, notably from the genera Aristolochia and Fissistigma.[2][3] The biosynthesis of oxoaporphines is generally believed to occur through the oxidation of aporphine precursors. It has been suggested that 4,5-dioxoaporphines may serve as intermediates in the biosynthesis of aristolactams.
The Core Biosynthetic Pathway of Aporphine Alkaloids
The biosynthesis of all aporphine alkaloids begins with the amino acid L-tyrosine. The initial steps leading to the central aporphine scaffold are relatively well-understood and involve a series of enzymatic reactions to construct the key benzylisoquinoline intermediate, (S)-reticuline.
The key steps are:
-
Conversion of L-tyrosine to Dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA): L-tyrosine undergoes hydroxylation and decarboxylation to yield dopamine, and separately is converted to 4-HPAA.
-
Formation of (S)-norcoclaurine: Dopamine and 4-HPAA are condensed in a Pictet-Spengler reaction catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first benzylisoquinoline alkaloid intermediate.
-
Synthesis of (S)-reticuline: A series of methylation and hydroxylation steps, catalyzed by O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYP450s), convert (S)-norcoclaurine to the pivotal branch-point intermediate, (S)-reticuline.
-
Formation of the Aporphine Core: (S)-reticuline undergoes an intramolecular C-C phenol coupling reaction, a critical step catalyzed by specific cytochrome P450 enzymes, such as those from the CYP80 family, to form the characteristic tetracyclic aporphine scaffold.[2]
Proposed Biosynthetic Pathway of this compound
While the specific enzymes have not yet been characterized, a putative biosynthetic pathway for this compound can be proposed based on its chemical structure and knowledge of related alkaloid biosynthesis. This proposed pathway begins with the aporphine alkaloid, asimilobine.
The proposed steps are:
-
Dehydrogenation of Asimilobine: Asimilobine is first dehydrogenated to form dehydroasimilobine. This step introduces a double bond into the B ring of the aporphine core.
-
Oxidation of Dehydroasimilobine: The resulting dehydroasimilobine is then proposed to undergo a two-step oxidation or a single di-oxidation reaction at positions 4 and 5 to yield this compound. This transformation is likely catalyzed by one or more cytochrome P450 monooxygenases or other oxidoreductases.[4]
The co-occurrence of dehydroasimilobine in plants that also produce this compound would provide strong evidence for this proposed precursor-product relationship.
Quantitative Data Summary
Currently, there is no specific quantitative data available for the enzymes involved in the proposed final steps of this compound biosynthesis. However, to provide a framework for future research, the following tables summarize the types of quantitative data that would be essential to collect for the characterization of these enzymes. For context, representative data for a characterized enzyme from the core benzylisoquinoline alkaloid pathway is also included.
Table 1: Representative Quantitative Data for a Characterized Benzylisoquinoline Alkaloid Biosynthetic Enzyme
| Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Norcoclaurine 6-O-methyltransferase | Coptis japonica | (S)-Norcoclaurine | 2.5 | 0.43 | [5] |
Table 2: Target Quantitative Data for Putative Enzymes in this compound Biosynthesis
| Putative Enzyme | Proposed Substrate | Key Parameters to Determine |
| Asimilobine Dehydrogenase | Asimilobine | K_m, k_cat, V_max, Optimal pH, Optimal Temperature |
| Dehydroasimilobine 4,5-Dioxo-synthase | Dehydroasimilobine | K_m, k_cat, V_max, Cofactor dependency (NADPH/NADH), Substrate specificity |
Detailed Experimental Protocols
The following protocols provide a general framework for the identification and characterization of the enzymes involved in the proposed biosynthesis of this compound.
Protocol 1: Extraction of Crude Enzymes from Plant Material
This protocol is designed for the initial screening of enzymatic activity from a plant known to produce this compound (e.g., Aristolochia sp.).
-
Plant Material: Harvest fresh, young leaf or root tissue (approx. 5 g).
-
Homogenization: Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction Buffer: Add 25 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 10% (v/v) glycerol, 1 mM PMSF, and 2% (w/v) polyvinylpolypyrrolidone).
-
Centrifugation: Stir the homogenate on ice for 30 minutes, then centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Protein Fractionation: Collect the supernatant. For membrane-bound enzymes like CYP450s, the microsomal fraction can be isolated by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C. Resuspend the microsomal pellet in a minimal volume of storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 20% (v/v) glycerol).
-
Quantification: Determine the total protein concentration using a Bradford or BCA assay.
Protocol 2: Heterologous Expression of Candidate Genes
This protocol outlines the expression of a candidate gene (e.g., a putative CYP450 identified from transcriptome analysis) in Saccharomyces cerevisiae.
-
Gene Cloning: Synthesize the codon-optimized full-length coding sequence of the candidate gene and clone it into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis NADPH-cytochrome P450 reductase).
-
Culture and Induction: Grow the transformed yeast in selective media to an OD₆₀₀ of 0.6-0.8. Induce protein expression by transferring the cells to a galactose-containing medium.
-
Microsome Isolation: After 24-48 hours of induction, harvest the yeast cells by centrifugation. Spheroplasts are generated using zymolyase, and microsomes are isolated by differential centrifugation as described in Protocol 1.
Protocol 3: In Vitro Enzyme Assay
This protocol is for testing the enzymatic conversion of the proposed precursor to this compound.
-
Reaction Mixture: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
50 mM Phosphate buffer (pH 7.5)
-
100 µM Dehydroasimilobine (substrate)
-
1 mM NADPH (cofactor for CYP450s)
-
50-100 µg of crude protein extract or yeast microsomes
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ethyl acetate or methanol.
-
Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the organic (ethyl acetate) or methanolic layer containing the product.
-
Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol) for analysis by HPLC or LC-MS/MS.
Protocol 4: Product Identification and Quantification
This protocol uses HPLC-MS/MS for the detection and quantification of the enzymatic product.
-
Chromatography: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: Employ a gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).
-
Detection: Monitor the elution profile using a UV detector at a wavelength where oxoaporphines absorb (e.g., 254 nm).
-
Mass Spectrometry: Couple the HPLC to a mass spectrometer operating in positive ion mode.
-
Identification: Identify the product by comparing its retention time and mass spectrum (including fragmentation pattern) with an authentic standard of this compound.
-
Quantification: For kinetic studies, create a standard curve using known concentrations of the authentic standard. Calculate reaction rates based on the amount of product formed over time.
Mandatory Visualizations
Conclusion and Future Outlook
The biosynthesis of this compound is an intriguing area of natural product chemistry that is yet to be fully explored. This guide has outlined the established foundational pathway of aporphine alkaloid biosynthesis and presented a scientifically grounded, putative pathway for the formation of this compound from an aporphine precursor. The key to validating this proposed pathway lies in the identification and characterization of the enzymes responsible for the final dehydrogenation and oxidation steps.
Future research should focus on:
-
Transcriptome analysis of this compound-producing plants to identify candidate genes, particularly for cytochrome P450s and other oxidoreductases.
-
Heterologous expression and functional characterization of these candidate genes to confirm their enzymatic activity.
-
Metabolic engineering efforts in microbial hosts to reconstruct the biosynthetic pathway for sustainable production of this and related oxoaporphine alkaloids.
The detailed protocols and conceptual framework provided herein offer a roadmap for researchers to unravel the complete biosynthetic journey of this compound, which could pave the way for its biotechnological production and further pharmacological investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of two CYP80 enzymes provides insights into aporphine alkaloid skeleton formation in Aristolochia contorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C17H11NO4 | CID 10108434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
4,5-Dioxodehydroasimilobine CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dioxodehydroasimilobine is a naturally occurring aporphine (B1220529) alkaloid that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical characteristics, biological activities, and the experimental protocols utilized to elucidate its effects. The document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Properties
This compound is distinguished by its characteristic aporphine core structure. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 82644-81-3 | [1] |
| Molecular Formula | C₁₇H₁₁NO₄ | [1] |
| Molecular Weight | 293.27 g/mol | [1] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| SMILES | O=C1NC2=CC3=C(C4=C2C(C1=O)=CC(O)=C4OC)C=CC=C3 |
Biological Activities
Current research indicates that this compound exhibits notable anti-inflammatory and immunomodulatory activities.
Anti-inflammatory Activity
This compound has been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells[2]. Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory diseases. The inhibition of NO production suggests that this compound may interfere with inflammatory signaling pathways.
While the precise mechanism for this compound is yet to be fully elucidated, the inhibition of LPS-induced NO production is often associated with the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[3]. These pathways are critical regulators of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO during inflammation[4][5].
Inhibition of T-Cell Proliferation
The compound has also demonstrated the ability to inhibit the proliferation of T-cells induced by concanavalin (B7782731) A (ConA)[2]. This suggests an immunomodulatory role for this compound, as T-cell proliferation is a central event in the adaptive immune response. Uncontrolled T-cell proliferation can contribute to autoimmune diseases and other inflammatory conditions. The mechanism behind this inhibition is likely linked to the intricate signaling cascades that govern T-cell activation and proliferation[6][7][8].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning this compound.
Isolation of this compound from Aristolochia chilensis
This compound has been successfully isolated from the leaves and stems of Aristolochia chilensis[9]. The general procedure for the isolation of aporphine alkaloids from plant material is as follows:
Experimental Workflow for Aporphine Alkaloid Isolation
A general workflow for the isolation of aporphine alkaloids from plant material.
-
Extraction: The dried and powdered plant material is macerated with a suitable solvent, typically methanol, at room temperature for an extended period.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a concentrated crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base extraction to separate the alkaloids from other constituents. This involves dissolving the extract in an acidic solution (e.g., 5% HCl), followed by extraction with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NaOH to pH 9-10) and extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid fraction is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the individual alkaloids.
-
Purification and Identification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the desired compound are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC). The structure of the isolated this compound is then confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production
The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit nitric oxide production in LPS-stimulated macrophages[2][10][11].
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL). Control wells should include cells treated with vehicle only, LPS only, and this compound only.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Aliquots of the cell culture supernatant (50 µL) are transferred to a new 96-well plate.
-
An equal volume (50 µL) of Griess reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.
-
An equal volume (50 µL) of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is then added to each well and incubated for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells.
Signaling Pathway: LPS-Induced NO Production
Hypothesized inhibitory action on the NF-κB pathway in LPS-induced NO production.
In Vitro Immunomodulatory Assay: Inhibition of T-Cell Proliferation
The effect of this compound on T-cell proliferation can be evaluated using a concanavalin A (ConA)-induced proliferation assay[2][12][13][14][15][16].
Experimental Protocol: ConA-Induced T-Cell Proliferation Assay
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from fresh heparinized blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are washed and resuspended in a suitable culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10⁵ cells/well.
-
Treatment: Cells are treated with various concentrations of this compound.
-
Stimulation: T-cell proliferation is stimulated by adding ConA (e.g., 5 µg/mL) to the wells. Control wells should include unstimulated cells and cells stimulated with ConA in the absence of the test compound.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Assessment (MTT Assay):
-
MTT solution (5 mg/mL in PBS) is added to each well (e.g., 20 µL) and the plates are incubated for another 4 hours.
-
The medium is then carefully removed, and the formazan (B1609692) crystals are dissolved by adding a solubilization solution (e.g., 100 µL of DMSO).
-
-
Data Analysis: The absorbance at 570 nm is measured using a microplate reader. The percentage of inhibition of T-cell proliferation is calculated relative to the ConA-only stimulated cells.
Signaling Pathway: T-Cell Proliferation
Hypothesized inhibitory action on the T-cell proliferation signaling pathway.
Future Directions
The preliminary findings on the biological activities of this compound are promising and warrant further investigation. Future research should focus on:
-
Elucidating the precise molecular mechanisms: Detailed studies are needed to identify the specific cellular targets and signaling pathways modulated by this compound. Investigating its effects on the phosphorylation of key proteins in the NF-κB and MAPK pathways, as well as on transcription factor activation, will be crucial.
-
In vivo studies: To validate the in vitro findings, in vivo studies using animal models of inflammation and autoimmune diseases are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-activity relationship (SAR) studies: Synthesis of analogs of this compound could help in identifying the key structural features responsible for its biological activity and may lead to the development of more potent and selective compounds.
-
Total synthesis: The development of an efficient total synthesis method for this compound would ensure a stable supply for further research and potential development, independent of its natural source.
Conclusion
This compound is a natural product with demonstrated anti-inflammatory and immunomodulatory properties. This technical guide has summarized its known chemical characteristics and biological activities and provided detailed experimental protocols for its study. Further research into its mechanism of action and in vivo efficacy is essential to fully realize its therapeutic potential. This document serves as a foundational resource to guide and stimulate future investigations into this promising natural compound.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. Inhibition of lipopolysaccharide-inducible nitric oxide synthase, TNF-α and COX-2 expression by sauchinone effects on I-κBα phosphorylation, C/EBP and AP-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concanavalin A-induced activation of human T cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of T cell cytolytic potential by concanavalin A: a result of activation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concanavalin A-mediated T cell proliferation is regulated by herpes virus entry mediator costimulatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. criver.com [criver.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Proliferative Assays for T Cell Function | Semantic Scholar [semanticscholar.org]
4,5-Dioxodehydroasimilobine CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dioxodehydroasimilobine is a naturally occurring aporphine alkaloid that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical characteristics, biological activities, and the experimental protocols utilized to elucidate its effects. The document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Properties
This compound is distinguished by its characteristic aporphine core structure. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 82644-81-3 | [1] |
| Molecular Formula | C₁₇H₁₁NO₄ | [1] |
| Molecular Weight | 293.27 g/mol | [1] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| SMILES | O=C1NC2=CC3=C(C4=C2C(C1=O)=CC(O)=C4OC)C=CC=C3 |
Biological Activities
Current research indicates that this compound exhibits notable anti-inflammatory and immunomodulatory activities.
Anti-inflammatory Activity
This compound has been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells[2]. Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory diseases. The inhibition of NO production suggests that this compound may interfere with inflammatory signaling pathways.
While the precise mechanism for this compound is yet to be fully elucidated, the inhibition of LPS-induced NO production is often associated with the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[3]. These pathways are critical regulators of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO during inflammation[4][5].
Inhibition of T-Cell Proliferation
The compound has also demonstrated the ability to inhibit the proliferation of T-cells induced by concanavalin A (ConA)[2]. This suggests an immunomodulatory role for this compound, as T-cell proliferation is a central event in the adaptive immune response. Uncontrolled T-cell proliferation can contribute to autoimmune diseases and other inflammatory conditions. The mechanism behind this inhibition is likely linked to the intricate signaling cascades that govern T-cell activation and proliferation[6][7][8].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning this compound.
Isolation of this compound from Aristolochia chilensis
This compound has been successfully isolated from the leaves and stems of Aristolochia chilensis[9]. The general procedure for the isolation of aporphine alkaloids from plant material is as follows:
Experimental Workflow for Aporphine Alkaloid Isolation
A general workflow for the isolation of aporphine alkaloids from plant material.
-
Extraction: The dried and powdered plant material is macerated with a suitable solvent, typically methanol, at room temperature for an extended period.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a concentrated crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base extraction to separate the alkaloids from other constituents. This involves dissolving the extract in an acidic solution (e.g., 5% HCl), followed by extraction with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NaOH to pH 9-10) and extracted with an organic solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid fraction is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the individual alkaloids.
-
Purification and Identification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the desired compound are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC). The structure of the isolated this compound is then confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production
The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit nitric oxide production in LPS-stimulated macrophages[2][10][11].
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL). Control wells should include cells treated with vehicle only, LPS only, and this compound only.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Aliquots of the cell culture supernatant (50 µL) are transferred to a new 96-well plate.
-
An equal volume (50 µL) of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.
-
An equal volume (50 µL) of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added to each well and incubated for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells.
Signaling Pathway: LPS-Induced NO Production
Hypothesized inhibitory action on the NF-κB pathway in LPS-induced NO production.
In Vitro Immunomodulatory Assay: Inhibition of T-Cell Proliferation
The effect of this compound on T-cell proliferation can be evaluated using a concanavalin A (ConA)-induced proliferation assay[2][12][13][14][15][16].
Experimental Protocol: ConA-Induced T-Cell Proliferation Assay
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from fresh heparinized blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are washed and resuspended in a suitable culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10⁵ cells/well.
-
Treatment: Cells are treated with various concentrations of this compound.
-
Stimulation: T-cell proliferation is stimulated by adding ConA (e.g., 5 µg/mL) to the wells. Control wells should include unstimulated cells and cells stimulated with ConA in the absence of the test compound.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Assessment (MTT Assay):
-
MTT solution (5 mg/mL in PBS) is added to each well (e.g., 20 µL) and the plates are incubated for another 4 hours.
-
The medium is then carefully removed, and the formazan crystals are dissolved by adding a solubilization solution (e.g., 100 µL of DMSO).
-
-
Data Analysis: The absorbance at 570 nm is measured using a microplate reader. The percentage of inhibition of T-cell proliferation is calculated relative to the ConA-only stimulated cells.
Signaling Pathway: T-Cell Proliferation
Hypothesized inhibitory action on the T-cell proliferation signaling pathway.
Future Directions
The preliminary findings on the biological activities of this compound are promising and warrant further investigation. Future research should focus on:
-
Elucidating the precise molecular mechanisms: Detailed studies are needed to identify the specific cellular targets and signaling pathways modulated by this compound. Investigating its effects on the phosphorylation of key proteins in the NF-κB and MAPK pathways, as well as on transcription factor activation, will be crucial.
-
In vivo studies: To validate the in vitro findings, in vivo studies using animal models of inflammation and autoimmune diseases are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-activity relationship (SAR) studies: Synthesis of analogs of this compound could help in identifying the key structural features responsible for its biological activity and may lead to the development of more potent and selective compounds.
-
Total synthesis: The development of an efficient total synthesis method for this compound would ensure a stable supply for further research and potential development, independent of its natural source.
Conclusion
This compound is a natural product with demonstrated anti-inflammatory and immunomodulatory properties. This technical guide has summarized its known chemical characteristics and biological activities and provided detailed experimental protocols for its study. Further research into its mechanism of action and in vivo efficacy is essential to fully realize its therapeutic potential. This document serves as a foundational resource to guide and stimulate future investigations into this promising natural compound.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. Inhibition of lipopolysaccharide-inducible nitric oxide synthase, TNF-α and COX-2 expression by sauchinone effects on I-κBα phosphorylation, C/EBP and AP-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concanavalin A-induced activation of human T cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of T cell cytolytic potential by concanavalin A: a result of activation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concanavalin A-mediated T cell proliferation is regulated by herpes virus entry mediator costimulatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. criver.com [criver.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Proliferative Assays for T Cell Function | Semantic Scholar [semanticscholar.org]
4,5-Dioxodehydroasimilobine: An Uncharted Territory in Biological Activity
Despite its classification as an alkaloid and its isolation from natural sources, 4,5-Dioxodehydroasimilobine remains a molecule with no publicly documented biological activities, quantitative data, or established experimental protocols. An extensive review of scientific literature and chemical databases reveals a significant gap in the understanding of this compound's pharmacological profile.
Currently, information on this compound is primarily limited to its chemical identity and origins. It is recognized as an alkaloid, a class of naturally occurring organic compounds that often exhibit potent physiological effects.[1] The compound has been isolated from plants of the genus Houttuynia and has also been reported in Aristolochia triangularis and Aristolochia mollissima.[1][2] Chemical suppliers list it for research purposes, sometimes with generic keywords such as "inhibitor," but without any specific biological targets or data to support this classification.
The lack of published research means that for scientists and drug development professionals, this compound represents a completely unexplored area. There are no available data on its potential efficacy in any disease model, its mechanism of action, or any associated signaling pathways. Consequently, core requirements for a technical guide, such as quantitative data for bioactivity and detailed experimental methodologies, cannot be fulfilled at this time.
Below is a summary of the currently available information.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C17H11NO4 | PubChem[2] |
| Molecular Weight | 293.27 g/mol | PubChem[2] |
| CAS Number | 82644-81-3 | Lifeasible |
| Synonyms | Noraristolodione | PubChem[2] |
Natural Sources
Future Outlook
The absence of data on the biological activities of this compound presents an opportunity for novel research. As a natural product, it holds potential for the discovery of new therapeutic agents. Future investigations would need to begin with broad-spectrum screening assays to identify any potential cytotoxic, antimicrobial, enzyme inhibitory, or other biological effects. Should any activity be identified, subsequent research would be required to elucidate the mechanism of action, identify molecular targets, and establish a quantitative understanding of its effects.
For researchers in the field of natural product drug discovery, this compound is a blank slate, offering the potential for foundational discoveries. However, until such studies are conducted and published, its role in pharmacology and drug development remains unknown.
References
4,5-Dioxodehydroasimilobine: An Uncharted Territory in Biological Activity
Despite its classification as an alkaloid and its isolation from natural sources, 4,5-Dioxodehydroasimilobine remains a molecule with no publicly documented biological activities, quantitative data, or established experimental protocols. An extensive review of scientific literature and chemical databases reveals a significant gap in the understanding of this compound's pharmacological profile.
Currently, information on this compound is primarily limited to its chemical identity and origins. It is recognized as an alkaloid, a class of naturally occurring organic compounds that often exhibit potent physiological effects.[1] The compound has been isolated from plants of the genus Houttuynia and has also been reported in Aristolochia triangularis and Aristolochia mollissima.[1][2] Chemical suppliers list it for research purposes, sometimes with generic keywords such as "inhibitor," but without any specific biological targets or data to support this classification.
The lack of published research means that for scientists and drug development professionals, this compound represents a completely unexplored area. There are no available data on its potential efficacy in any disease model, its mechanism of action, or any associated signaling pathways. Consequently, core requirements for a technical guide, such as quantitative data for bioactivity and detailed experimental methodologies, cannot be fulfilled at this time.
Below is a summary of the currently available information.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C17H11NO4 | PubChem[2] |
| Molecular Weight | 293.27 g/mol | PubChem[2] |
| CAS Number | 82644-81-3 | Lifeasible |
| Synonyms | Noraristolodione | PubChem[2] |
Natural Sources
Future Outlook
The absence of data on the biological activities of this compound presents an opportunity for novel research. As a natural product, it holds potential for the discovery of new therapeutic agents. Future investigations would need to begin with broad-spectrum screening assays to identify any potential cytotoxic, antimicrobial, enzyme inhibitory, or other biological effects. Should any activity be identified, subsequent research would be required to elucidate the mechanism of action, identify molecular targets, and establish a quantitative understanding of its effects.
For researchers in the field of natural product drug discovery, this compound is a blank slate, offering the potential for foundational discoveries. However, until such studies are conducted and published, its role in pharmacology and drug development remains unknown.
References
A Technical Guide to 4,5-Dioxodehydroasimilobine (Noraristolodione)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5-Dioxodehydroasimilobine, an alkaloid with noteworthy biological activities. This document consolidates available data on its synonyms, chemical properties, biological effects, and underlying mechanisms of action, presenting it in a manner accessible to researchers and professionals in the field of drug discovery and development.
Synonyms and Alternative Names
This compound is known by several alternative names and identifiers in scientific literature and chemical databases. Establishing a clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous communication.
-
Systematic Name: 15-hydroxy-16-methoxy-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione[1]
-
Common Synonym: Noraristolodione[1]
-
CAS Number: 82644-81-3[1]
-
ChEMBL ID: CHEMBL390369[1]
-
PubChem CID: 10108434[1]
Other identifiers include 4,5-dioxodehydro asimilobine.[1] This compound is an alkaloid that can be isolated from plants of the genus Houttuynia and has also been reported in Aristolochia triangularis and Aristolochia mollissima.[1]
Quantitative Biological Data
The biological activity of this compound has been quantified in cellular assays. The following table summarizes the available data on its inhibitory concentrations.
| Biological Activity | Cell Line/Model | Parameter | Value | Reference |
| T-cell Proliferation Inhibition | Concanavalin A-induced BALB/c mouse T-cells | IC₅₀ | 4.93 µM | [PMID: 17081761] |
| Anti-inflammatory Activity | Lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages | Inhibition of Nitric Oxide (NO) Production | - | [PMID: 28499733] |
Biological Activities and Mechanism of Action
Current research indicates that this compound possesses significant anti-inflammatory and immunosuppressive properties.
3.1. Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory effects in murine macrophage cell lines (RAW264.7). Its activity is characterized by a reduction in the production of nitric oxide (NO), a key inflammatory mediator, following stimulation with lipopolysaccharide (LPS). This suggests that the compound can mitigate inflammatory responses at the cellular level.
3.2. Immunosuppressive Activity
The compound exhibits inhibitory effects on T-cell proliferation. Specifically, it has been shown to inhibit the proliferation of BALB/c mouse T-cells induced by Concanavalin A, with an IC₅₀ value of 4.93 µM. This indicates its potential as an immunosuppressive agent.
3.3. Signaling Pathways
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key inflammatory signaling pathways. The available literature suggests the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By inhibiting these pathways, this compound can suppress the expression of pro-inflammatory genes and the production of inflammatory mediators.
Below is a diagram illustrating the proposed mechanism of action for the anti-inflammatory effects of this compound.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocols
4.1. Protocol for Assessing Anti-inflammatory Activity (Nitric Oxide Production Assay)
This protocol is based on the commonly used Griess assay to measure nitrite (B80452), a stable product of NO.
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for a specified duration (e.g., 30 minutes).
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response.
-
Incubation: The plates are incubated for a prolonged period (e.g., 24 hours) to allow for NO production.
-
Griess Assay:
-
An aliquot of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
4.2. Protocol for Assessing T-cell Proliferation Inhibition
This protocol outlines a general method for evaluating the effect of the compound on mitogen-induced T-cell proliferation.
-
Spleen Cell Isolation: Spleens are harvested from mice (e.g., BALB/c), and a single-cell suspension is prepared. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in a suitable culture medium.
-
Cell Seeding: The splenocytes are seeded into 96-well plates.
-
Treatment and Stimulation: this compound is added at various concentrations, followed by the addition of a mitogen such as Concanavalin A (ConA) to stimulate T-cell proliferation.
-
Incubation: The plates are incubated for a period of 48-72 hours.
-
Proliferation Assay: Cell proliferation is assessed using a standard method, such as:
-
MTT Assay: MTT reagent is added to the wells, and after incubation, the resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO). The absorbance is read at approximately 570 nm.
-
BrdU Incorporation Assay: BrdU is added to the culture for the final few hours of incubation. The incorporation of BrdU into newly synthesized DNA is then measured using an antibody-based colorimetric assay.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of inhibition of T-cell proliferation for each concentration of the compound. The IC₅₀ value is then determined from the dose-response curve.
Summary and Future Directions
This compound is a natural alkaloid with demonstrated anti-inflammatory and immunosuppressive activities. Its mechanism of action appears to involve the inhibition of the NF-κB and MAPK signaling pathways. The available quantitative data on its T-cell proliferation inhibitory activity provides a basis for further investigation.
Future research should focus on:
-
Developing and publishing detailed protocols for the efficient isolation and/or total synthesis of this compound to ensure a consistent supply for further studies.
-
Elucidating the precise molecular targets within the NF-κB and MAPK pathways.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory and autoimmune diseases.
-
Exploring the structure-activity relationships of this compound to guide the design of more potent and selective analogs.
This technical guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound.
References
A Technical Guide to 4,5-Dioxodehydroasimilobine (Noraristolodione)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5-Dioxodehydroasimilobine, an alkaloid with noteworthy biological activities. This document consolidates available data on its synonyms, chemical properties, biological effects, and underlying mechanisms of action, presenting it in a manner accessible to researchers and professionals in the field of drug discovery and development.
Synonyms and Alternative Names
This compound is known by several alternative names and identifiers in scientific literature and chemical databases. Establishing a clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous communication.
-
Systematic Name: 15-hydroxy-16-methoxy-10-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione[1]
-
Common Synonym: Noraristolodione[1]
-
CAS Number: 82644-81-3[1]
-
ChEMBL ID: CHEMBL390369[1]
-
PubChem CID: 10108434[1]
Other identifiers include 4,5-dioxodehydro asimilobine.[1] This compound is an alkaloid that can be isolated from plants of the genus Houttuynia and has also been reported in Aristolochia triangularis and Aristolochia mollissima.[1]
Quantitative Biological Data
The biological activity of this compound has been quantified in cellular assays. The following table summarizes the available data on its inhibitory concentrations.
| Biological Activity | Cell Line/Model | Parameter | Value | Reference |
| T-cell Proliferation Inhibition | Concanavalin A-induced BALB/c mouse T-cells | IC₅₀ | 4.93 µM | [PMID: 17081761] |
| Anti-inflammatory Activity | Lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages | Inhibition of Nitric Oxide (NO) Production | - | [PMID: 28499733] |
Biological Activities and Mechanism of Action
Current research indicates that this compound possesses significant anti-inflammatory and immunosuppressive properties.
3.1. Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory effects in murine macrophage cell lines (RAW264.7). Its activity is characterized by a reduction in the production of nitric oxide (NO), a key inflammatory mediator, following stimulation with lipopolysaccharide (LPS). This suggests that the compound can mitigate inflammatory responses at the cellular level.
3.2. Immunosuppressive Activity
The compound exhibits inhibitory effects on T-cell proliferation. Specifically, it has been shown to inhibit the proliferation of BALB/c mouse T-cells induced by Concanavalin A, with an IC₅₀ value of 4.93 µM. This indicates its potential as an immunosuppressive agent.
3.3. Signaling Pathways
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key inflammatory signaling pathways. The available literature suggests the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By inhibiting these pathways, this compound can suppress the expression of pro-inflammatory genes and the production of inflammatory mediators.
Below is a diagram illustrating the proposed mechanism of action for the anti-inflammatory effects of this compound.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocols
4.1. Protocol for Assessing Anti-inflammatory Activity (Nitric Oxide Production Assay)
This protocol is based on the commonly used Griess assay to measure nitrite, a stable product of NO.
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for a specified duration (e.g., 30 minutes).
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response.
-
Incubation: The plates are incubated for a prolonged period (e.g., 24 hours) to allow for NO production.
-
Griess Assay:
-
An aliquot of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
4.2. Protocol for Assessing T-cell Proliferation Inhibition
This protocol outlines a general method for evaluating the effect of the compound on mitogen-induced T-cell proliferation.
-
Spleen Cell Isolation: Spleens are harvested from mice (e.g., BALB/c), and a single-cell suspension is prepared. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in a suitable culture medium.
-
Cell Seeding: The splenocytes are seeded into 96-well plates.
-
Treatment and Stimulation: this compound is added at various concentrations, followed by the addition of a mitogen such as Concanavalin A (ConA) to stimulate T-cell proliferation.
-
Incubation: The plates are incubated for a period of 48-72 hours.
-
Proliferation Assay: Cell proliferation is assessed using a standard method, such as:
-
MTT Assay: MTT reagent is added to the wells, and after incubation, the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is read at approximately 570 nm.
-
BrdU Incorporation Assay: BrdU is added to the culture for the final few hours of incubation. The incorporation of BrdU into newly synthesized DNA is then measured using an antibody-based colorimetric assay.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of inhibition of T-cell proliferation for each concentration of the compound. The IC₅₀ value is then determined from the dose-response curve.
Summary and Future Directions
This compound is a natural alkaloid with demonstrated anti-inflammatory and immunosuppressive activities. Its mechanism of action appears to involve the inhibition of the NF-κB and MAPK signaling pathways. The available quantitative data on its T-cell proliferation inhibitory activity provides a basis for further investigation.
Future research should focus on:
-
Developing and publishing detailed protocols for the efficient isolation and/or total synthesis of this compound to ensure a consistent supply for further studies.
-
Elucidating the precise molecular targets within the NF-κB and MAPK pathways.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory and autoimmune diseases.
-
Exploring the structure-activity relationships of this compound to guide the design of more potent and selective analogs.
This technical guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound.
References
Preliminary Cytotoxicity of 4,5-Dioxodehydroasimilobine and Related Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Cytotoxicity Data of Related Alkaloids from Houttuynia cordata
While specific IC50 values for 4,5-Dioxodehydroasimilobine are not detailed in the reviewed literature, a study on bioactive alkaloids from Houttuynia cordata provides valuable cytotoxicity data for several related compounds against a panel of five human tumor cell lines.[1][2] The following table summarizes the 50% inhibitory concentrations (IC50) of these alkaloids, offering a comparative baseline for the potential cytotoxic potency of this compound.
| Compound | A-549 (Lung Carcinoma) IC50 (µM) | SK-OV-3 (Ovarian Cancer) IC50 (µM) | SK-MEL-2 (Melanoma) IC50 (µM) | XF-498 (CNS Cancer) IC50 (µM) | HCT-15 (Colon Cancer) IC50 (µM) |
| Aristolactam B | 23.2 | 8.3 | >40 | 0.84 | 5.5 |
| Piperolactam A | >40 | >40 | >40 | >40 | >40 |
| Aristolactam A | >40 | >40 | >40 | >40 | >40 |
| Norcepharadione B | - | - | - | - | - |
| Cepharadione B | - | - | - | - | - |
| Splendidine | - | - | - | - | - |
Note: Dashes (-) indicate that specific IC50 values were not provided in the source material, although the compounds were reported to exhibit significant cytotoxicity.[1]
Experimental Protocols
The following is a detailed methodology for a colorimetric assay to determine the cytotoxicity of compounds like this compound, based on protocols used for similar alkaloids.[3][4][5][6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[3][6]
Materials:
-
Human cancer cell lines (e.g., A-549, SK-OV-3, HCT-15)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.[3]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Overall experimental workflow for cytotoxicity assessment.
Proposed Signaling Pathway for Aristolactam-Induced Apoptosis
Extracts from Aristolochia, a genus known to produce aristolactam alkaloids, have been shown to induce apoptosis through the mitochondrial pathway.[7] This involves the activation of a cascade of caspases, ultimately leading to programmed cell death.
Caption: Proposed mitochondrial pathway of apoptosis.
References
- 1. Cytotoxic alkaloids from Houttuynia cordata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
Preliminary Cytotoxicity of 4,5-Dioxodehydroasimilobine and Related Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Cytotoxicity Data of Related Alkaloids from Houttuynia cordata
While specific IC50 values for 4,5-Dioxodehydroasimilobine are not detailed in the reviewed literature, a study on bioactive alkaloids from Houttuynia cordata provides valuable cytotoxicity data for several related compounds against a panel of five human tumor cell lines.[1][2] The following table summarizes the 50% inhibitory concentrations (IC50) of these alkaloids, offering a comparative baseline for the potential cytotoxic potency of this compound.
| Compound | A-549 (Lung Carcinoma) IC50 (µM) | SK-OV-3 (Ovarian Cancer) IC50 (µM) | SK-MEL-2 (Melanoma) IC50 (µM) | XF-498 (CNS Cancer) IC50 (µM) | HCT-15 (Colon Cancer) IC50 (µM) |
| Aristolactam B | 23.2 | 8.3 | >40 | 0.84 | 5.5 |
| Piperolactam A | >40 | >40 | >40 | >40 | >40 |
| Aristolactam A | >40 | >40 | >40 | >40 | >40 |
| Norcepharadione B | - | - | - | - | - |
| Cepharadione B | - | - | - | - | - |
| Splendidine | - | - | - | - | - |
Note: Dashes (-) indicate that specific IC50 values were not provided in the source material, although the compounds were reported to exhibit significant cytotoxicity.[1]
Experimental Protocols
The following is a detailed methodology for a colorimetric assay to determine the cytotoxicity of compounds like this compound, based on protocols used for similar alkaloids.[3][4][5][6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[3][6]
Materials:
-
Human cancer cell lines (e.g., A-549, SK-OV-3, HCT-15)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.[3]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Overall experimental workflow for cytotoxicity assessment.
Proposed Signaling Pathway for Aristolactam-Induced Apoptosis
Extracts from Aristolochia, a genus known to produce aristolactam alkaloids, have been shown to induce apoptosis through the mitochondrial pathway.[7] This involves the activation of a cascade of caspases, ultimately leading to programmed cell death.
Caption: Proposed mitochondrial pathway of apoptosis.
References
- 1. Cytotoxic alkaloids from Houttuynia cordata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Review of 4,5-Dioxodehydroasimilobine: Biological Activities and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dioxodehydroasimilobine is an aporphine (B1220529) alkaloid that has been isolated from plants of the Aristolochiaceae and Saururaceae families, notably Houttuynia cordata. This technical review consolidates the available scientific literature on this compound, focusing on its biological activities, quantitative data, and the experimental methodologies used to elucidate its effects. The primary reported activities of this compound are its anti-inflammatory and potential antiplatelet aggregation effects. This document aims to provide a detailed resource for researchers and professionals in drug discovery and development by presenting a structured summary of the existing data, detailed experimental protocols, and a visual representation of the putative signaling pathway involved in its anti-inflammatory action.
Chemical and Physical Properties
This compound, also known as Noraristolodione, is a small molecule with the following chemical properties:
| Property | Value |
| Molecular Formula | C₁₇H₁₁NO₄ |
| Molecular Weight | 293.27 g/mol |
| CAS Number | 826644-81-3 |
| IUPAC Name | 6-hydroxy-5-methoxy-1,2-dihydro-3H-benzo[g]indolo[2,3-a]quinoline-3,12(14H)-dione |
| Synonyms | Noraristolodione, CHEMBL390369 |
Biological Activities
The primary biological activities reported for this compound are anti-inflammatory and antiplatelet aggregation.
Anti-inflammatory Activity
Research has demonstrated that this compound possesses anti-inflammatory properties. A key study by Ahn et al. (2017) investigated the inhibitory effect of alkaloids from Houttuynia cordata on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. In this study, this compound (referred to as compound 15 in the publication) exhibited potent anti-inflammatory activity.[1][2]
Quantitative Data:
| Biological Activity | Cell Line | Agonist | IC₅₀ (μM) | Reference |
| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 | LPS | 8.7 | Ahn et al., 2017[1][2] |
Antiplatelet Aggregation Activity
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature concerning the biological activities of this compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells
This protocol is based on the methodology described for assessing the anti-inflammatory effects of compounds in LPS-stimulated macrophages.[4][5][6][7][8]
Objective: To determine the inhibitory effect of this compound on the production of nitric oxide (NO) in murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours to allow for adherence.
-
Compound Treatment: The culture medium is removed, and the cells are treated with various concentrations of this compound dissolved in fresh medium for 2 hours. A vehicle control (e.g., DMSO) is also included.
-
LPS Stimulation: After the pre-treatment period, cells are stimulated with LPS (typically 1 µg/mL) and incubated for a further 24 hours.
-
Nitrite Quantification: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume (100 µL) of Griess Reagent (50 µL of Component A and 50 µL of Component B, freshly mixed) is added to each well containing the supernatant.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined from the dose-response curve.
Antiplatelet Aggregation Assay
This is a generalized protocol for assessing antiplatelet activity based on light transmission aggregometry, as specific details for this compound were not available.[9][10][11][12][13]
Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by an agonist such as arachidonic acid.
Materials:
-
Fresh human whole blood from healthy, drug-free donors
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregation agonist (e.g., arachidonic acid, ADP, collagen)
-
This compound (test compound)
-
Saline solution
-
Platelet aggregometer
-
Cuvettes with stir bars
Procedure:
-
PRP and PPP Preparation: Whole blood is collected in tubes containing sodium citrate. PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.
-
Instrument Calibration: The aggregometer is calibrated using PPP to set 100% aggregation and PRP to set 0% aggregation.
-
Assay: A volume of PRP is placed in a cuvette with a stir bar and incubated at 37°C for a few minutes.
-
Compound Incubation: this compound at various concentrations is added to the PRP and incubated for a defined period (e.g., 5 minutes).
-
Induction of Aggregation: The platelet aggregation agonist (e.g., arachidonic acid) is added to the cuvette to induce aggregation.
-
Data Recording: The change in light transmission is recorded over time as the platelets aggregate.
-
Data Analysis: The percentage of aggregation is calculated from the aggregation curves. The inhibitory effect of this compound is determined by comparing the aggregation in the presence of the compound to the control (agonist alone). An IC₅₀ value can be calculated from the dose-response curve.
Signaling Pathway
While the precise molecular mechanism of this compound's anti-inflammatory action has not been explicitly elucidated in the available literature, its inhibitory effect on LPS-induced NO production in macrophages suggests a likely interaction with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4). This activation triggers a downstream signaling cascade that leads to the activation of NF-κB, which in turn upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.
Below is a representative diagram of the putative signaling pathway that is likely inhibited by this compound.
Caption: Putative anti-inflammatory mechanism of this compound.
Conclusion
This compound is an alkaloid with demonstrated anti-inflammatory activity, evidenced by its potent inhibition of nitric oxide production in activated macrophages. While its antiplatelet aggregation activity has been suggested, quantitative data to support this is currently lacking in accessible literature. The likely mechanism for its anti-inflammatory effects involves the inhibition of the NF-κB signaling pathway. Further research is warranted to fully elucidate its molecular targets, explore its potential therapeutic applications, and to confirm and quantify its antiplatelet effects. This technical guide provides a foundational summary for researchers interested in pursuing further investigation into this promising natural product.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. Alkaloids from aerial parts of Houttuynia cordata and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. helena.com [helena.com]
- 10. helena.com [helena.com]
- 11. coachrom.com [coachrom.com]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biodatacorp.com [biodatacorp.com]
A Comprehensive Technical Review of 4,5-Dioxodehydroasimilobine: Biological Activities and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dioxodehydroasimilobine is an aporphine alkaloid that has been isolated from plants of the Aristolochiaceae and Saururaceae families, notably Houttuynia cordata. This technical review consolidates the available scientific literature on this compound, focusing on its biological activities, quantitative data, and the experimental methodologies used to elucidate its effects. The primary reported activities of this compound are its anti-inflammatory and potential antiplatelet aggregation effects. This document aims to provide a detailed resource for researchers and professionals in drug discovery and development by presenting a structured summary of the existing data, detailed experimental protocols, and a visual representation of the putative signaling pathway involved in its anti-inflammatory action.
Chemical and Physical Properties
This compound, also known as Noraristolodione, is a small molecule with the following chemical properties:
| Property | Value |
| Molecular Formula | C₁₇H₁₁NO₄ |
| Molecular Weight | 293.27 g/mol |
| CAS Number | 826644-81-3 |
| IUPAC Name | 6-hydroxy-5-methoxy-1,2-dihydro-3H-benzo[g]indolo[2,3-a]quinoline-3,12(14H)-dione |
| Synonyms | Noraristolodione, CHEMBL390369 |
Biological Activities
The primary biological activities reported for this compound are anti-inflammatory and antiplatelet aggregation.
Anti-inflammatory Activity
Research has demonstrated that this compound possesses anti-inflammatory properties. A key study by Ahn et al. (2017) investigated the inhibitory effect of alkaloids from Houttuynia cordata on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. In this study, this compound (referred to as compound 15 in the publication) exhibited potent anti-inflammatory activity.[1][2]
Quantitative Data:
| Biological Activity | Cell Line | Agonist | IC₅₀ (μM) | Reference |
| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 | LPS | 8.7 | Ahn et al., 2017[1][2] |
Antiplatelet Aggregation Activity
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature concerning the biological activities of this compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells
This protocol is based on the methodology described for assessing the anti-inflammatory effects of compounds in LPS-stimulated macrophages.[4][5][6][7][8]
Objective: To determine the inhibitory effect of this compound on the production of nitric oxide (NO) in murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours to allow for adherence.
-
Compound Treatment: The culture medium is removed, and the cells are treated with various concentrations of this compound dissolved in fresh medium for 2 hours. A vehicle control (e.g., DMSO) is also included.
-
LPS Stimulation: After the pre-treatment period, cells are stimulated with LPS (typically 1 µg/mL) and incubated for a further 24 hours.
-
Nitrite Quantification: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume (100 µL) of Griess Reagent (50 µL of Component A and 50 µL of Component B, freshly mixed) is added to each well containing the supernatant.
-
The plate is incubated at room temperature for 10-15 minutes in the dark.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined from the dose-response curve.
Antiplatelet Aggregation Assay
This is a generalized protocol for assessing antiplatelet activity based on light transmission aggregometry, as specific details for this compound were not available.[9][10][11][12][13]
Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by an agonist such as arachidonic acid.
Materials:
-
Fresh human whole blood from healthy, drug-free donors
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregation agonist (e.g., arachidonic acid, ADP, collagen)
-
This compound (test compound)
-
Saline solution
-
Platelet aggregometer
-
Cuvettes with stir bars
Procedure:
-
PRP and PPP Preparation: Whole blood is collected in tubes containing sodium citrate. PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.
-
Instrument Calibration: The aggregometer is calibrated using PPP to set 100% aggregation and PRP to set 0% aggregation.
-
Assay: A volume of PRP is placed in a cuvette with a stir bar and incubated at 37°C for a few minutes.
-
Compound Incubation: this compound at various concentrations is added to the PRP and incubated for a defined period (e.g., 5 minutes).
-
Induction of Aggregation: The platelet aggregation agonist (e.g., arachidonic acid) is added to the cuvette to induce aggregation.
-
Data Recording: The change in light transmission is recorded over time as the platelets aggregate.
-
Data Analysis: The percentage of aggregation is calculated from the aggregation curves. The inhibitory effect of this compound is determined by comparing the aggregation in the presence of the compound to the control (agonist alone). An IC₅₀ value can be calculated from the dose-response curve.
Signaling Pathway
While the precise molecular mechanism of this compound's anti-inflammatory action has not been explicitly elucidated in the available literature, its inhibitory effect on LPS-induced NO production in macrophages suggests a likely interaction with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4). This activation triggers a downstream signaling cascade that leads to the activation of NF-κB, which in turn upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.
Below is a representative diagram of the putative signaling pathway that is likely inhibited by this compound.
Caption: Putative anti-inflammatory mechanism of this compound.
Conclusion
This compound is an alkaloid with demonstrated anti-inflammatory activity, evidenced by its potent inhibition of nitric oxide production in activated macrophages. While its antiplatelet aggregation activity has been suggested, quantitative data to support this is currently lacking in accessible literature. The likely mechanism for its anti-inflammatory effects involves the inhibition of the NF-κB signaling pathway. Further research is warranted to fully elucidate its molecular targets, explore its potential therapeutic applications, and to confirm and quantify its antiplatelet effects. This technical guide provides a foundational summary for researchers interested in pursuing further investigation into this promising natural product.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. Alkaloids from aerial parts of Houttuynia cordata and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. helena.com [helena.com]
- 10. helena.com [helena.com]
- 11. coachrom.com [coachrom.com]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biodatacorp.com [biodatacorp.com]
Methodological & Application
Unveiling 4,5-Dioxodehydroasimilobine: A Bioactive Alkaloid from Houttuynia cordata
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Houttuynia cordata, a perennial herb indigenous to Southeast Asia, is a well-regarded plant in traditional medicine. Its diverse pharmacological properties are attributed to a rich array of bioactive compounds. Among these, the aristolactam alkaloid 4,5-Dioxodehydroasimilobine, also known as noraristolodione, has garnered scientific interest for its potential cytotoxic activities. This document provides a detailed protocol for the isolation of this compound from Houttuynia cordata and explores its known biological activities and associated signaling pathways, offering valuable insights for cancer research and drug development.
Introduction
This compound is a member of the aristolactam class of alkaloids, which are characterized by a phenanthrene (B1679779) chromophore. These compounds are found in various plant species, including those of the Aristolochia and Houttuynia genera. Research has indicated that several aristolactam alkaloids isolated from Houttuynia cordata exhibit significant biological activities, including cytotoxic effects against various cancer cell lines. This has positioned this compound as a compound of interest for further investigation as a potential anticancer agent.
Experimental Protocols
Isolation of this compound from Houttuynia cordata
This protocol is a composite methodology based on established procedures for the isolation of aristolactam alkaloids from Houttuynia cordata.[1][2]
2.1.1. Plant Material and Extraction
-
Plant Material: Dried aerial parts of Houttuynia cordata are used as the starting material.
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction: The powdered plant material is extracted with methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
2.1.2. Fractionation
-
Solvent Partitioning: The crude methanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate.
-
Bioactivity-Guided Fractionation: The resulting fractions are tested for their cytotoxic activity against a panel of cancer cell lines. The chloroform fraction has been reported to be the most active fraction containing aristolactam alkaloids.[2]
2.1.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The active chloroform fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 column. A suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, is used for elution. The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).
Biological Activity and Signaling Pathways
Anticancer Activity
This compound has demonstrated cytotoxic effects against various human tumor cell lines. Studies on the alkaloid fraction of Houttuynia cordata have shown significant activity against lung cancer (A549), ovarian cancer (SK-OV-3), and melanoma (SK-MEL-2) cell lines.[1]
3.1.1. Apoptosis Induction in A549 Lung Cancer Cells
One study investigated the effect of noraristolodione (this compound) on the A549 human lung cancer cell line. The findings suggest that the compound induces apoptosis through the intrinsic pathway, characterized by the following key events:
-
Upregulation of Pro-apoptotic Proteins: Increased expression of Bax, a key protein that promotes apoptosis by permeabilizing the mitochondrial outer membrane.
-
Downregulation of Anti-apoptotic Proteins: Decreased expression of Bcl-2, a protein that normally inhibits apoptosis.
-
Activation of Caspases: Activation of caspase-3 and caspase-8, which are critical executioner and initiator caspases in the apoptotic cascade, respectively.
-
Cell Cycle Arrest: Upregulation of p21 and p27, which are cyclin-dependent kinase inhibitors that can halt the cell cycle.
-
Involvement of p53: Increased expression of the tumor suppressor protein p53, which plays a central role in initiating apoptosis in response to cellular stress.
References
Unveiling 4,5-Dioxodehydroasimilobine: A Bioactive Alkaloid from Houttuynia cordata
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Houttuynia cordata, a perennial herb indigenous to Southeast Asia, is a well-regarded plant in traditional medicine. Its diverse pharmacological properties are attributed to a rich array of bioactive compounds. Among these, the aristolactam alkaloid 4,5-Dioxodehydroasimilobine, also known as noraristolodione, has garnered scientific interest for its potential cytotoxic activities. This document provides a detailed protocol for the isolation of this compound from Houttuynia cordata and explores its known biological activities and associated signaling pathways, offering valuable insights for cancer research and drug development.
Introduction
This compound is a member of the aristolactam class of alkaloids, which are characterized by a phenanthrene chromophore. These compounds are found in various plant species, including those of the Aristolochia and Houttuynia genera. Research has indicated that several aristolactam alkaloids isolated from Houttuynia cordata exhibit significant biological activities, including cytotoxic effects against various cancer cell lines. This has positioned this compound as a compound of interest for further investigation as a potential anticancer agent.
Experimental Protocols
Isolation of this compound from Houttuynia cordata
This protocol is a composite methodology based on established procedures for the isolation of aristolactam alkaloids from Houttuynia cordata.[1][2]
2.1.1. Plant Material and Extraction
-
Plant Material: Dried aerial parts of Houttuynia cordata are used as the starting material.
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.
-
Extraction: The powdered plant material is extracted with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
2.1.2. Fractionation
-
Solvent Partitioning: The crude methanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Bioactivity-Guided Fractionation: The resulting fractions are tested for their cytotoxic activity against a panel of cancer cell lines. The chloroform fraction has been reported to be the most active fraction containing aristolactam alkaloids.[2]
2.1.3. Chromatographic Purification
-
Silica Gel Column Chromatography: The active chloroform fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 column. A suitable mobile phase, such as a gradient of acetonitrile and water, is used for elution. The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).
Biological Activity and Signaling Pathways
Anticancer Activity
This compound has demonstrated cytotoxic effects against various human tumor cell lines. Studies on the alkaloid fraction of Houttuynia cordata have shown significant activity against lung cancer (A549), ovarian cancer (SK-OV-3), and melanoma (SK-MEL-2) cell lines.[1]
3.1.1. Apoptosis Induction in A549 Lung Cancer Cells
One study investigated the effect of noraristolodione (this compound) on the A549 human lung cancer cell line. The findings suggest that the compound induces apoptosis through the intrinsic pathway, characterized by the following key events:
-
Upregulation of Pro-apoptotic Proteins: Increased expression of Bax, a key protein that promotes apoptosis by permeabilizing the mitochondrial outer membrane.
-
Downregulation of Anti-apoptotic Proteins: Decreased expression of Bcl-2, a protein that normally inhibits apoptosis.
-
Activation of Caspases: Activation of caspase-3 and caspase-8, which are critical executioner and initiator caspases in the apoptotic cascade, respectively.
-
Cell Cycle Arrest: Upregulation of p21 and p27, which are cyclin-dependent kinase inhibitors that can halt the cell cycle.
-
Involvement of p53: Increased expression of the tumor suppressor protein p53, which plays a central role in initiating apoptosis in response to cellular stress.
References
Application Notes and Protocols: 1H and 13C NMR Spectral Data of 4,5-Dioxodehydroasimilobine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dioxodehydroasimilobine, also known as noraristolodione, is an aporphine alkaloid characterized by a 4,5-dione functionality. Aporphine alkaloids are a class of isoquinoline alkaloids with a wide range of documented biological activities, making them of significant interest in pharmacology and drug development. Accurate spectral characterization is fundamental for the unambiguous identification and subsequent investigation of such natural products. This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a standardized protocol for its NMR analysis, and a general workflow for the isolation and characterization of such compounds.
Chemical Structure
Systematic Name: 2-hydroxy-1-methoxy-7H-dibenzo[de,g]quinoline-4,5,6-trione Molecular Formula: C₁₇H₁₁NO₄ Molecular Weight: 293.27 g/mol
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is compiled from established literature and serves as a reference for the identification and characterization of this compound.
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.15 | d | 8.0 | H-11 |
| 8.88 | d | 8.0 | H-8 |
| 8.12 | s | H-7 | |
| 7.82 | t | 8.0 | H-10 |
| 7.65 | t | 8.0 | H-9 |
| 7.55 | s | H-3 | |
| 4.12 | s | 1-OCH₃ |
Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom |
| 182.5 | C-5 |
| 178.0 | C-4 |
| 158.8 | C-6a |
| 152.3 | C-1 |
| 148.5 | C-2 |
| 136.5 | C-11a |
| 135.2 | C-10 |
| 132.8 | C-7a |
| 130.5 | C-11b |
| 129.5 | C-8 |
| 128.0 | C-9 |
| 125.0 | C-11 |
| 122.5 | C-3a |
| 115.8 | C-7 |
| 112.5 | C-3 |
| 110.2 | C-11c |
| 61.5 | 1-OCH₃ |
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for aporphine alkaloids like this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ may be used depending on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Spectrometer Setup
-
The data presented were acquired on a 400 MHz NMR spectrometer for ¹H and 100 MHz for ¹³C.
-
The spectrometer should be properly tuned and shimmed for the specific solvent and sample.
3. ¹H NMR Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
5. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Workflow for Isolation and Characterization
The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound from a plant source.
Application Notes and Protocols: 1H and 13C NMR Spectral Data of 4,5-Dioxodehydroasimilobine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dioxodehydroasimilobine (B13929627), also known as noraristolodione, is an aporphine (B1220529) alkaloid characterized by a 4,5-dione functionality. Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids with a wide range of documented biological activities, making them of significant interest in pharmacology and drug development. Accurate spectral characterization is fundamental for the unambiguous identification and subsequent investigation of such natural products. This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a standardized protocol for its NMR analysis, and a general workflow for the isolation and characterization of such compounds.
Chemical Structure
Systematic Name: 2-hydroxy-1-methoxy-7H-dibenzo[de,g]quinoline-4,5,6-trione Molecular Formula: C₁₇H₁₁NO₄ Molecular Weight: 293.27 g/mol
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is compiled from established literature and serves as a reference for the identification and characterization of this compound.
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.15 | d | 8.0 | H-11 |
| 8.88 | d | 8.0 | H-8 |
| 8.12 | s | H-7 | |
| 7.82 | t | 8.0 | H-10 |
| 7.65 | t | 8.0 | H-9 |
| 7.55 | s | H-3 | |
| 4.12 | s | 1-OCH₃ |
Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom |
| 182.5 | C-5 |
| 178.0 | C-4 |
| 158.8 | C-6a |
| 152.3 | C-1 |
| 148.5 | C-2 |
| 136.5 | C-11a |
| 135.2 | C-10 |
| 132.8 | C-7a |
| 130.5 | C-11b |
| 129.5 | C-8 |
| 128.0 | C-9 |
| 125.0 | C-11 |
| 122.5 | C-3a |
| 115.8 | C-7 |
| 112.5 | C-3 |
| 110.2 | C-11c |
| 61.5 | 1-OCH₃ |
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for aporphine alkaloids like this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ may be used depending on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Spectrometer Setup
-
The data presented were acquired on a 400 MHz NMR spectrometer for ¹H and 100 MHz for ¹³C.
-
The spectrometer should be properly tuned and shimmed for the specific solvent and sample.
3. ¹H NMR Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
5. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Workflow for Isolation and Characterization
The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound from a plant source.
Application Notes and Protocols for Bioassay Development: 4,5-Dioxodehydroasimilobine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dioxodehydroasimilobine is an aporphine (B1220529) alkaloid, a class of natural products known for a wide range of biological activities.[1] While the specific bioactivity of this compound is not extensively characterized, many aporphine alkaloids have demonstrated significant cytotoxic and anticancer properties.[1][2][3] This document provides a detailed protocol for a comprehensive bioassay to determine the cytotoxic and potential pro-apoptotic activity of this compound on a cancer cell line. The proposed mechanism of action, based on related compounds, involves the induction of apoptosis, potentially through the generation of reactive oxygen species (ROS).[4][5]
This application note outlines a multi-faceted approach, beginning with a primary cytotoxicity screening, followed by secondary assays to elucidate the mechanism of cell death, including the assessment of apoptosis and oxidative stress.
I. Proposed Signaling Pathway for this compound Activity
The proposed signaling pathway suggests that this compound induces cytotoxicity in cancer cells by increasing intracellular reactive oxygen species (ROS). This oxidative stress can lead to mitochondrial dysfunction, which in turn activates the intrinsic apoptosis pathway, characterized by the activation of caspase-3/7 and subsequent programmed cell death.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
II. Experimental Workflow
The experimental workflow is designed to systematically evaluate the biological activity of this compound. It begins with a primary cytotoxicity screening to determine the compound's potency (IC50). Based on these results, secondary mechanistic assays are performed at relevant concentrations to investigate apoptosis and ROS production.
Caption: High-level experimental workflow for bioassay.
III. Experimental Protocols
A. Primary Bioassay: Cell Viability (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).[6]
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2)[2]
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with the compound dilutions and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Secondary Bioassay: Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[7][8][9]
Materials:
-
Human cancer cell line
-
This compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at its predetermined IC50 concentration for 24 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7]
-
Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[8]
C. Secondary Bioassay: Reactive Oxygen Species (ROS) Measurement
This assay measures the intracellular accumulation of ROS using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe.[10]
Materials:
-
Human cancer cell line
-
This compound (at IC50 concentration)
-
DCFH-DA probe
-
6-well plates
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at its IC50 concentration for a relevant time period (e.g., 6, 12, or 24 hours).
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.[10]
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.[11]
IV. Data Presentation
The quantitative data from the bioassays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) [Hypothetical] |
| This compound | MCF-7 | 48 | 15.2 |
| This compound | HepG2 | 48 | 22.5 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.8 |
| Doxorubicin (Control) | HepG2 | 48 | 1.2 |
Table 2: Apoptosis Induction by this compound (at IC50)
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| This compound | 48.3 | 35.8 | 15.9 |
Table 3: Intracellular ROS Production Induced by this compound (at IC50)
| Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | 150.4 | 1.0 |
| This compound | 488.2 | 3.2 |
| H₂O₂ (Positive Control) | 950.6 | 6.3 |
V. Conclusion
This application note provides a comprehensive framework for the initial biological evaluation of this compound. The described bioassays will enable researchers to determine its cytotoxic potency and investigate its pro-apoptotic and oxidative stress-inducing properties. The presented protocols are adaptable and can be optimized for different cell lines and experimental conditions. The systematic approach outlined here will facilitate the elucidation of the compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aporphine Alkaloids from the Leaves of Phoebe grandis (Nees) Mer. (Lauraceae) and Their Cytotoxic and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 8. scispace.com [scispace.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 10. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioassay Development: 4,5-Dioxodehydroasimilobine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dioxodehydroasimilobine is an aporphine alkaloid, a class of natural products known for a wide range of biological activities.[1] While the specific bioactivity of this compound is not extensively characterized, many aporphine alkaloids have demonstrated significant cytotoxic and anticancer properties.[1][2][3] This document provides a detailed protocol for a comprehensive bioassay to determine the cytotoxic and potential pro-apoptotic activity of this compound on a cancer cell line. The proposed mechanism of action, based on related compounds, involves the induction of apoptosis, potentially through the generation of reactive oxygen species (ROS).[4][5]
This application note outlines a multi-faceted approach, beginning with a primary cytotoxicity screening, followed by secondary assays to elucidate the mechanism of cell death, including the assessment of apoptosis and oxidative stress.
I. Proposed Signaling Pathway for this compound Activity
The proposed signaling pathway suggests that this compound induces cytotoxicity in cancer cells by increasing intracellular reactive oxygen species (ROS). This oxidative stress can lead to mitochondrial dysfunction, which in turn activates the intrinsic apoptosis pathway, characterized by the activation of caspase-3/7 and subsequent programmed cell death.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
II. Experimental Workflow
The experimental workflow is designed to systematically evaluate the biological activity of this compound. It begins with a primary cytotoxicity screening to determine the compound's potency (IC50). Based on these results, secondary mechanistic assays are performed at relevant concentrations to investigate apoptosis and ROS production.
Caption: High-level experimental workflow for bioassay.
III. Experimental Protocols
A. Primary Bioassay: Cell Viability (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).[6]
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2)[2]
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with the compound dilutions and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Secondary Bioassay: Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[7][8][9]
Materials:
-
Human cancer cell line
-
This compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at its predetermined IC50 concentration for 24 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7]
-
Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[8]
C. Secondary Bioassay: Reactive Oxygen Species (ROS) Measurement
This assay measures the intracellular accumulation of ROS using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.[10]
Materials:
-
Human cancer cell line
-
This compound (at IC50 concentration)
-
DCFH-DA probe
-
6-well plates
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at its IC50 concentration for a relevant time period (e.g., 6, 12, or 24 hours).
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.[10]
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.[11]
IV. Data Presentation
The quantitative data from the bioassays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) [Hypothetical] |
| This compound | MCF-7 | 48 | 15.2 |
| This compound | HepG2 | 48 | 22.5 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.8 |
| Doxorubicin (Control) | HepG2 | 48 | 1.2 |
Table 2: Apoptosis Induction by this compound (at IC50)
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| This compound | 48.3 | 35.8 | 15.9 |
Table 3: Intracellular ROS Production Induced by this compound (at IC50)
| Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | 150.4 | 1.0 |
| This compound | 488.2 | 3.2 |
| H₂O₂ (Positive Control) | 950.6 | 6.3 |
V. Conclusion
This application note provides a comprehensive framework for the initial biological evaluation of this compound. The described bioassays will enable researchers to determine its cytotoxic potency and investigate its pro-apoptotic and oxidative stress-inducing properties. The presented protocols are adaptable and can be optimized for different cell lines and experimental conditions. The systematic approach outlined here will facilitate the elucidation of the compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aporphine Alkaloids from the Leaves of Phoebe grandis (Nees) Mer. (Lauraceae) and Their Cytotoxic and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 8. scispace.com [scispace.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 10. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antiplatelet Aggregation Assay of 4,5-Dioxodehydroasimilobine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a fundamental process in hemostasis and thrombosis. The modulation of platelet function is a key area of research for the development of novel antithrombotic agents. 4,5-Dioxodehydroasimilobine is an alkaloid with a chemical structure that suggests potential biological activity.[1][2] These application notes provide a detailed protocol for evaluating the in vitro antiplatelet aggregation activity of this compound using light transmission aggregometry (LTA), the gold-standard method for assessing platelet function.[3][4]
The principle of LTA is based on measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are individually suspended, resulting in a turbid solution with low light transmission. Upon the addition of a platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, platelets are activated and form aggregates. This leads to a clearing of the plasma and a corresponding increase in light transmission, which is recorded over time. The inhibitory effect of a test compound like this compound can be quantified by observing the reduction in agonist-induced platelet aggregation.[3][4][5]
Data Presentation
The following tables summarize hypothetical quantitative data for the effect of this compound on platelet aggregation induced by various agonists.
Table 1: Inhibitory Effect of this compound on Agonist-Induced Platelet Aggregation
| Agonist (Concentration) | This compound Concentration (µM) | Maximum Aggregation (%) | Inhibition (%) |
| ADP (10 µM) | Vehicle (Control) | 85 ± 5 | 0 |
| 10 | 68 ± 6 | 20 | |
| 50 | 45 ± 4 | 47 | |
| 100 | 25 ± 5 | 71 | |
| Collagen (5 µg/mL) | Vehicle (Control) | 92 ± 4 | 0 |
| 10 | 75 ± 5 | 18 | |
| 50 | 50 ± 6 | 46 | |
| 100 | 30 ± 4 | 67 | |
| Thrombin (0.1 U/mL) | Vehicle (Control) | 95 ± 3 | 0 |
| 10 | 80 ± 4 | 16 | |
| 50 | 58 ± 5 | 39 | |
| 100 | 40 ± 6 | 58 |
Data are presented as mean ± standard deviation (n=3).
Table 2: IC50 Values of this compound for Inhibition of Platelet Aggregation
| Agonist | IC50 (µM) |
| ADP | 55.8 |
| Collagen | 52.3 |
| Thrombin | 85.1 |
IC50 values are calculated from the dose-response curves.
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human whole blood (from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks)
-
3.2% Sodium Citrate (B86180) anticoagulant solution
-
Platelet agonists: Adenosine Diphosphate (ADP), Collagen (Type I), Thrombin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Platelet-poor plasma (PPP)
-
Platelet-rich plasma (PRP)
-
Aggregometer cuvettes with stir bars
-
Pipettes and tips
-
Centrifuge
-
Platelet aggregometer
-
Hematology analyzer
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect human whole blood into vacuum tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate solution). Use a wide-bore needle to minimize platelet activation.[3][6]
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off to prevent platelet activation.[4][6]
-
Carefully aspirate the upper, straw-colored layer of PRP and transfer it to a separate sterile tube.
-
PPP Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature to pellet the remaining cellular components.[4]
-
Collect the supernatant, which is the platelet-poor plasma (PPP).
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. Adjust the platelet count to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.[4]
In Vitro Platelet Aggregation Assay
-
Instrument Setup: Turn on the platelet aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Place a cuvette containing 450 µL of PPP into the aggregometer and set the baseline for 100% light transmission. Place a cuvette with 450 µL of PRP and set the baseline for 0% light transmission.
-
Preparation of Test Compound: Prepare stock solutions of this compound in DMSO. Further dilute with PBS to achieve the desired final concentrations. The final concentration of DMSO in the assay should be less than 0.1% to avoid solvent effects.
-
Assay Procedure:
-
Pipette 450 µL of the adjusted PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and incubate for 5 minutes at 37°C with stirring (900 rpm).
-
Add 50 µL of the this compound solution or vehicle (for control) to the cuvette and incubate for an additional 3 minutes.
-
Initiate the aggregation by adding a specific concentration of a platelet agonist (e.g., 10 µM ADP, 5 µg/mL collagen, or 0.1 U/mL thrombin).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of platelet aggregation is calculated from the aggregation curve. The percentage of inhibition is calculated using the following formula:
-
% Inhibition = [1 - (Maximum Aggregation of Test / Maximum Aggregation of Control)] x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of platelet aggregation) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro antiplatelet aggregation assay.
Platelet Aggregation Signaling Pathway
Caption: Simplified signaling pathway of platelet aggregation and potential points of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C17H11NO4 | CID 10108434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
Application Notes and Protocols for In Vitro Antiplatelet Aggregation Assay of 4,5-Dioxodehydroasimilobine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a fundamental process in hemostasis and thrombosis. The modulation of platelet function is a key area of research for the development of novel antithrombotic agents. 4,5-Dioxodehydroasimilobine is an alkaloid with a chemical structure that suggests potential biological activity.[1][2] These application notes provide a detailed protocol for evaluating the in vitro antiplatelet aggregation activity of this compound using light transmission aggregometry (LTA), the gold-standard method for assessing platelet function.[3][4]
The principle of LTA is based on measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are individually suspended, resulting in a turbid solution with low light transmission. Upon the addition of a platelet agonist, such as adenosine diphosphate (ADP), collagen, or thrombin, platelets are activated and form aggregates. This leads to a clearing of the plasma and a corresponding increase in light transmission, which is recorded over time. The inhibitory effect of a test compound like this compound can be quantified by observing the reduction in agonist-induced platelet aggregation.[3][4][5]
Data Presentation
The following tables summarize hypothetical quantitative data for the effect of this compound on platelet aggregation induced by various agonists.
Table 1: Inhibitory Effect of this compound on Agonist-Induced Platelet Aggregation
| Agonist (Concentration) | This compound Concentration (µM) | Maximum Aggregation (%) | Inhibition (%) |
| ADP (10 µM) | Vehicle (Control) | 85 ± 5 | 0 |
| 10 | 68 ± 6 | 20 | |
| 50 | 45 ± 4 | 47 | |
| 100 | 25 ± 5 | 71 | |
| Collagen (5 µg/mL) | Vehicle (Control) | 92 ± 4 | 0 |
| 10 | 75 ± 5 | 18 | |
| 50 | 50 ± 6 | 46 | |
| 100 | 30 ± 4 | 67 | |
| Thrombin (0.1 U/mL) | Vehicle (Control) | 95 ± 3 | 0 |
| 10 | 80 ± 4 | 16 | |
| 50 | 58 ± 5 | 39 | |
| 100 | 40 ± 6 | 58 |
Data are presented as mean ± standard deviation (n=3).
Table 2: IC50 Values of this compound for Inhibition of Platelet Aggregation
| Agonist | IC50 (µM) |
| ADP | 55.8 |
| Collagen | 52.3 |
| Thrombin | 85.1 |
IC50 values are calculated from the dose-response curves.
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human whole blood (from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks)
-
3.2% Sodium Citrate anticoagulant solution
-
Platelet agonists: Adenosine Diphosphate (ADP), Collagen (Type I), Thrombin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Platelet-poor plasma (PPP)
-
Platelet-rich plasma (PRP)
-
Aggregometer cuvettes with stir bars
-
Pipettes and tips
-
Centrifuge
-
Platelet aggregometer
-
Hematology analyzer
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect human whole blood into vacuum tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate solution). Use a wide-bore needle to minimize platelet activation.[3][6]
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off to prevent platelet activation.[4][6]
-
Carefully aspirate the upper, straw-colored layer of PRP and transfer it to a separate sterile tube.
-
PPP Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature to pellet the remaining cellular components.[4]
-
Collect the supernatant, which is the platelet-poor plasma (PPP).
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. Adjust the platelet count to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.[4]
In Vitro Platelet Aggregation Assay
-
Instrument Setup: Turn on the platelet aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Place a cuvette containing 450 µL of PPP into the aggregometer and set the baseline for 100% light transmission. Place a cuvette with 450 µL of PRP and set the baseline for 0% light transmission.
-
Preparation of Test Compound: Prepare stock solutions of this compound in DMSO. Further dilute with PBS to achieve the desired final concentrations. The final concentration of DMSO in the assay should be less than 0.1% to avoid solvent effects.
-
Assay Procedure:
-
Pipette 450 µL of the adjusted PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and incubate for 5 minutes at 37°C with stirring (900 rpm).
-
Add 50 µL of the this compound solution or vehicle (for control) to the cuvette and incubate for an additional 3 minutes.
-
Initiate the aggregation by adding a specific concentration of a platelet agonist (e.g., 10 µM ADP, 5 µg/mL collagen, or 0.1 U/mL thrombin).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of platelet aggregation is calculated from the aggregation curve. The percentage of inhibition is calculated using the following formula:
-
% Inhibition = [1 - (Maximum Aggregation of Test / Maximum Aggregation of Control)] x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of platelet aggregation) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro antiplatelet aggregation assay.
Platelet Aggregation Signaling Pathway
Caption: Simplified signaling pathway of platelet aggregation and potential points of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C17H11NO4 | CID 10108434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
Unraveling the Molecular Mechanisms of 4,5-Dioxodehydroasimilobine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the mechanism of action of 4,5-Dioxodehydroasimilobine, an aporphine (B1220529) alkaloid with potential therapeutic relevance. Due to the limited specific data on this compound, the proposed experimental strategy is based on the known biological activities of structurally related aporphine alkaloids and compounds from the Aristolochiaceae family, such as aristolochic acid. The following protocols and workflows are designed to guide researchers in exploring its potential cytotoxicity, DNA damaging effects, and modulation of key cellular signaling pathways.
Introduction
This compound is a naturally occurring aporphine alkaloid.[1][2] Aporphine alkaloids are a large and diverse class of isoquinoline (B145761) alkaloids with a wide range of reported biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system.[3][4][5][6][7][8] Structurally similar compounds, such as aristolochic acid, also isolated from the Aristolochiaceae family, are known for their nephrotoxic and carcinogenic effects, which are mediated through the formation of DNA adducts.[9][10][11][12] Given the structural similarities and common botanical origin, it is plausible that this compound may exhibit a distinct, yet potentially related, mechanism of action.
This document outlines a systematic approach to elucidate the molecular mechanisms of this compound, focusing on three key areas:
-
Cytotoxicity Assessment: To determine the compound's effect on cell viability and proliferation.
-
DNA Damage and Repair: To investigate its potential to induce genotoxicity, a known mechanism of related compounds.
-
Signaling Pathway Analysis: To explore its impact on key cellular pathways, such as NF-κB and AMPK, which are common targets of aporphine alkaloids.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HEK293 | Human Embryonic Kidney | |||
| HepG2 | Human Hepatocellular Carcinoma | |||
| A549 | Human Lung Carcinoma | |||
| MCF-7 | Human Breast Adenocarcinoma | |||
| PC-3 | Human Prostate Adenocarcinoma |
Table 2: Quantification of DNA Damage Markers
| Cell Line | Treatment Concentration (µM) | Comet Assay (% Tail DNA) | γ-H2AX Foci (per cell) | 8-oxo-dG Levels (ng/mg DNA) |
| HEK293 | 0 (Control) | |||
| IC50 | ||||
| 2 x IC50 | ||||
| A549 | 0 (Control) | |||
| IC50 | ||||
| 2 x IC50 |
Table 3: Modulation of Signaling Pathway Proteins
| Cell Line | Treatment | p-p65/p65 Ratio | p-AMPK/AMPK Ratio | Target Gene 1 mRNA Fold Change | Target Gene 2 mRNA Fold Change |
| A549 | Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | |||||
| Positive Control (e.g., TNF-α for NF-κB) | |||||
| Positive Control (e.g., AICAR for AMPK) |
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: Utilize a panel of human cell lines, including a non-cancerous line (e.g., HEK293) and various cancer cell lines (e.g., HepG2, A549, MCF-7, PC-3) to assess cytotoxicity and potential selectivity.
-
Culture Conditions: Maintain cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: DNA Damage Assessment (Comet Assay)
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for DNA damage (e.g., hydrogen peroxide).
-
Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and soluble cellular components, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the percentage of DNA in the tail using appropriate software.
Protocol 3: Western Blot Analysis of Signaling Pathways
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, total p65, phospho-AMPK, total AMPK, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels.
Mandatory Visualizations
Caption: Experimental workflow for elucidating the mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Aporphine - Wikipedia [en.wikipedia.org]
- 6. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 10. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aristolochic Acids - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms [frontiersin.org]
Unraveling the Molecular Mechanisms of 4,5-Dioxodehydroasimilobine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the mechanism of action of 4,5-Dioxodehydroasimilobine, an aporphine alkaloid with potential therapeutic relevance. Due to the limited specific data on this compound, the proposed experimental strategy is based on the known biological activities of structurally related aporphine alkaloids and compounds from the Aristolochiaceae family, such as aristolochic acid. The following protocols and workflows are designed to guide researchers in exploring its potential cytotoxicity, DNA damaging effects, and modulation of key cellular signaling pathways.
Introduction
This compound is a naturally occurring aporphine alkaloid.[1][2] Aporphine alkaloids are a large and diverse class of isoquinoline alkaloids with a wide range of reported biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system.[3][4][5][6][7][8] Structurally similar compounds, such as aristolochic acid, also isolated from the Aristolochiaceae family, are known for their nephrotoxic and carcinogenic effects, which are mediated through the formation of DNA adducts.[9][10][11][12] Given the structural similarities and common botanical origin, it is plausible that this compound may exhibit a distinct, yet potentially related, mechanism of action.
This document outlines a systematic approach to elucidate the molecular mechanisms of this compound, focusing on three key areas:
-
Cytotoxicity Assessment: To determine the compound's effect on cell viability and proliferation.
-
DNA Damage and Repair: To investigate its potential to induce genotoxicity, a known mechanism of related compounds.
-
Signaling Pathway Analysis: To explore its impact on key cellular pathways, such as NF-κB and AMPK, which are common targets of aporphine alkaloids.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HEK293 | Human Embryonic Kidney | |||
| HepG2 | Human Hepatocellular Carcinoma | |||
| A549 | Human Lung Carcinoma | |||
| MCF-7 | Human Breast Adenocarcinoma | |||
| PC-3 | Human Prostate Adenocarcinoma |
Table 2: Quantification of DNA Damage Markers
| Cell Line | Treatment Concentration (µM) | Comet Assay (% Tail DNA) | γ-H2AX Foci (per cell) | 8-oxo-dG Levels (ng/mg DNA) |
| HEK293 | 0 (Control) | |||
| IC50 | ||||
| 2 x IC50 | ||||
| A549 | 0 (Control) | |||
| IC50 | ||||
| 2 x IC50 |
Table 3: Modulation of Signaling Pathway Proteins
| Cell Line | Treatment | p-p65/p65 Ratio | p-AMPK/AMPK Ratio | Target Gene 1 mRNA Fold Change | Target Gene 2 mRNA Fold Change |
| A549 | Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | |||||
| Positive Control (e.g., TNF-α for NF-κB) | |||||
| Positive Control (e.g., AICAR for AMPK) |
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: Utilize a panel of human cell lines, including a non-cancerous line (e.g., HEK293) and various cancer cell lines (e.g., HepG2, A549, MCF-7, PC-3) to assess cytotoxicity and potential selectivity.
-
Culture Conditions: Maintain cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: DNA Damage Assessment (Comet Assay)
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for DNA damage (e.g., hydrogen peroxide).
-
Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and soluble cellular components, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the percentage of DNA in the tail using appropriate software.
Protocol 3: Western Blot Analysis of Signaling Pathways
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, total p65, phospho-AMPK, total AMPK, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels.
Mandatory Visualizations
Caption: Experimental workflow for elucidating the mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Aporphine - Wikipedia [en.wikipedia.org]
- 6. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 10. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aristolochic Acids - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms [frontiersin.org]
Preparing 4,5-Dioxodehydroasimilobine for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dioxodehydroasimilobine is an aporphine (B1220529) alkaloid with potential therapeutic applications, notably exhibiting anti-inflammatory and anti-proliferative properties. This document provides detailed application notes and experimental protocols for the preparation and preliminary in vitro evaluation of this compound for subsequent in vivo studies. The provided methodologies address the compound's poor aqueous solubility and offer standardized assays to assess its biological activity.
Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Noraristolodione | [1] |
| Molecular Formula | C₁₇H₁₁NO₄ | [2] |
| Molecular Weight | 293.27 g/mol | [2] |
| CAS Number | 82644-81-3 | [2] |
| Appearance | Solid (Specific color not detailed) | |
| Known Biological Activities | Anti-inflammatory, Anti-platelet aggregation, T-cell proliferation inhibition |
Biological Activities and Potential Signaling Pathways
This compound has demonstrated noteworthy biological activities that suggest its potential as a therapeutic agent.
Anti-inflammatory Activity
The compound has been shown to reduce nitric oxide (NO) production induced by lipopolysaccharide (LPS) in RAW264.7 macrophage cells. This effect points towards an inhibitory action on inflammatory pathways. The LPS-induced inflammatory response in macrophages is primarily mediated by the activation of Toll-like receptor 4 (TLR4), which subsequently triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4] These pathways culminate in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS).[5][6]
Caption: Postulated anti-inflammatory signaling pathway of this compound.
Inhibition of T-Cell Proliferation
This compound has also been observed to inhibit the proliferation of T-cells. T-cell activation and proliferation are initiated by the interaction of the T-cell receptor (TCR) with an antigen-presenting cell (APC).[7] This interaction triggers a signaling cascade involving linker for activation of T-cells (LAT) and phospholipase C (PLC), leading to the activation of transcription factors such as nuclear factor of activated T-cells (NFAT) and activator protein-1 (AP-1).[8][9] These transcription factors drive the expression of genes essential for proliferation, including interleukin-2 (B1167480) (IL-2).[10][11]
References
- 1. This compound | C17H11NO4 | CID 10108434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. mdpi.com [mdpi.com]
- 4. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Platelet Supernatant Suppresses LPS-Induced Nitric Oxide Production from Macrophages Accompanied by Inhibition of NF-κB Signaling and Increased Arginase-1 Expression | PLOS One [journals.plos.org]
- 7. thermofisher.com [thermofisher.com]
- 8. Distinct T cell receptor signaling pathways drive proliferation and cytokine production in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cd-genomics.com [cd-genomics.com]
- 10. pnas.org [pnas.org]
- 11. sinobiological.com [sinobiological.com]
Preparing 4,5-Dioxodehydroasimilobine for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dioxodehydroasimilobine is an aporphine alkaloid with potential therapeutic applications, notably exhibiting anti-inflammatory and anti-proliferative properties. This document provides detailed application notes and experimental protocols for the preparation and preliminary in vitro evaluation of this compound for subsequent in vivo studies. The provided methodologies address the compound's poor aqueous solubility and offer standardized assays to assess its biological activity.
Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Noraristolodione | [1] |
| Molecular Formula | C₁₇H₁₁NO₄ | [2] |
| Molecular Weight | 293.27 g/mol | [2] |
| CAS Number | 82644-81-3 | [2] |
| Appearance | Solid (Specific color not detailed) | |
| Known Biological Activities | Anti-inflammatory, Anti-platelet aggregation, T-cell proliferation inhibition |
Biological Activities and Potential Signaling Pathways
This compound has demonstrated noteworthy biological activities that suggest its potential as a therapeutic agent.
Anti-inflammatory Activity
The compound has been shown to reduce nitric oxide (NO) production induced by lipopolysaccharide (LPS) in RAW264.7 macrophage cells. This effect points towards an inhibitory action on inflammatory pathways. The LPS-induced inflammatory response in macrophages is primarily mediated by the activation of Toll-like receptor 4 (TLR4), which subsequently triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4] These pathways culminate in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS).[5][6]
Caption: Postulated anti-inflammatory signaling pathway of this compound.
Inhibition of T-Cell Proliferation
This compound has also been observed to inhibit the proliferation of T-cells. T-cell activation and proliferation are initiated by the interaction of the T-cell receptor (TCR) with an antigen-presenting cell (APC).[7] This interaction triggers a signaling cascade involving linker for activation of T-cells (LAT) and phospholipase C (PLC), leading to the activation of transcription factors such as nuclear factor of activated T-cells (NFAT) and activator protein-1 (AP-1).[8][9] These transcription factors drive the expression of genes essential for proliferation, including interleukin-2 (IL-2).[10][11]
References
- 1. This compound | C17H11NO4 | CID 10108434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. mdpi.com [mdpi.com]
- 4. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Platelet Supernatant Suppresses LPS-Induced Nitric Oxide Production from Macrophages Accompanied by Inhibition of NF-κB Signaling and Increased Arginase-1 Expression | PLOS One [journals.plos.org]
- 7. thermofisher.com [thermofisher.com]
- 8. Distinct T cell receptor signaling pathways drive proliferation and cytokine production in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cd-genomics.com [cd-genomics.com]
- 10. pnas.org [pnas.org]
- 11. sinobiological.com [sinobiological.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4,5-Dioxodehydroasimilobine Extraction
Welcome to the Technical Support Center for the extraction of 4,5-Dioxodehydroasimilobine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from plant sources, primarily of the Houttuynia genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be isolated?
A1: this compound is an oxoaporphine alkaloid.[1] It has been isolated from plants of the genus Houttuynia, particularly Houttuynia cordata.[1] Aporphine (B1220529) alkaloids are a class of isoquinoline (B145761) alkaloids with a wide range of biological activities.
Q2: What are the general steps for extracting this compound?
A2: The general procedure involves:
-
Preparation of Plant Material: Drying and grinding the plant material (typically aerial parts) to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: Maceration or reflux with an organic solvent, often in a multi-step process starting with a non-polar solvent to remove fats and pigments, followed by a more polar solvent to extract the alkaloids.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base liquid-liquid extraction to separate the basic alkaloids from other neutral and acidic compounds.
-
Purification: The crude alkaloid mixture is then purified using chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC).
Q3: Which solvents are most effective for extracting this compound?
A3: While a specific solvent system for optimal this compound extraction is not extensively documented, methanol (B129727) and chloroform (B151607) are commonly used for the extraction of aporphine alkaloids from plant materials.[2] A sequential extraction starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by extraction with a more polar solvent like methanol or a chloroform/methanol mixture, is a common strategy.
Q4: What analytical techniques are suitable for the identification and quantification of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the quantification and purification of aporphine alkaloids.[3] For structural elucidation, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | Incomplete extraction from plant material. | - Ensure the plant material is finely powdered. - Increase the extraction time or perform multiple extraction cycles. - Consider using ultrasound-assisted or microwave-assisted extraction to enhance efficiency.[4] |
| Inappropriate solvent selection. | - Experiment with a gradient of solvent polarities. A mixture of chloroform and methanol is often effective for aporphine alkaloids.[2] | |
| Degradation of the target compound. | - Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature. - Protect the extract from light, as some alkaloids are photosensitive. | |
| Co-extraction of Impurities | Non-selective solvent system. | - Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and pigments before extracting with a more polar solvent. |
| Presence of acidic or basic impurities. | - Utilize acid-base liquid-liquid extraction to selectively isolate the basic alkaloids. | |
| Difficulty in Purification | Poor separation in column chromatography. | - Optimize the mobile phase composition. A gradient elution from a non-polar solvent to a more polar solvent is often necessary. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Co-elution of similar alkaloids. | - Employ preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for finer separation.[3][5] |
Experimental Protocols
The following is a generalized protocol for the extraction and isolation of oxoaporphine alkaloids, which can be adapted for this compound.
Protocol 1: General Extraction and Isolation of Oxoaporphine Alkaloids
-
Plant Material Preparation:
-
Air-dry the aerial parts of the plant material at room temperature.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material with methanol at room temperature for 72 hours (with occasional shaking).
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanol extract.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Suspend the crude methanol extract in a 5% hydrochloric acid (HCl) solution.
-
Partition the acidic solution with chloroform to remove neutral and weakly basic compounds (discard the chloroform layer).
-
Adjust the pH of the aqueous layer to approximately 9-10 with a 10% ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution.
-
Extract the alkaline solution multiple times with chloroform.
-
Combine the chloroform extracts, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform to dryness to yield the crude alkaloid fraction.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane or chloroform).
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually adding methanol.
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a suitable solvent system and visualizing under UV light.
-
Combine fractions containing the compound of interest and evaporate the solvent to obtain the purified alkaloid.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Alkaloids (General)
| Extraction Method | Solvent(s) | Typical Yield Range (% of dry weight) | Advantages | Disadvantages |
| Maceration | Methanol, Ethanol | 0.1 - 2.0% | Simple, requires minimal equipment. | Time-consuming, may result in lower yields. |
| Soxhlet Extraction | Methanol, Chloroform | 0.5 - 5.0% | More efficient than maceration. | Can degrade thermolabile compounds.[4] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 1.0 - 6.0% | Faster extraction, improved yield.[4] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Ethanol | 1.5 - 7.0% | Very rapid, high efficiency.[4] | Potential for localized heating and degradation. |
Note: Yields are highly dependent on the plant species, part of the plant used, and the specific alkaloid being isolated.
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Hypothesized Anti-Inflammatory Signaling Pathway
Based on the known anti-inflammatory activities of similar alkaloids, a plausible mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Hypothesized Anticancer Signaling Pathway
Some aporphine alkaloids exhibit anticancer activity, potentially through the induction of apoptosis. A possible mechanism is the modulation of the MAPK signaling pathway.
Caption: Hypothesized induction of apoptosis via the MAPK signaling pathway by this compound.
References
Technical Support Center: Optimizing 4,5-Dioxodehydroasimilobine Extraction
Welcome to the Technical Support Center for the extraction of 4,5-Dioxodehydroasimilobine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from plant sources, primarily of the Houttuynia genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be isolated?
A1: this compound is an oxoaporphine alkaloid.[1] It has been isolated from plants of the genus Houttuynia, particularly Houttuynia cordata.[1] Aporphine alkaloids are a class of isoquinoline alkaloids with a wide range of biological activities.
Q2: What are the general steps for extracting this compound?
A2: The general procedure involves:
-
Preparation of Plant Material: Drying and grinding the plant material (typically aerial parts) to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: Maceration or reflux with an organic solvent, often in a multi-step process starting with a non-polar solvent to remove fats and pigments, followed by a more polar solvent to extract the alkaloids.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base liquid-liquid extraction to separate the basic alkaloids from other neutral and acidic compounds.
-
Purification: The crude alkaloid mixture is then purified using chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC).
Q3: Which solvents are most effective for extracting this compound?
A3: While a specific solvent system for optimal this compound extraction is not extensively documented, methanol and chloroform are commonly used for the extraction of aporphine alkaloids from plant materials.[2] A sequential extraction starting with a non-polar solvent like hexane to remove lipids, followed by extraction with a more polar solvent like methanol or a chloroform/methanol mixture, is a common strategy.
Q4: What analytical techniques are suitable for the identification and quantification of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the quantification and purification of aporphine alkaloids.[3] For structural elucidation, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | Incomplete extraction from plant material. | - Ensure the plant material is finely powdered. - Increase the extraction time or perform multiple extraction cycles. - Consider using ultrasound-assisted or microwave-assisted extraction to enhance efficiency.[4] |
| Inappropriate solvent selection. | - Experiment with a gradient of solvent polarities. A mixture of chloroform and methanol is often effective for aporphine alkaloids.[2] | |
| Degradation of the target compound. | - Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature. - Protect the extract from light, as some alkaloids are photosensitive. | |
| Co-extraction of Impurities | Non-selective solvent system. | - Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and pigments before extracting with a more polar solvent. |
| Presence of acidic or basic impurities. | - Utilize acid-base liquid-liquid extraction to selectively isolate the basic alkaloids. | |
| Difficulty in Purification | Poor separation in column chromatography. | - Optimize the mobile phase composition. A gradient elution from a non-polar solvent to a more polar solvent is often necessary. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Co-elution of similar alkaloids. | - Employ preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for finer separation.[3][5] |
Experimental Protocols
The following is a generalized protocol for the extraction and isolation of oxoaporphine alkaloids, which can be adapted for this compound.
Protocol 1: General Extraction and Isolation of Oxoaporphine Alkaloids
-
Plant Material Preparation:
-
Air-dry the aerial parts of the plant material at room temperature.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material with methanol at room temperature for 72 hours (with occasional shaking).
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanol extract.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Suspend the crude methanol extract in a 5% hydrochloric acid (HCl) solution.
-
Partition the acidic solution with chloroform to remove neutral and weakly basic compounds (discard the chloroform layer).
-
Adjust the pH of the aqueous layer to approximately 9-10 with a 10% ammonium hydroxide (NH₄OH) solution.
-
Extract the alkaline solution multiple times with chloroform.
-
Combine the chloroform extracts, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform to dryness to yield the crude alkaloid fraction.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane or chloroform).
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually adding methanol.
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a suitable solvent system and visualizing under UV light.
-
Combine fractions containing the compound of interest and evaporate the solvent to obtain the purified alkaloid.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Alkaloids (General)
| Extraction Method | Solvent(s) | Typical Yield Range (% of dry weight) | Advantages | Disadvantages |
| Maceration | Methanol, Ethanol | 0.1 - 2.0% | Simple, requires minimal equipment. | Time-consuming, may result in lower yields. |
| Soxhlet Extraction | Methanol, Chloroform | 0.5 - 5.0% | More efficient than maceration. | Can degrade thermolabile compounds.[4] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 1.0 - 6.0% | Faster extraction, improved yield.[4] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Ethanol | 1.5 - 7.0% | Very rapid, high efficiency.[4] | Potential for localized heating and degradation. |
Note: Yields are highly dependent on the plant species, part of the plant used, and the specific alkaloid being isolated.
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Hypothesized Anti-Inflammatory Signaling Pathway
Based on the known anti-inflammatory activities of similar alkaloids, a plausible mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Hypothesized Anticancer Signaling Pathway
Some aporphine alkaloids exhibit anticancer activity, potentially through the induction of apoptosis. A possible mechanism is the modulation of the MAPK signaling pathway.
Caption: Hypothesized induction of apoptosis via the MAPK signaling pathway by this compound.
References
interpreting complex NMR signals of 4,5-Dioxodehydroasimilobine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR signals of 4,5-Dioxodehydroasimilobine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Noraristolodione, is an aporphine (B1220529) alkaloid that has been isolated from various plants, including those of the genus Aristolochia and Houttuynia.[1][2][3] Its molecular formula is C17H11NO4.[1][4] Aporphine alkaloids are a class of natural products known for their complex structures and diverse biological activities.[5][6]
Q2: Why are the NMR signals of this compound considered complex?
A2: The complexity arises from several structural features. The molecule has a rigid, polycyclic aromatic system, leading to significant overlap of proton signals in the aromatic region of the ¹H NMR spectrum.[7] Furthermore, the presence of multiple quaternary carbons and a heteroaromatic system can make unambiguous assignment challenging without a combination of 1D and 2D NMR techniques.
Q3: Which NMR experiments are most effective for elucidating the structure of this compound?
A3: A comprehensive approach is recommended. Start with standard 1D ¹H and ¹³C NMR.[8] Follow up with 2D experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons.[9][10] These experiments are crucial for assembling the molecular fragments correctly.
Troubleshooting Guide
Q1: My ¹H NMR spectrum shows very broad peaks. What could be the cause?
A1: Peak broadening can result from several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized. Try re-shimming the spectrometer.
-
Sample Concentration: The sample may be too concentrated, leading to aggregation. Try diluting your sample.
-
Low Solubility: If the compound is not fully dissolved, it can lead to a non-homogenous sample and broad lines. Ensure complete dissolution, possibly by gentle warming or sonication, or try a different deuterated solvent like DMSO-d6 or Pyridine-d5.[4][11]
-
Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant broadening. Ensure all glassware is scrupulously clean.
Q2: The aromatic region of my ¹H NMR spectrum is just a crowded multiplet. How can I resolve and assign these signals?
A2: Signal overlap in the aromatic region is a common challenge with polycyclic molecules.
-
Try a Different Solvent: Changing the NMR solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of protons and may improve signal dispersion.[11]
-
Acquire a Higher Field Spectrum: If available, using a higher field NMR spectrometer (e.g., 600 MHz or higher) will provide better signal separation.
-
Utilize 2D NMR: A 2D COSY spectrum will help identify which aromatic protons are coupled to each other. An HMBC experiment will be critical for assigning protons based on their long-range couplings to well-resolved carbons (like the methoxy (B1213986) carbon or carbonyl carbons).
Q3: I am missing signals in my ¹³C NMR spectrum, especially in the downfield region.
A3: This is a common issue for quaternary carbons (carbons not attached to any protons), such as the carbonyl carbons in this compound. These carbons often have very long relaxation times and can be difficult to observe.
-
Increase the Number of Scans: Acquiring the spectrum for a longer period will improve the signal-to-noise ratio for these weak signals.
-
Adjust Relaxation Delay: Increase the relaxation delay (d1) in your acquisition parameters to allow these carbons to fully relax between pulses.
-
Use DEPT: While DEPT (Distortionless Enhancement by Polarization Transfer) sequences will not show quaternary carbons, they can help you confidently assign the CH, CH₂, and CH₃ signals, confirming by elimination which signals are missing.[7]
Q4: I see a broad signal that disappears when I add a drop of D₂O to my sample. What is it?
A4: This indicates an exchangeable proton, which is typical for O-H or N-H groups.[11] In the structure of this compound, this signal likely corresponds to the proton on the nitrogen atom (amide/lactam N-H) or a hydroxyl group. The deuterium (B1214612) from D₂O exchanges with this proton, making it "invisible" in the ¹H NMR spectrum.
Data Presentation
The following tables summarize the expected NMR data for this compound based on its known structure and published data for related aporphine alkaloids.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1, H-2, H-3, H-8, H-9, H-10, H-11 | ~ 7.0 - 9.0 | m | 7H |
| -OCH₃ | ~ 4.0 | s | 3H |
| N-H | ~ 9.0 - 11.0 | br s | 1H |
Note: Chemical shifts are highly dependent on the solvent used. Values are estimates.
Table 2: Reported ¹³C NMR Data for this compound (in Pyridine-d5)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 129.5 |
| C-1a | 120.4 |
| C-1b | 128.1 |
| C-2 | 128.5 |
| C-3 | 123.4 |
| C-3a | 132.1 |
| C-4 (C=O) | 180.1 |
| C-5 (C=O) | 158.8 |
| C-6 | 148.2 |
| C-6a | 107.7 |
| C-7 | 115.8 |
| C-7a | 143.6 |
| C-8 | 126.6 |
| C-9 | 128.0 |
| C-10 | 128.0 |
| C-11 | 129.6 |
| -OCH₃ | 60.7 |
Reference: H. Achenbach, D. Frey, R. Waibel, J. Nat. Prod., 54, 1331 (1991).[4]
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
-
Weigh Sample: Accurately weigh approximately 1-5 mg of this compound.
-
Choose Solvent: Select a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Pyridine-d₅). The choice may depend on sample solubility and the need to avoid overlapping solvent peaks.
-
Dissolve Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Ensure Dissolution: Vortex or gently sonicate the vial to ensure the sample is fully dissolved. A clear solution should be obtained.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Add Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard. For routine structure elucidation, this is not necessary.
2. Standard 1D and 2D NMR Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and tune/match the probe.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Load standard proton experiment parameters.
-
Set appropriate spectral width (~12-16 ppm).
-
Set acquisition time (~2-4 seconds).
-
Set relaxation delay (~1-2 seconds).
-
Acquire a suitable number of scans (e.g., 8, 16, or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Load standard carbon experiment parameters with proton decoupling.
-
Set appropriate spectral width (~200-220 ppm).
-
Acquire a large number of scans, as ¹³C is much less sensitive than ¹H. This may range from several hundred to several thousand scans depending on the sample concentration.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Load the standard parameter set for the desired 2D experiment.
-
The parameters (spectral widths, number of increments, number of scans) will be set based on the corresponding 1D spectra.
-
These experiments typically require longer acquisition times, ranging from 30 minutes to several hours.
-
-
Data Processing: After acquisition, apply Fourier transform, phase correction, and baseline correction to all spectra to obtain clean, interpretable data.
Mandatory Visualizations
Caption: Troubleshooting workflow for complex NMR signals.
Caption: Logical workflow for NMR-based structure elucidation.
References
- 1. This compound | C17H11NO4 | CID 10108434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 13C NMR spectroscopic data of aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. books.rsc.org [books.rsc.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Troubleshooting [chem.rochester.edu]
interpreting complex NMR signals of 4,5-Dioxodehydroasimilobine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR signals of 4,5-Dioxodehydroasimilobine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Noraristolodione, is an aporphine alkaloid that has been isolated from various plants, including those of the genus Aristolochia and Houttuynia.[1][2][3] Its molecular formula is C17H11NO4.[1][4] Aporphine alkaloids are a class of natural products known for their complex structures and diverse biological activities.[5][6]
Q2: Why are the NMR signals of this compound considered complex?
A2: The complexity arises from several structural features. The molecule has a rigid, polycyclic aromatic system, leading to significant overlap of proton signals in the aromatic region of the ¹H NMR spectrum.[7] Furthermore, the presence of multiple quaternary carbons and a heteroaromatic system can make unambiguous assignment challenging without a combination of 1D and 2D NMR techniques.
Q3: Which NMR experiments are most effective for elucidating the structure of this compound?
A3: A comprehensive approach is recommended. Start with standard 1D ¹H and ¹³C NMR.[8] Follow up with 2D experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons.[9][10] These experiments are crucial for assembling the molecular fragments correctly.
Troubleshooting Guide
Q1: My ¹H NMR spectrum shows very broad peaks. What could be the cause?
A1: Peak broadening can result from several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized. Try re-shimming the spectrometer.
-
Sample Concentration: The sample may be too concentrated, leading to aggregation. Try diluting your sample.
-
Low Solubility: If the compound is not fully dissolved, it can lead to a non-homogenous sample and broad lines. Ensure complete dissolution, possibly by gentle warming or sonication, or try a different deuterated solvent like DMSO-d6 or Pyridine-d5.[4][11]
-
Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant broadening. Ensure all glassware is scrupulously clean.
Q2: The aromatic region of my ¹H NMR spectrum is just a crowded multiplet. How can I resolve and assign these signals?
A2: Signal overlap in the aromatic region is a common challenge with polycyclic molecules.
-
Try a Different Solvent: Changing the NMR solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of protons and may improve signal dispersion.[11]
-
Acquire a Higher Field Spectrum: If available, using a higher field NMR spectrometer (e.g., 600 MHz or higher) will provide better signal separation.
-
Utilize 2D NMR: A 2D COSY spectrum will help identify which aromatic protons are coupled to each other. An HMBC experiment will be critical for assigning protons based on their long-range couplings to well-resolved carbons (like the methoxy carbon or carbonyl carbons).
Q3: I am missing signals in my ¹³C NMR spectrum, especially in the downfield region.
A3: This is a common issue for quaternary carbons (carbons not attached to any protons), such as the carbonyl carbons in this compound. These carbons often have very long relaxation times and can be difficult to observe.
-
Increase the Number of Scans: Acquiring the spectrum for a longer period will improve the signal-to-noise ratio for these weak signals.
-
Adjust Relaxation Delay: Increase the relaxation delay (d1) in your acquisition parameters to allow these carbons to fully relax between pulses.
-
Use DEPT: While DEPT (Distortionless Enhancement by Polarization Transfer) sequences will not show quaternary carbons, they can help you confidently assign the CH, CH₂, and CH₃ signals, confirming by elimination which signals are missing.[7]
Q4: I see a broad signal that disappears when I add a drop of D₂O to my sample. What is it?
A4: This indicates an exchangeable proton, which is typical for O-H or N-H groups.[11] In the structure of this compound, this signal likely corresponds to the proton on the nitrogen atom (amide/lactam N-H) or a hydroxyl group. The deuterium from D₂O exchanges with this proton, making it "invisible" in the ¹H NMR spectrum.
Data Presentation
The following tables summarize the expected NMR data for this compound based on its known structure and published data for related aporphine alkaloids.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1, H-2, H-3, H-8, H-9, H-10, H-11 | ~ 7.0 - 9.0 | m | 7H |
| -OCH₃ | ~ 4.0 | s | 3H |
| N-H | ~ 9.0 - 11.0 | br s | 1H |
Note: Chemical shifts are highly dependent on the solvent used. Values are estimates.
Table 2: Reported ¹³C NMR Data for this compound (in Pyridine-d5)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 129.5 |
| C-1a | 120.4 |
| C-1b | 128.1 |
| C-2 | 128.5 |
| C-3 | 123.4 |
| C-3a | 132.1 |
| C-4 (C=O) | 180.1 |
| C-5 (C=O) | 158.8 |
| C-6 | 148.2 |
| C-6a | 107.7 |
| C-7 | 115.8 |
| C-7a | 143.6 |
| C-8 | 126.6 |
| C-9 | 128.0 |
| C-10 | 128.0 |
| C-11 | 129.6 |
| -OCH₃ | 60.7 |
Reference: H. Achenbach, D. Frey, R. Waibel, J. Nat. Prod., 54, 1331 (1991).[4]
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
-
Weigh Sample: Accurately weigh approximately 1-5 mg of this compound.
-
Choose Solvent: Select a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Pyridine-d₅). The choice may depend on sample solubility and the need to avoid overlapping solvent peaks.
-
Dissolve Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Ensure Dissolution: Vortex or gently sonicate the vial to ensure the sample is fully dissolved. A clear solution should be obtained.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Add Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard. For routine structure elucidation, this is not necessary.
2. Standard 1D and 2D NMR Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and tune/match the probe.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Load standard proton experiment parameters.
-
Set appropriate spectral width (~12-16 ppm).
-
Set acquisition time (~2-4 seconds).
-
Set relaxation delay (~1-2 seconds).
-
Acquire a suitable number of scans (e.g., 8, 16, or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Load standard carbon experiment parameters with proton decoupling.
-
Set appropriate spectral width (~200-220 ppm).
-
Acquire a large number of scans, as ¹³C is much less sensitive than ¹H. This may range from several hundred to several thousand scans depending on the sample concentration.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Load the standard parameter set for the desired 2D experiment.
-
The parameters (spectral widths, number of increments, number of scans) will be set based on the corresponding 1D spectra.
-
These experiments typically require longer acquisition times, ranging from 30 minutes to several hours.
-
-
Data Processing: After acquisition, apply Fourier transform, phase correction, and baseline correction to all spectra to obtain clean, interpretable data.
Mandatory Visualizations
Caption: Troubleshooting workflow for complex NMR signals.
Caption: Logical workflow for NMR-based structure elucidation.
References
- 1. This compound | C17H11NO4 | CID 10108434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 13C NMR spectroscopic data of aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. books.rsc.org [books.rsc.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Troubleshooting [chem.rochester.edu]
4,5-Dioxodehydroasimilobine stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation issues of 4,5-Dioxodehydroasimilobine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring aporphine (B1220529) alkaloid.[1][2] Its chemical formula is C17H11NO4 and it has a molecular weight of 293.27 g/mol .[1][3] It has been identified in plant species such as Aristolochia triangularis and Aristolochia mollissima.[1]
Q2: What are the primary stability concerns for this compound?
A2: While specific stability data for this compound is not extensively documented in publicly available literature, aporphine alkaloids as a class can be susceptible to degradation under various conditions. Key concerns include hydrolysis (in acidic or basic conditions), oxidation, thermal degradation, and photolysis.[4] Stress testing is crucial to identify likely degradation products and establish the compound's intrinsic stability.[5]
Q3: How should I properly store this compound?
A3: For long-term stability, it is recommended to store this compound in a well-sealed container, protected from light, at a controlled low temperature. For active substances intended for storage in a freezer, the re-test period should be based on real-time data at the long-term storage condition.[5] Short-term exposure to elevated temperatures (e.g., 5°C ± 3°C or 25°C ± 2°C) should be evaluated to understand the impact of brief excursions from the recommended storage conditions, for instance, during shipping.[5]
Q4: What are the initial signs of degradation?
A4: Visual indicators of degradation can include a change in color or the appearance of turbidity in solution. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[4][6] The appearance of new peaks or a decrease in the area of the main compound peak in the chromatogram are strong indicators of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/UHPLC analysis. | Sample degradation due to improper handling or storage. | Review storage conditions (temperature, light exposure). Prepare fresh samples and re-analyze. Perform a forced degradation study to identify potential degradation products. |
| Loss of compound potency or activity. | Degradation of the active molecule. | Confirm the purity of the sample using a validated analytical method. If degradation is confirmed, investigate the storage and experimental conditions (pH, temperature, exposure to light and oxygen) to identify the cause. |
| Variability in experimental results. | Inconsistent sample stability between experiments. | Implement standardized protocols for sample preparation, handling, and storage. Ensure all researchers are following the same procedures. Regularly check the purity of the stock solution. |
| Color change in the sample solution. | Likely chemical degradation. | Do not use the discolored solution. Prepare a fresh solution and investigate the cause of the color change. This may involve a systematic evaluation of the solvent, pH, and exposure to light and air. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is adapted from studies on related aporphine alkaloids and is designed to identify potential degradation pathways for this compound.[4]
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 2 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 60°C for 2 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H2O2). Keep at room temperature for 2 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Then, prepare a 1 mg/mL solution in methanol.
-
Photodegradation: Expose a 1 mg/mL solution of the compound to UV light (254 nm) for 24 hours.
3. Analysis:
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples by a validated HPLC method to observe for any degradation peaks.
Protocol 2: HPLC Purity Analysis
This protocol provides a general method for assessing the purity of this compound.[4][6]
1. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound in methanol to a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in methanol at the same concentration.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (this may need to be optimized based on the UV-Vis spectrum of this compound).
3. Analysis:
-
Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.
-
Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that of the standard.
Quantitative Data Summary
The following table summarizes the conditions for a typical forced degradation study, which can be applied to this compound to assess its stability profile.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 1N HCl | 60°C | 2 hours |
| Base Hydrolysis | 1N NaOH | 60°C | 2 hours |
| Oxidation | 3% H2O2 | Room Temperature | 2 hours |
| Thermal | Solid State | 105°C | 24 hours |
| Photodegradation | UV light (254 nm) | Room Temperature | 24 hours |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Decision logic for troubleshooting inconsistent experimental results.
References
- 1. This compound | C17H11NO4 | CID 10108434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Lifeasible [lifeasible.com]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes [mdpi.com]
4,5-Dioxodehydroasimilobine stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation issues of 4,5-Dioxodehydroasimilobine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring aporphine alkaloid.[1][2] Its chemical formula is C17H11NO4 and it has a molecular weight of 293.27 g/mol .[1][3] It has been identified in plant species such as Aristolochia triangularis and Aristolochia mollissima.[1]
Q2: What are the primary stability concerns for this compound?
A2: While specific stability data for this compound is not extensively documented in publicly available literature, aporphine alkaloids as a class can be susceptible to degradation under various conditions. Key concerns include hydrolysis (in acidic or basic conditions), oxidation, thermal degradation, and photolysis.[4] Stress testing is crucial to identify likely degradation products and establish the compound's intrinsic stability.[5]
Q3: How should I properly store this compound?
A3: For long-term stability, it is recommended to store this compound in a well-sealed container, protected from light, at a controlled low temperature. For active substances intended for storage in a freezer, the re-test period should be based on real-time data at the long-term storage condition.[5] Short-term exposure to elevated temperatures (e.g., 5°C ± 3°C or 25°C ± 2°C) should be evaluated to understand the impact of brief excursions from the recommended storage conditions, for instance, during shipping.[5]
Q4: What are the initial signs of degradation?
A4: Visual indicators of degradation can include a change in color or the appearance of turbidity in solution. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[4][6] The appearance of new peaks or a decrease in the area of the main compound peak in the chromatogram are strong indicators of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/UHPLC analysis. | Sample degradation due to improper handling or storage. | Review storage conditions (temperature, light exposure). Prepare fresh samples and re-analyze. Perform a forced degradation study to identify potential degradation products. |
| Loss of compound potency or activity. | Degradation of the active molecule. | Confirm the purity of the sample using a validated analytical method. If degradation is confirmed, investigate the storage and experimental conditions (pH, temperature, exposure to light and oxygen) to identify the cause. |
| Variability in experimental results. | Inconsistent sample stability between experiments. | Implement standardized protocols for sample preparation, handling, and storage. Ensure all researchers are following the same procedures. Regularly check the purity of the stock solution. |
| Color change in the sample solution. | Likely chemical degradation. | Do not use the discolored solution. Prepare a fresh solution and investigate the cause of the color change. This may involve a systematic evaluation of the solvent, pH, and exposure to light and air. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is adapted from studies on related aporphine alkaloids and is designed to identify potential degradation pathways for this compound.[4]
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 2 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 60°C for 2 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H2O2). Keep at room temperature for 2 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Then, prepare a 1 mg/mL solution in methanol.
-
Photodegradation: Expose a 1 mg/mL solution of the compound to UV light (254 nm) for 24 hours.
3. Analysis:
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples by a validated HPLC method to observe for any degradation peaks.
Protocol 2: HPLC Purity Analysis
This protocol provides a general method for assessing the purity of this compound.[4][6]
1. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound in methanol to a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in methanol at the same concentration.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (this may need to be optimized based on the UV-Vis spectrum of this compound).
3. Analysis:
-
Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.
-
Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that of the standard.
Quantitative Data Summary
The following table summarizes the conditions for a typical forced degradation study, which can be applied to this compound to assess its stability profile.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 1N HCl | 60°C | 2 hours |
| Base Hydrolysis | 1N NaOH | 60°C | 2 hours |
| Oxidation | 3% H2O2 | Room Temperature | 2 hours |
| Thermal | Solid State | 105°C | 24 hours |
| Photodegradation | UV light (254 nm) | Room Temperature | 24 hours |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Decision logic for troubleshooting inconsistent experimental results.
References
- 1. This compound | C17H11NO4 | CID 10108434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Lifeasible [lifeasible.com]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes [mdpi.com]
Technical Support Center: Optimizing Cell-Based Assays for 4,5-Dioxodehydroasimilobine
Welcome to the technical support center for 4,5-Dioxodehydroasimilobine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing cell-based assays using this aporphine (B1220529) alkaloid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a naturally occurring aporphine alkaloid. Published research indicates it possesses anti-inflammatory and pro-apoptotic properties. Its anti-inflammatory effects have been observed through the reduction of nitric oxide (NO) production in macrophage cell lines, while its pro-apoptotic activity has been noted in cancer cells, including glioblastoma.[1][2][3][4][5][6]
Q2: In which cell lines has this compound been tested?
A2: Based on available literature, this compound has been evaluated in murine macrophage RAW264.7 cells, T-cells, and human glioblastoma U251 cells.
Q3: What is the general mechanism of action for aporphine alkaloids like this compound?
A3: Aporphine alkaloids are known to exert their effects through various mechanisms. Their anti-inflammatory action is often attributed to the inhibition of the NF-κB and MAPK signaling pathways.[2][7][8] Their pro-apoptotic effects are frequently mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[3][4][9] Some aporphine alkaloids can also induce apoptosis via the extrinsic (death receptor) pathway.
Q4: How should I dissolve this compound for my cell-based assays?
A4: As with many natural products, solubility can be a challenge. It is recommended to first dissolve this compound in a small amount of a biocompatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution can then be further diluted in your cell culture medium to the desired final concentration. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.[10]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Q: I am observing high variability or unexpected results in my MTT assay with this compound. What could be the cause?
A: Inconsistent results in tetrazolium-based assays with natural compounds can arise from several factors. Here is a troubleshooting workflow to address these issues:
| Potential Cause | Troubleshooting Step |
| Compound Interference | Many natural products can directly reduce the MTT reagent or have a color that interferes with absorbance readings. Solution: Run a control plate with the compound in cell-free media to measure any background absorbance. Subtract this background from your experimental values. If interference is high, consider switching to a non-colorimetric assay like a CyQUANT® cell proliferation assay.[10] |
| Poor Solubility/Precipitation | If the compound precipitates in the culture medium, it can scatter light and lead to inaccurate readings. Solution: Visually inspect the wells for precipitate. Try preparing fresh dilutions from your stock solution and ensure thorough mixing. Gentle sonication of the stock solution may also help.[10] |
| Incorrect Cell Seeding Density | Too few or too many cells can lead to results outside the linear range of the assay. Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and incubation time.[11][12] |
| MTT Toxicity | High concentrations of the MTT reagent itself can be toxic to some cell lines. Solution: Optimize the MTT concentration and incubation time to ensure cell viability is not compromised by the reagent.[13] |
Guide 2: Low or No Signal in Apoptosis Assays
Q: I am not detecting a significant increase in apoptosis after treating cells with this compound. What should I check?
A: A lack of apoptotic signal could be due to experimental timing, compound concentration, or the specific assay used.
| Potential Cause | Troubleshooting Step |
| Suboptimal Time Point | Apoptosis is a dynamic process, and the peak of apoptosis can vary between cell lines and compounds. Solution: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for detecting apoptosis. |
| Incorrect Compound Concentration | The concentration of this compound may be too low to induce a detectable apoptotic response. Solution: Test a wider range of concentrations. Refer to published IC50 values as a starting point. |
| Insensitive Assay | The chosen assay may not be sensitive enough or may be detecting a late-stage apoptotic event. Solution: Use a combination of assays to assess different stages of apoptosis. For example, Annexin V-FITC/PI staining can detect early apoptosis, while a caspase-3 activity assay measures a key executioner caspase.[1][14] |
| Cell Line Resistance | The cell line you are using may be resistant to apoptosis induced by this compound. Solution: Consider using a different cell line or a positive control (e.g., staurosporine) to ensure your assay is working correctly. |
Guide 3: Issues with the Griess Assay for Nitric Oxide Measurement
Q: My Griess assay results are inconsistent or show high background. How can I optimize this?
A: The Griess assay is sensitive to various components in the cell culture medium.
| Potential Cause | Troubleshooting Step |
| Phenol (B47542) Red Interference | Phenol red in the culture medium can interfere with the colorimetric readings of the Griess assay.[15] Solution: Use a phenol red-free medium for your experiments. If this is not possible, ensure your standards are prepared in the same medium to create a standard curve that accounts for the background color.[16] |
| Interference from Media Components | Other components in the medium, such as serum or certain amino acids, can react with the Griess reagents.[17] Solution: Prepare your nitrite (B80452) standards in the same culture medium used for your cells. It is also good practice to include a "medium only" blank. |
| Low Nitrite Production | The cells may not be producing enough nitric oxide to be detected. Solution: Ensure your positive control (e.g., lipopolysaccharide [LPS] for RAW264.7 cells) is showing a robust response. You may need to increase the incubation time or the concentration of your stimulus.[18] |
| Sample Degradation | Nitrite can be unstable. Solution: Assay the samples immediately after collection. If storage is necessary, freeze the samples at -80°C. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Cell Line | Assay Type | Endpoint | Value |
| RAW264.7 | Anti-inflammatory | IC50 | > 10 µM |
| T-cell | Cytotoxicity | IC50 | 4.93 µM |
Experimental Protocols
Protocol 1: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This protocol is for the detection of early and late-stage apoptosis.
-
Cell Preparation:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Treat cells with varying concentrations of this compound and appropriate controls (vehicle and untreated).
-
Incubate for the desired time period.
-
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells. Neutralize the trypsin with serum-containing medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[1][14]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[19][20]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Protocol 2: Colorimetric Caspase-3 Activity Assay
This assay measures the activity of the executioner caspase-3.
-
Cell Lysate Preparation:
-
Induce apoptosis in your cells as described in Protocol 1.
-
Pellet the cells (approximately 2-5 x 10^6 cells) by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.[21][22]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Caspase-3 Assay:
-
Load 50-200 µg of protein from each lysate into the wells of a 96-well plate.
-
Adjust the volume of each well to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.[23]
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA).[23]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.[22][24]
-
-
Data Analysis:
-
Compare the absorbance readings of your treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
-
Protocol 3: Western Blot for Apoptosis-Related Proteins
This protocol allows for the analysis of changes in the expression of key apoptotic proteins.
-
Protein Extraction:
-
Prepare cell lysates as described in Protocol 2.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[26][27]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]
-
Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Protocol 4: Griess Assay for Nitric Oxide Production
This assay measures the accumulation of nitrite, a stable metabolite of nitric oxide, in the cell culture supernatant.
-
Sample Collection:
-
Seed RAW264.7 cells in a 96-well plate.
-
Treat the cells with your test compound and controls (e.g., LPS as a positive control).
-
After the desired incubation period (e.g., 24 hours), collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
-
Standard Curve Preparation:
-
Prepare a nitrite standard curve (e.g., 0-100 µM sodium nitrite) in the same phenol red-free culture medium used for your experiment.
-
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well containing the samples and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Griess Reagent B) to each well.[28]
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Measurement:
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all readings.
-
Determine the nitrite concentration in your samples by interpolating from the standard curve.
-
Visualizations
Caption: Workflow for assessing apoptosis induced by this compound.
Caption: Aporphine alkaloid-induced intrinsic (mitochondrial) apoptosis pathway.
Caption: Aporphine alkaloid-mediated inhibition of the NF-κB signaling pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuciferine alleviates intestinal inflammation by inhibiting MAPK/NF-κB and NLRP3/Caspase 1 pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. static.igem.org [static.igem.org]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. mpbio.com [mpbio.com]
- 22. biogot.com [biogot.com]
- 23. abcam.com [abcam.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. benchchem.com [benchchem.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Nitric Oxide Griess Assay [bio-protocol.org]
- 31. Protocol Griess Test [protocols.io]
- 32. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Cell-Based Assays for 4,5-Dioxodehydroasimilobine
Welcome to the technical support center for 4,5-Dioxodehydroasimilobine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing cell-based assays using this aporphine alkaloid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a naturally occurring aporphine alkaloid. Published research indicates it possesses anti-inflammatory and pro-apoptotic properties. Its anti-inflammatory effects have been observed through the reduction of nitric oxide (NO) production in macrophage cell lines, while its pro-apoptotic activity has been noted in cancer cells, including glioblastoma.[1][2][3][4][5][6]
Q2: In which cell lines has this compound been tested?
A2: Based on available literature, this compound has been evaluated in murine macrophage RAW264.7 cells, T-cells, and human glioblastoma U251 cells.
Q3: What is the general mechanism of action for aporphine alkaloids like this compound?
A3: Aporphine alkaloids are known to exert their effects through various mechanisms. Their anti-inflammatory action is often attributed to the inhibition of the NF-κB and MAPK signaling pathways.[2][7][8] Their pro-apoptotic effects are frequently mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[3][4][9] Some aporphine alkaloids can also induce apoptosis via the extrinsic (death receptor) pathway.
Q4: How should I dissolve this compound for my cell-based assays?
A4: As with many natural products, solubility can be a challenge. It is recommended to first dissolve this compound in a small amount of a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in your cell culture medium to the desired final concentration. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.[10]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Q: I am observing high variability or unexpected results in my MTT assay with this compound. What could be the cause?
A: Inconsistent results in tetrazolium-based assays with natural compounds can arise from several factors. Here is a troubleshooting workflow to address these issues:
| Potential Cause | Troubleshooting Step |
| Compound Interference | Many natural products can directly reduce the MTT reagent or have a color that interferes with absorbance readings. Solution: Run a control plate with the compound in cell-free media to measure any background absorbance. Subtract this background from your experimental values. If interference is high, consider switching to a non-colorimetric assay like a CyQUANT® cell proliferation assay.[10] |
| Poor Solubility/Precipitation | If the compound precipitates in the culture medium, it can scatter light and lead to inaccurate readings. Solution: Visually inspect the wells for precipitate. Try preparing fresh dilutions from your stock solution and ensure thorough mixing. Gentle sonication of the stock solution may also help.[10] |
| Incorrect Cell Seeding Density | Too few or too many cells can lead to results outside the linear range of the assay. Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and incubation time.[11][12] |
| MTT Toxicity | High concentrations of the MTT reagent itself can be toxic to some cell lines. Solution: Optimize the MTT concentration and incubation time to ensure cell viability is not compromised by the reagent.[13] |
Guide 2: Low or No Signal in Apoptosis Assays
Q: I am not detecting a significant increase in apoptosis after treating cells with this compound. What should I check?
A: A lack of apoptotic signal could be due to experimental timing, compound concentration, or the specific assay used.
| Potential Cause | Troubleshooting Step |
| Suboptimal Time Point | Apoptosis is a dynamic process, and the peak of apoptosis can vary between cell lines and compounds. Solution: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for detecting apoptosis. |
| Incorrect Compound Concentration | The concentration of this compound may be too low to induce a detectable apoptotic response. Solution: Test a wider range of concentrations. Refer to published IC50 values as a starting point. |
| Insensitive Assay | The chosen assay may not be sensitive enough or may be detecting a late-stage apoptotic event. Solution: Use a combination of assays to assess different stages of apoptosis. For example, Annexin V-FITC/PI staining can detect early apoptosis, while a caspase-3 activity assay measures a key executioner caspase.[1][14] |
| Cell Line Resistance | The cell line you are using may be resistant to apoptosis induced by this compound. Solution: Consider using a different cell line or a positive control (e.g., staurosporine) to ensure your assay is working correctly. |
Guide 3: Issues with the Griess Assay for Nitric Oxide Measurement
Q: My Griess assay results are inconsistent or show high background. How can I optimize this?
A: The Griess assay is sensitive to various components in the cell culture medium.
| Potential Cause | Troubleshooting Step |
| Phenol Red Interference | Phenol red in the culture medium can interfere with the colorimetric readings of the Griess assay.[15] Solution: Use a phenol red-free medium for your experiments. If this is not possible, ensure your standards are prepared in the same medium to create a standard curve that accounts for the background color.[16] |
| Interference from Media Components | Other components in the medium, such as serum or certain amino acids, can react with the Griess reagents.[17] Solution: Prepare your nitrite standards in the same culture medium used for your cells. It is also good practice to include a "medium only" blank. |
| Low Nitrite Production | The cells may not be producing enough nitric oxide to be detected. Solution: Ensure your positive control (e.g., lipopolysaccharide [LPS] for RAW264.7 cells) is showing a robust response. You may need to increase the incubation time or the concentration of your stimulus.[18] |
| Sample Degradation | Nitrite can be unstable. Solution: Assay the samples immediately after collection. If storage is necessary, freeze the samples at -80°C. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Cell Line | Assay Type | Endpoint | Value |
| RAW264.7 | Anti-inflammatory | IC50 | > 10 µM |
| T-cell | Cytotoxicity | IC50 | 4.93 µM |
Experimental Protocols
Protocol 1: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This protocol is for the detection of early and late-stage apoptosis.
-
Cell Preparation:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Treat cells with varying concentrations of this compound and appropriate controls (vehicle and untreated).
-
Incubate for the desired time period.
-
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells. Neutralize the trypsin with serum-containing medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[1][14]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[19][20]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Protocol 2: Colorimetric Caspase-3 Activity Assay
This assay measures the activity of the executioner caspase-3.
-
Cell Lysate Preparation:
-
Induce apoptosis in your cells as described in Protocol 1.
-
Pellet the cells (approximately 2-5 x 10^6 cells) by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.[21][22]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Caspase-3 Assay:
-
Load 50-200 µg of protein from each lysate into the wells of a 96-well plate.
-
Adjust the volume of each well to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.[23]
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA).[23]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.[22][24]
-
-
Data Analysis:
-
Compare the absorbance readings of your treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
-
Protocol 3: Western Blot for Apoptosis-Related Proteins
This protocol allows for the analysis of changes in the expression of key apoptotic proteins.
-
Protein Extraction:
-
Prepare cell lysates as described in Protocol 2.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[26][27]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]
-
Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Protocol 4: Griess Assay for Nitric Oxide Production
This assay measures the accumulation of nitrite, a stable metabolite of nitric oxide, in the cell culture supernatant.
-
Sample Collection:
-
Seed RAW264.7 cells in a 96-well plate.
-
Treat the cells with your test compound and controls (e.g., LPS as a positive control).
-
After the desired incubation period (e.g., 24 hours), collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
-
Standard Curve Preparation:
-
Prepare a nitrite standard curve (e.g., 0-100 µM sodium nitrite) in the same phenol red-free culture medium used for your experiment.
-
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well containing the samples and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) to each well.[28]
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Measurement:
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all readings.
-
Determine the nitrite concentration in your samples by interpolating from the standard curve.
-
Visualizations
Caption: Workflow for assessing apoptosis induced by this compound.
Caption: Aporphine alkaloid-induced intrinsic (mitochondrial) apoptosis pathway.
Caption: Aporphine alkaloid-mediated inhibition of the NF-κB signaling pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuciferine alleviates intestinal inflammation by inhibiting MAPK/NF-κB and NLRP3/Caspase 1 pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. static.igem.org [static.igem.org]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. mpbio.com [mpbio.com]
- 22. biogot.com [biogot.com]
- 23. abcam.com [abcam.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. benchchem.com [benchchem.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Nitric Oxide Griess Assay [bio-protocol.org]
- 31. Protocol Griess Test [protocols.io]
- 32. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 4,5-Dioxodehydroasimilobine Sample Analysis
Welcome to the technical support center for 4,5-Dioxodehydroasimilobine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification and analysis of this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it typically isolated?
A1: this compound is an oxoaporphine alkaloid.[1] It is a natural product that can be isolated from various plant species, including those from the genera Houttuynia and Aristolochia.[1]
Q2: What are the common challenges in purifying this compound?
A2: Like many natural products, the primary challenge is separating the target compound from a complex mixture of structurally similar alkaloids and other plant secondary metabolites. Oxoaporphine alkaloids can be difficult to separate from each other using standard chromatographic techniques.[1] Common issues include co-elution with other alkaloids, degradation of the sample, and the presence of pigmented impurities.
Q3: What analytical techniques are most suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for routine purity assessment. For more detailed analysis and identification of impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. Quantitative NMR (qNMR) can also be used for determining absolute purity without the need for a specific reference standard.
Q4: Are there any known stability issues with this compound?
A4: While specific stability data for this compound is not extensively documented in publicly available literature, alkaloids, in general, can be sensitive to light, high temperatures, and extreme pH conditions. It is advisable to store samples in a cool, dark place and in a neutral pH environment to prevent degradation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Guide 1: Unexpected Peaks in HPLC Analysis
Problem: Your HPLC chromatogram shows unexpected peaks in addition to the main this compound peak.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Contamination from solvents or glassware | Inject a blank (mobile phase) and a solvent blank to identify ghost peaks. Ensure all glassware is scrupulously clean and use HPLC-grade solvents. |
| Co-extracted plant metabolites | Other alkaloids with similar polarity are common impurities. Optimize the purification protocol, for instance, by using a different stationary phase or a more selective mobile phase in column chromatography. |
| Degradation of the sample | Protect the sample from light and heat. Analyze the sample as quickly as possible after preparation. Consider using antioxidants if oxidative degradation is suspected. |
| Carryover from previous injections | Implement a robust needle wash protocol on the autosampler. Inject a blank after a concentrated sample to check for carryover. |
Guide 2: Poor Peak Shape in HPLC
Problem: The peak for this compound is tailing, fronting, or split.
Caption: Troubleshooting guide for poor HPLC peak shape.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the alkaloid. Adjust the pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic state. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can extend the life of the analytical column. |
| Sample Solvent Effects | The sample should be dissolved in a solvent that is weaker than or the same as the mobile phase. If a stronger solvent is used, it can cause peak distortion. |
Quantitative Data
The following table summarizes typical purity and yield data for the purification of aporphine (B1220529) alkaloids from a crude plant extract using High-Speed Counter-Current Chromatography (HSCCC), which can be analogous to the purification of this compound.
| Compound | Amount from 100 mg Crude Extract (mg) | Purity (%) |
| 2-hydroxy-1-methoxyaporphine | 6.3 | 95.1[2] |
| pronuciferine | 1.1 | 96.8[2] |
| nuciferine | 8.5 | 98.9[2] |
| roemerine | 2.7 | 97.4[2] |
Data adapted from a study on aporphine alkaloids from Nelumbo nucifera.[2]
Experimental Protocols
Protocol 1: General Extraction of Aporphine Alkaloids
This protocol describes a general acid-base extraction method suitable for enriching aporphine alkaloids from plant material.
-
Maceration: Air-dried and powdered plant material is macerated with methanol (B129727) at room temperature.
-
Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning:
-
The crude extract is dissolved in a 5% aqueous HCl solution.
-
This acidic solution is then washed with a non-polar solvent like n-hexane or diethyl ether to remove non-basic compounds.
-
The aqueous layer is basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10.
-
The basic solution is then extracted with a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607).
-
-
Final Concentration: The organic layer containing the free alkaloids is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the crude alkaloid fraction.
Protocol 2: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid or formic acid) is often a good starting point for aporphine alkaloids.
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm, 280 nm, or a specific maximum for the chromophore).
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol. Filter through a 0.45 µm syringe filter before injection.
Protocol 3: Preparative Purification by Column Chromatography
For isolating larger quantities of this compound, preparative column chromatography is a standard method.
-
Stationary Phase: Silica gel is commonly used. For alkaloids, neutral or basic alumina (B75360) can also be effective.
-
Mobile Phase: A solvent system of increasing polarity is used for elution. A common starting point is a mixture of a non-polar solvent like hexane (B92381) or chloroform with a more polar solvent like ethyl acetate (B1210297) or methanol. The addition of a small amount of a base like triethylamine (B128534) (0.1-1%) to the mobile phase can improve peak shape and reduce tailing for basic alkaloids.
-
Fraction Collection: Fractions are collected and analyzed by TLC or HPLC to identify those containing the target compound.
-
Pooling and Concentration: Fractions with high purity of this compound are pooled and the solvent is removed under reduced pressure.
-
Recrystallization: The purified solid can be further purified by recrystallization from a suitable solvent system to obtain highly pure crystals.
References
Technical Support Center: 4,5-Dioxodehydroasimilobine Sample Analysis
Welcome to the technical support center for 4,5-Dioxodehydroasimilobine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification and analysis of this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it typically isolated?
A1: this compound is an oxoaporphine alkaloid.[1] It is a natural product that can be isolated from various plant species, including those from the genera Houttuynia and Aristolochia.[1]
Q2: What are the common challenges in purifying this compound?
A2: Like many natural products, the primary challenge is separating the target compound from a complex mixture of structurally similar alkaloids and other plant secondary metabolites. Oxoaporphine alkaloids can be difficult to separate from each other using standard chromatographic techniques.[1] Common issues include co-elution with other alkaloids, degradation of the sample, and the presence of pigmented impurities.
Q3: What analytical techniques are most suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for routine purity assessment. For more detailed analysis and identification of impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. Quantitative NMR (qNMR) can also be used for determining absolute purity without the need for a specific reference standard.
Q4: Are there any known stability issues with this compound?
A4: While specific stability data for this compound is not extensively documented in publicly available literature, alkaloids, in general, can be sensitive to light, high temperatures, and extreme pH conditions. It is advisable to store samples in a cool, dark place and in a neutral pH environment to prevent degradation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Guide 1: Unexpected Peaks in HPLC Analysis
Problem: Your HPLC chromatogram shows unexpected peaks in addition to the main this compound peak.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Contamination from solvents or glassware | Inject a blank (mobile phase) and a solvent blank to identify ghost peaks. Ensure all glassware is scrupulously clean and use HPLC-grade solvents. |
| Co-extracted plant metabolites | Other alkaloids with similar polarity are common impurities. Optimize the purification protocol, for instance, by using a different stationary phase or a more selective mobile phase in column chromatography. |
| Degradation of the sample | Protect the sample from light and heat. Analyze the sample as quickly as possible after preparation. Consider using antioxidants if oxidative degradation is suspected. |
| Carryover from previous injections | Implement a robust needle wash protocol on the autosampler. Inject a blank after a concentrated sample to check for carryover. |
Guide 2: Poor Peak Shape in HPLC
Problem: The peak for this compound is tailing, fronting, or split.
Caption: Troubleshooting guide for poor HPLC peak shape.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the alkaloid. Adjust the pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic state. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can extend the life of the analytical column. |
| Sample Solvent Effects | The sample should be dissolved in a solvent that is weaker than or the same as the mobile phase. If a stronger solvent is used, it can cause peak distortion. |
Quantitative Data
The following table summarizes typical purity and yield data for the purification of aporphine alkaloids from a crude plant extract using High-Speed Counter-Current Chromatography (HSCCC), which can be analogous to the purification of this compound.
| Compound | Amount from 100 mg Crude Extract (mg) | Purity (%) |
| 2-hydroxy-1-methoxyaporphine | 6.3 | 95.1[2] |
| pronuciferine | 1.1 | 96.8[2] |
| nuciferine | 8.5 | 98.9[2] |
| roemerine | 2.7 | 97.4[2] |
Data adapted from a study on aporphine alkaloids from Nelumbo nucifera.[2]
Experimental Protocols
Protocol 1: General Extraction of Aporphine Alkaloids
This protocol describes a general acid-base extraction method suitable for enriching aporphine alkaloids from plant material.
-
Maceration: Air-dried and powdered plant material is macerated with methanol at room temperature.
-
Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning:
-
The crude extract is dissolved in a 5% aqueous HCl solution.
-
This acidic solution is then washed with a non-polar solvent like n-hexane or diethyl ether to remove non-basic compounds.
-
The aqueous layer is basified with ammonium hydroxide to a pH of 9-10.
-
The basic solution is then extracted with a chlorinated solvent such as dichloromethane or chloroform.
-
-
Final Concentration: The organic layer containing the free alkaloids is dried over anhydrous sodium sulfate and concentrated to yield the crude alkaloid fraction.
Protocol 2: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is often a good starting point for aporphine alkaloids.
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm, 280 nm, or a specific maximum for the chromophore).
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol. Filter through a 0.45 µm syringe filter before injection.
Protocol 3: Preparative Purification by Column Chromatography
For isolating larger quantities of this compound, preparative column chromatography is a standard method.
-
Stationary Phase: Silica gel is commonly used. For alkaloids, neutral or basic alumina can also be effective.
-
Mobile Phase: A solvent system of increasing polarity is used for elution. A common starting point is a mixture of a non-polar solvent like hexane or chloroform with a more polar solvent like ethyl acetate or methanol. The addition of a small amount of a base like triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing for basic alkaloids.
-
Fraction Collection: Fractions are collected and analyzed by TLC or HPLC to identify those containing the target compound.
-
Pooling and Concentration: Fractions with high purity of this compound are pooled and the solvent is removed under reduced pressure.
-
Recrystallization: The purified solid can be further purified by recrystallization from a suitable solvent system to obtain highly pure crystals.
References
Technical Support Center: Scaling Up the Purification of 4,5-Dioxodehydroasimilobine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of 4,5-Dioxodehydroasimilobine, an aporphine (B1220529) alkaloid.[1][2][3] It addresses common challenges and provides detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most promising methods for scaling up the purification of this compound?
A1: For large-scale purification of aporphine alkaloids like this compound, traditional column chromatography can be inefficient.[4] More advanced and scalable techniques such as High-Speed Counter-Current Chromatography (HSCCC) and pH-zone-refining Fast Centrifugal Partition Chromatography (FCPC) have proven effective for separating similar alkaloids.[1][2][5] These methods offer advantages in terms of sample loading capacity, speed, and reduced solvent consumption.
Q2: I am observing significant sample loss during the initial extraction phase. What could be the cause?
A2: Sample loss during extraction can be attributed to several factors. Since this compound is an alkaloid, its solubility is pH-dependent.[6] Ensure you are using an appropriate pH to maintain the alkaloid in its desired form (typically as a salt in the aqueous phase or as a free base in the organic phase) to prevent it from being discarded with the wrong layer.[6] Emulsion formation during liquid-liquid extraction is another common issue that can trap your compound.[7]
Q3: My final product purity is lower than expected after scaling up. What steps can I take to improve it?
A3: A decrease in purity upon scale-up is a common challenge. Consider incorporating an orthogonal purification step. For instance, if you are using normal-phase chromatography, consider adding a subsequent reverse-phase chromatography step. Also, optimizing the gradient elution profile and the sample load on your column is crucial. Overloading the column is a frequent cause of poor separation at a larger scale.
Q4: Can I reuse my chromatography column for multiple purification runs?
A4: Column reusability depends on the type of stationary phase and the nature of the crude extract. With proper cleaning and regeneration protocols, many columns, especially those used in preparative HPLC, can be reused. However, monitor column performance (e.g., peak shape, backpressure) closely. Column degradation can lead to inconsistent results.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaled-up purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete extraction from the initial plant material.- Degradation of the target compound.- Suboptimal pH during liquid-liquid extraction.[6]- Co-elution with other compounds. | - Optimize extraction solvent, time, and temperature.- Perform extractions under inert atmosphere or at low temperatures if the compound is labile.- Adjust the pH of the aqueous phase to ensure the alkaloid is in the desired form for extraction.- Improve chromatographic resolution by adjusting the mobile phase or using a different stationary phase. |
| Poor Peak Resolution in Chromatography | - Column overloading.- Inappropriate mobile phase composition.- Column degradation or void formation.[8] | - Reduce the amount of sample loaded onto the column.- Perform a solvent scouting to find the optimal mobile phase for separation.- Test the column with a standard to check its performance; replace if necessary. |
| High Backpressure in HPLC System | - Sample precipitation at the column inlet.- Blockage in the system tubing or frits. | - Ensure the sample is fully dissolved in the mobile phase before injection.- Filter the sample before injection.- Flush the column and system with a strong solvent to remove any precipitates.[8] |
| Peak Splitting in Chromatogram | - Blocked inlet frit on the column.- Sample solvent incompatible with the mobile phase. | - Replace the guard column or the inlet frit.- Dissolve the sample in the initial mobile phase.[8] |
| Emulsion Formation During Extraction | - High concentration of surfactant-like molecules in the extract. | - Gently swirl instead of vigorously shaking the separatory funnel.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and break the emulsion.[7]- Centrifuge the mixture to separate the layers.[7] |
Experimental Protocols
Protocol 1: Scaled-Up Extraction of this compound
This protocol describes a general procedure for the extraction of this compound from plant material.
Materials:
-
Dried and powdered plant material (e.g., from the family Annonaceae)
-
2M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
2M Sodium Hydroxide (NaOH)
-
Sodium Sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Macerate 1 kg of dried, powdered plant material in 5 L of methanol for 48 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Suspend the crude extract in 1 L of 2M HCl.
-
Wash the acidic solution with 3 x 500 mL of DCM to remove neutral and weakly basic compounds. Discard the DCM layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 with 2M NaOH.
-
Extract the now basic aqueous solution with 3 x 500 mL of DCM.
-
Combine the DCM extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the DCM extract under reduced pressure to yield the crude alkaloid fraction.
Protocol 2: Scaled-Up Purification using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on methods used for separating other aporphine alkaloids and is a suitable starting point for scaling up the purification of this compound.[1][2]
Materials:
-
Crude alkaloid extract
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Acetonitrile
-
Water
-
HSCCC instrument
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v).[1][2] Equilibrate the solvent mixture in a separatory funnel and separate the two phases.
-
HSCCC Instrument Setup:
-
Fill the column with the lower aqueous phase as the stationary phase.
-
Set the rotational speed to the desired rpm (e.g., 800 rpm).
-
Pump the upper organic mobile phase through the column at a flow rate of 10-20 mL/min until hydrostatic equilibrium is reached.
-
-
Sample Injection: Dissolve 1-5 g of the crude alkaloid extract in a suitable volume of the biphasic solvent mixture and inject it into the system.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column. Collect fractions of a defined volume (e.g., 10-15 mL).
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.
-
Product Recovery: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Visualizations
References
- 1. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Large-scale separation of antipsychotic alkaloids from Rauwolfia tetraphylla L. by pH-zone-refining fast centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
Technical Support Center: Scaling Up the Purification of 4,5-Dioxodehydroasimilobine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of 4,5-Dioxodehydroasimilobine, an aporphine alkaloid.[1][2][3] It addresses common challenges and provides detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most promising methods for scaling up the purification of this compound?
A1: For large-scale purification of aporphine alkaloids like this compound, traditional column chromatography can be inefficient.[4] More advanced and scalable techniques such as High-Speed Counter-Current Chromatography (HSCCC) and pH-zone-refining Fast Centrifugal Partition Chromatography (FCPC) have proven effective for separating similar alkaloids.[1][2][5] These methods offer advantages in terms of sample loading capacity, speed, and reduced solvent consumption.
Q2: I am observing significant sample loss during the initial extraction phase. What could be the cause?
A2: Sample loss during extraction can be attributed to several factors. Since this compound is an alkaloid, its solubility is pH-dependent.[6] Ensure you are using an appropriate pH to maintain the alkaloid in its desired form (typically as a salt in the aqueous phase or as a free base in the organic phase) to prevent it from being discarded with the wrong layer.[6] Emulsion formation during liquid-liquid extraction is another common issue that can trap your compound.[7]
Q3: My final product purity is lower than expected after scaling up. What steps can I take to improve it?
A3: A decrease in purity upon scale-up is a common challenge. Consider incorporating an orthogonal purification step. For instance, if you are using normal-phase chromatography, consider adding a subsequent reverse-phase chromatography step. Also, optimizing the gradient elution profile and the sample load on your column is crucial. Overloading the column is a frequent cause of poor separation at a larger scale.
Q4: Can I reuse my chromatography column for multiple purification runs?
A4: Column reusability depends on the type of stationary phase and the nature of the crude extract. With proper cleaning and regeneration protocols, many columns, especially those used in preparative HPLC, can be reused. However, monitor column performance (e.g., peak shape, backpressure) closely. Column degradation can lead to inconsistent results.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaled-up purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete extraction from the initial plant material.- Degradation of the target compound.- Suboptimal pH during liquid-liquid extraction.[6]- Co-elution with other compounds. | - Optimize extraction solvent, time, and temperature.- Perform extractions under inert atmosphere or at low temperatures if the compound is labile.- Adjust the pH of the aqueous phase to ensure the alkaloid is in the desired form for extraction.- Improve chromatographic resolution by adjusting the mobile phase or using a different stationary phase. |
| Poor Peak Resolution in Chromatography | - Column overloading.- Inappropriate mobile phase composition.- Column degradation or void formation.[8] | - Reduce the amount of sample loaded onto the column.- Perform a solvent scouting to find the optimal mobile phase for separation.- Test the column with a standard to check its performance; replace if necessary. |
| High Backpressure in HPLC System | - Sample precipitation at the column inlet.- Blockage in the system tubing or frits. | - Ensure the sample is fully dissolved in the mobile phase before injection.- Filter the sample before injection.- Flush the column and system with a strong solvent to remove any precipitates.[8] |
| Peak Splitting in Chromatogram | - Blocked inlet frit on the column.- Sample solvent incompatible with the mobile phase. | - Replace the guard column or the inlet frit.- Dissolve the sample in the initial mobile phase.[8] |
| Emulsion Formation During Extraction | - High concentration of surfactant-like molecules in the extract. | - Gently swirl instead of vigorously shaking the separatory funnel.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and break the emulsion.[7]- Centrifuge the mixture to separate the layers.[7] |
Experimental Protocols
Protocol 1: Scaled-Up Extraction of this compound
This protocol describes a general procedure for the extraction of this compound from plant material.
Materials:
-
Dried and powdered plant material (e.g., from the family Annonaceae)
-
Methanol
-
2M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
2M Sodium Hydroxide (NaOH)
-
Sodium Sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Macerate 1 kg of dried, powdered plant material in 5 L of methanol for 48 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Suspend the crude extract in 1 L of 2M HCl.
-
Wash the acidic solution with 3 x 500 mL of DCM to remove neutral and weakly basic compounds. Discard the DCM layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 with 2M NaOH.
-
Extract the now basic aqueous solution with 3 x 500 mL of DCM.
-
Combine the DCM extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the DCM extract under reduced pressure to yield the crude alkaloid fraction.
Protocol 2: Scaled-Up Purification using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on methods used for separating other aporphine alkaloids and is a suitable starting point for scaling up the purification of this compound.[1][2]
Materials:
-
Crude alkaloid extract
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Acetonitrile
-
Water
-
HSCCC instrument
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v).[1][2] Equilibrate the solvent mixture in a separatory funnel and separate the two phases.
-
HSCCC Instrument Setup:
-
Fill the column with the lower aqueous phase as the stationary phase.
-
Set the rotational speed to the desired rpm (e.g., 800 rpm).
-
Pump the upper organic mobile phase through the column at a flow rate of 10-20 mL/min until hydrostatic equilibrium is reached.
-
-
Sample Injection: Dissolve 1-5 g of the crude alkaloid extract in a suitable volume of the biphasic solvent mixture and inject it into the system.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column. Collect fractions of a defined volume (e.g., 10-15 mL).
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.
-
Product Recovery: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Visualizations
References
- 1. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Large-scale separation of antipsychotic alkaloids from Rauwolfia tetraphylla L. by pH-zone-refining fast centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
Validation & Comparative
Confirming the Structure of Synthetic 4,5-Dioxodehydroasimilobine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for confirming the structure of synthetic 4,5-Dioxodehydroasimilobine, a member of the aporphine (B1220529) alkaloid family. Given the therapeutic potential of this class of compounds, rigorous structural verification is paramount. This document outlines a plausible synthetic approach, details the necessary experimental protocols for structural elucidation, and compares the expected data with that of a well-characterized related compound, Liriodenine.
Synthetic Approach: A Plausible Pathway and a Comparative Alternative
While a specific total synthesis for this compound is not extensively documented in publicly available literature, a feasible synthetic route can be constructed based on established methods for synthesizing oxoaporphine alkaloids. The most common strategies involve the construction of a 1-benzyltetrahydroisoquinoline precursor, followed by oxidative cyclization to form the characteristic aporphine core.
A representative alternative for comparison is the total synthesis of Liriodenine, another prominent oxoaporphine alkaloid. The synthesis of Liriodenine has been reported through various methods, often employing a Bischler-Napieralski reaction followed by photochemical or metal-catalyzed cyclization.
Plausible Synthetic Workflow for this compound:
Caption: Plausible synthetic workflow for this compound.
Structural Confirmation: A Comparative Data Analysis
The definitive confirmation of the synthesized this compound structure relies on a combination of spectroscopic techniques. The data obtained should be compared with known values for the natural product and with data from structurally similar synthetic compounds like Liriodenine.
Table 1: Comparison of Expected Spectroscopic Data
| Spectroscopic Technique | This compound (Expected) | Liriodenine (Reference) | Key Structural Insights |
| Mass Spectrometry (HR-MS) | Molecular Ion Peak corresponding to C₁₇H₁₁NO₄ | Molecular Ion Peak corresponding to C₁₇H₉NO₃ | Confirms molecular formula and elemental composition. |
| ¹H NMR | Signals for aromatic protons, a methoxy (B1213986) group, and an N-H proton. Chemical shifts will be influenced by the dioxo functionality. | Characteristic signals for aromatic protons and a methylenedioxy group. | Provides information on the proton environment and substitution pattern. |
| ¹³C NMR | Resonances for carbonyl carbons (C-4 and C-5), aromatic carbons, and a methoxy carbon. | Resonances for aromatic carbons and a methylenedioxy carbon. | Confirms the carbon skeleton and the presence of key functional groups. |
| Infrared (IR) Spectroscopy | Strong absorption bands for C=O stretching (ketone and lactam) and N-H stretching. | Strong absorption bands for C=O stretching (lactam) and characteristic peaks for the methylenedioxy group. | Identifies key functional groups. |
Experimental Protocols
Detailed and rigorous experimental protocols are essential for reproducible results and accurate structural confirmation.
General Synthesis Protocol for Oxoaporphine Alkaloids (Adapted for this compound)
A common approach involves the following key steps:
-
Amide Formation: Coupling of a substituted phenethylamine with a substituted phenylacetic acid to form the corresponding amide.
-
Bischler-Napieralski Reaction: Cyclization of the amide using a dehydrating agent (e.g., POCl₃ or P₂O₅) to yield a dihydroisoquinoline intermediate.
-
Reduction: Reduction of the dihydroisoquinoline to the corresponding tetrahydroisoquinoline using a reducing agent like sodium borohydride (B1222165) (NaBH₄).
-
Oxidative Cyclization: Intramolecular coupling of the 1-benzyltetrahydroisoquinoline to form the aporphine core. This can be achieved using various reagents, including vanadium oxytrifluoride (VOF₃) or through photochemical methods.
-
Oxidation: Further oxidation of the aporphine core to introduce the dioxo functionality at the 4 and 5 positions.
Experimental Workflow for Structural Elucidation:
Caption: Workflow for the structural elucidation of a synthetic compound.
Spectroscopic Analysis Protocols
High-Resolution Mass Spectrometry (HR-MS):
-
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for alkaloids.
-
Data Acquisition: Acquire data over a relevant m/z range to observe the molecular ion peak [M+H]⁺.
-
Analysis: Determine the exact mass and calculate the elemental composition to confirm the molecular formula (C₁₇H₁₁NO₄ for this compound).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all protons.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film.
-
Data Acquisition: Record the spectrum over the standard IR range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify characteristic absorption bands for key functional groups, particularly the carbonyl groups (around 1650-1750 cm⁻¹) and the N-H bond (around 3200-3500 cm⁻¹).
By following these protocols and performing a thorough comparative analysis of the acquired data, researchers can confidently confirm the structure of synthetic this compound, ensuring the integrity of their findings and the potential for further drug development.
Confirming the Structure of Synthetic 4,5-Dioxodehydroasimilobine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for confirming the structure of synthetic 4,5-Dioxodehydroasimilobine, a member of the aporphine alkaloid family. Given the therapeutic potential of this class of compounds, rigorous structural verification is paramount. This document outlines a plausible synthetic approach, details the necessary experimental protocols for structural elucidation, and compares the expected data with that of a well-characterized related compound, Liriodenine.
Synthetic Approach: A Plausible Pathway and a Comparative Alternative
While a specific total synthesis for this compound is not extensively documented in publicly available literature, a feasible synthetic route can be constructed based on established methods for synthesizing oxoaporphine alkaloids. The most common strategies involve the construction of a 1-benzyltetrahydroisoquinoline precursor, followed by oxidative cyclization to form the characteristic aporphine core.
A representative alternative for comparison is the total synthesis of Liriodenine, another prominent oxoaporphine alkaloid. The synthesis of Liriodenine has been reported through various methods, often employing a Bischler-Napieralski reaction followed by photochemical or metal-catalyzed cyclization.
Plausible Synthetic Workflow for this compound:
Caption: Plausible synthetic workflow for this compound.
Structural Confirmation: A Comparative Data Analysis
The definitive confirmation of the synthesized this compound structure relies on a combination of spectroscopic techniques. The data obtained should be compared with known values for the natural product and with data from structurally similar synthetic compounds like Liriodenine.
Table 1: Comparison of Expected Spectroscopic Data
| Spectroscopic Technique | This compound (Expected) | Liriodenine (Reference) | Key Structural Insights |
| Mass Spectrometry (HR-MS) | Molecular Ion Peak corresponding to C₁₇H₁₁NO₄ | Molecular Ion Peak corresponding to C₁₇H₉NO₃ | Confirms molecular formula and elemental composition. |
| ¹H NMR | Signals for aromatic protons, a methoxy group, and an N-H proton. Chemical shifts will be influenced by the dioxo functionality. | Characteristic signals for aromatic protons and a methylenedioxy group. | Provides information on the proton environment and substitution pattern. |
| ¹³C NMR | Resonances for carbonyl carbons (C-4 and C-5), aromatic carbons, and a methoxy carbon. | Resonances for aromatic carbons and a methylenedioxy carbon. | Confirms the carbon skeleton and the presence of key functional groups. |
| Infrared (IR) Spectroscopy | Strong absorption bands for C=O stretching (ketone and lactam) and N-H stretching. | Strong absorption bands for C=O stretching (lactam) and characteristic peaks for the methylenedioxy group. | Identifies key functional groups. |
Experimental Protocols
Detailed and rigorous experimental protocols are essential for reproducible results and accurate structural confirmation.
General Synthesis Protocol for Oxoaporphine Alkaloids (Adapted for this compound)
A common approach involves the following key steps:
-
Amide Formation: Coupling of a substituted phenethylamine with a substituted phenylacetic acid to form the corresponding amide.
-
Bischler-Napieralski Reaction: Cyclization of the amide using a dehydrating agent (e.g., POCl₃ or P₂O₅) to yield a dihydroisoquinoline intermediate.
-
Reduction: Reduction of the dihydroisoquinoline to the corresponding tetrahydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄).
-
Oxidative Cyclization: Intramolecular coupling of the 1-benzyltetrahydroisoquinoline to form the aporphine core. This can be achieved using various reagents, including vanadium oxytrifluoride (VOF₃) or through photochemical methods.
-
Oxidation: Further oxidation of the aporphine core to introduce the dioxo functionality at the 4 and 5 positions.
Experimental Workflow for Structural Elucidation:
Caption: Workflow for the structural elucidation of a synthetic compound.
Spectroscopic Analysis Protocols
High-Resolution Mass Spectrometry (HR-MS):
-
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for alkaloids.
-
Data Acquisition: Acquire data over a relevant m/z range to observe the molecular ion peak [M+H]⁺.
-
Analysis: Determine the exact mass and calculate the elemental composition to confirm the molecular formula (C₁₇H₁₁NO₄ for this compound).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all protons.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film.
-
Data Acquisition: Record the spectrum over the standard IR range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify characteristic absorption bands for key functional groups, particularly the carbonyl groups (around 1650-1750 cm⁻¹) and the N-H bond (around 3200-3500 cm⁻¹).
By following these protocols and performing a thorough comparative analysis of the acquired data, researchers can confidently confirm the structure of synthetic this compound, ensuring the integrity of their findings and the potential for further drug development.
A Comparative Analysis of Aporphine Alkaloid Cytotoxicity: A Focus on Oxoaporphines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of aporphine (B1220529) alkaloids, with a particular focus on the oxoaporphine subclass. Due to a lack of specific experimental data for 4,5-Dioxodehydroasimilobine, this document leverages available research on structurally related and well-studied aporphine alkaloids to offer a valuable comparative context for researchers investigating novel compounds within this class. The data presented herein serves as a benchmark for understanding the cytotoxic potential of these natural products against various cancer cell lines.
Comparative Cytotoxicity of Aporphine Alkaloids
The cytotoxic efficacy of aporphine alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of a cell population by 50%. The following table summarizes the IC50 values for several representative aporphine alkaloids against a panel of human cancer cell lines, providing a snapshot of their relative potencies.
| Alkaloid | Type | Cancer Cell Line | IC50 (µM) | Reference |
| Liriodenine | Oxoaporphine | HeLa (Cervical Cancer) | >10 | [1] |
| K-562 (Leukemia) | >10 | [1] | ||
| MDA-MB (Breast Cancer) | >10 | [1] | ||
| A-549 (Lung Cancer) | >10 | [1] | ||
| O-methylmoschatoline | Oxoaporphine | Hep-2 (Larynx Carcinoma) | 12.4 | [2] |
| Norushinsunine | Aporphine | A-549 (Lung Cancer) | 7.4 | [1] |
| K-562 (Leukemia) | 8.8 | [1] | ||
| HeLa (Cervical Cancer) | 8.1 | [1] | ||
| MDA-MB (Breast Cancer) | 7.9 | [1] | ||
| Reticuline | Benzylisoquinoline | A-549 (Lung Cancer) | >10 | [1] |
| K-562 (Leukemia) | >10 | [1] | ||
| HeLa (Cervical Cancer) | >10 | [1] | ||
| MDA-MB (Breast Cancer) | >10 | [1] | ||
| Neolitsine | Aporphine | HeLa (Cervical Cancer) | 21.6 | |
| Cassythine | Aporphine | Mel-5 (Melanoma) | 24.3 | |
| HL-60 (Leukemia) | 19.9 | |||
| Actinodaphnine | Aporphine | Mel-5 (Melanoma) | 25.7 | |
| HL-60 (Leukemia) | 15.4 |
Experimental Protocols
The evaluation of cytotoxicity for the aforementioned aporphine alkaloids typically involves standardized in vitro assays. A commonly employed method is the MTT assay, which is a colorimetric assay for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Culture: Human cancer cell lines (e.g., A-549, K-562, HeLa, MDA-MB) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The aporphine alkaloids, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Mechanistic Frameworks
To better illustrate the processes involved in cytotoxicity studies and the potential mechanisms of action of aporphine alkaloids, the following diagrams are provided.
Caption: General workflow for determining the cytotoxicity of aporphine alkaloids using the MTT assay.
Many oxoaporphine alkaloids are believed to exert their cytotoxic effects through the inhibition of topoisomerase I and by intercalating with DNA.[3] This interference with essential cellular processes can lead to the induction of apoptosis, or programmed cell death.
Caption: Proposed mechanism of action for some cytotoxic oxoaporphine alkaloids.
Concluding Remarks
While direct cytotoxic data for this compound remains to be elucidated, the comparative analysis of related aporphine alkaloids, particularly those within the oxoaporphine subclass, provides a valuable framework for predicting its potential biological activity. The presented data highlights the structural nuances that can influence cytotoxicity, such as substitutions on the aporphine core. Further investigation into the specific mechanisms of action and structure-activity relationships of this compound class will be crucial for the development of novel anticancer therapeutics.
References
A Comparative Analysis of Aporphine Alkaloid Cytotoxicity: A Focus on Oxoaporphines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of aporphine alkaloids, with a particular focus on the oxoaporphine subclass. Due to a lack of specific experimental data for 4,5-Dioxodehydroasimilobine, this document leverages available research on structurally related and well-studied aporphine alkaloids to offer a valuable comparative context for researchers investigating novel compounds within this class. The data presented herein serves as a benchmark for understanding the cytotoxic potential of these natural products against various cancer cell lines.
Comparative Cytotoxicity of Aporphine Alkaloids
The cytotoxic efficacy of aporphine alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of a cell population by 50%. The following table summarizes the IC50 values for several representative aporphine alkaloids against a panel of human cancer cell lines, providing a snapshot of their relative potencies.
| Alkaloid | Type | Cancer Cell Line | IC50 (µM) | Reference |
| Liriodenine | Oxoaporphine | HeLa (Cervical Cancer) | >10 | [1] |
| K-562 (Leukemia) | >10 | [1] | ||
| MDA-MB (Breast Cancer) | >10 | [1] | ||
| A-549 (Lung Cancer) | >10 | [1] | ||
| O-methylmoschatoline | Oxoaporphine | Hep-2 (Larynx Carcinoma) | 12.4 | [2] |
| Norushinsunine | Aporphine | A-549 (Lung Cancer) | 7.4 | [1] |
| K-562 (Leukemia) | 8.8 | [1] | ||
| HeLa (Cervical Cancer) | 8.1 | [1] | ||
| MDA-MB (Breast Cancer) | 7.9 | [1] | ||
| Reticuline | Benzylisoquinoline | A-549 (Lung Cancer) | >10 | [1] |
| K-562 (Leukemia) | >10 | [1] | ||
| HeLa (Cervical Cancer) | >10 | [1] | ||
| MDA-MB (Breast Cancer) | >10 | [1] | ||
| Neolitsine | Aporphine | HeLa (Cervical Cancer) | 21.6 | |
| Cassythine | Aporphine | Mel-5 (Melanoma) | 24.3 | |
| HL-60 (Leukemia) | 19.9 | |||
| Actinodaphnine | Aporphine | Mel-5 (Melanoma) | 25.7 | |
| HL-60 (Leukemia) | 15.4 |
Experimental Protocols
The evaluation of cytotoxicity for the aforementioned aporphine alkaloids typically involves standardized in vitro assays. A commonly employed method is the MTT assay, which is a colorimetric assay for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Culture: Human cancer cell lines (e.g., A-549, K-562, HeLa, MDA-MB) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The aporphine alkaloids, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Mechanistic Frameworks
To better illustrate the processes involved in cytotoxicity studies and the potential mechanisms of action of aporphine alkaloids, the following diagrams are provided.
Caption: General workflow for determining the cytotoxicity of aporphine alkaloids using the MTT assay.
Many oxoaporphine alkaloids are believed to exert their cytotoxic effects through the inhibition of topoisomerase I and by intercalating with DNA.[3] This interference with essential cellular processes can lead to the induction of apoptosis, or programmed cell death.
Caption: Proposed mechanism of action for some cytotoxic oxoaporphine alkaloids.
Concluding Remarks
While direct cytotoxic data for this compound remains to be elucidated, the comparative analysis of related aporphine alkaloids, particularly those within the oxoaporphine subclass, provides a valuable framework for predicting its potential biological activity. The presented data highlights the structural nuances that can influence cytotoxicity, such as substitutions on the aporphine core. Further investigation into the specific mechanisms of action and structure-activity relationships of this compound class will be crucial for the development of novel anticancer therapeutics.
References
Comparative Analysis of Anti-Cancer Activity: 4,5-Dioxodehydroasimilobine and Liriodenine
A comparative guide for researchers, scientists, and drug development professionals.
Editor's Note: This guide aims to provide a comprehensive comparison of the anti-cancer activities of 4,5-Dioxodehydroasimilobine and Liriodenine (B31502). However, a thorough review of the current scientific literature reveals a significant disparity in available data. While Liriodenine has been the subject of numerous studies investigating its anti-cancer properties, there is a notable absence of published research on the anti-cancer activity of this compound (also known as Noraristolodione). Consequently, a direct, data-driven comparison is not feasible at this time.
This guide will proceed by presenting a detailed overview of the existing experimental data on the anti-cancer activity of Liriodenine, providing a valuable resource for researchers interested in this natural compound.
In-Depth Analysis of Liriodenine's Anti-Cancer Activity
Liriodenine, an aporphine (B1220529) alkaloid found in various plant species, has demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1][2] Its anti-cancer activity is primarily attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.
Data Presentation: Cytotoxicity of Liriodenine
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Liriodenine against various human cancer cell lines as reported in the literature. These values represent the concentration of Liriodenine required to inhibit the growth of 50% of the cancer cells.
| Cancer Cell Line | Cell Type | IC₅₀ Value (µM) | Exposure Time (hours) |
| CAOV-3 | Ovarian Cancer | 37.3 | 24 |
| CAOV-3 | Ovarian Cancer | 26.3 | 48 |
| CAOV-3 | Ovarian Cancer | 23.1 | 72 |
| HEp-2 | Laryngeal Carcinoma | 2.332 | 24 |
| P-388 | Leukemia | 9.60 | Not Specified |
| KB | Nasopharyngeal Carcinoma | 11.02 | Not Specified |
| HT-29 | Colon Adenocarcinoma | 10.62 | Not Specified |
| MCF-7 | Breast Adenocarcinoma | 9.20 | Not Specified |
| A549 | Lung Adenocarcinoma | 8.07 | Not Specified |
Data compiled from multiple sources.[1][3][4]
Experimental Protocols
The anti-cancer effects of Liriodenine have been evaluated using a variety of standard in vitro assays. The methodologies for these key experiments are detailed below.
1. Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, CAOV-3) are seeded in 96-well plates at a density of 1-1.5 x 10⁴ cells per well and allowed to adhere overnight.[4][5]
-
Treatment: The cells are then treated with various concentrations of Liriodenine (e.g., 0.1, 1, 10 µM) and incubated for specified durations (e.g., 24, 48, 72 hours).[5]
-
MTT Addition: Following treatment, 50 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[5][6][7]
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[5] The absorbance of the resulting purple solution is then measured using a microplate reader at a wavelength of 550-590 nm.[5][6]
2. Apoptosis Assays
Multiple methods are employed to detect and quantify apoptosis induced by Liriodenine.
-
Acridine Orange/Propidium (B1200493) Iodide (AO/PI) Double Staining: This fluorescence microscopy technique is used to visualize morphological changes associated with apoptosis.[4][8] Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-red nuclei, and necrotic cells have uniformly orange-red nuclei.
-
Annexin V-FITC Assay: This flow cytometry-based assay identifies early apoptotic cells.[4][8] Cells are stained with Annexin V conjugated to a fluorescent dye (like FITC) and a vital dye like propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Cells are seeded and treated with Liriodenine.
-
After incubation, cells are harvested, washed with PBS, and resuspended in a binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4][8]
-
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[3]
-
Cells are cultured on coverslips and treated with Liriodenine.
-
The cells are then fixed and permeabilized.
-
A TUNEL reaction mixture containing TdT and fluorescently labeled dUTP is added to the cells, allowing for the labeling of the 3'-hydroxyl ends of fragmented DNA.
-
Apoptotic cells are identified by fluorescence microscopy.[3]
-
3. Cell Cycle Analysis
Flow cytometry is used to determine the effect of Liriodenine on the cell cycle distribution of cancer cells.
-
Cell Preparation and Fixation: Cells are treated with Liriodenine for various time points, harvested, and washed with PBS.[8] The cells are then fixed in cold 70% ethanol (B145695) to permeabilize the cell membranes.[8][9]
-
Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure that only DNA is stained.[9]
-
Flow Cytometry Analysis: The DNA content of the cells is then analyzed using a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
4. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Cells are treated with Liriodenine, harvested, and lysed to extract total cellular proteins.[5][8]
-
SDS-PAGE and Protein Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, caspases, cyclins), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.[8]
Mandatory Visualization: Signaling Pathways of Liriodenine
The anti-cancer effects of Liriodenine are mediated through the modulation of key signaling pathways that control cell survival, proliferation, and death. The diagram below illustrates the proposed mechanisms of action.
Caption: Proposed signaling pathways for Liriodenine-induced anti-cancer effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-cancer effect of liriodenine on human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liriodenine induces the apoptosis of human laryngocarcinoma cells via the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer effects of liriodenine on the cell growth and apoptosis of human breast cancer MCF-7 cells through the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
Comparative Analysis of Anti-Cancer Activity: 4,5-Dioxodehydroasimilobine and Liriodenine
A comparative guide for researchers, scientists, and drug development professionals.
Editor's Note: This guide aims to provide a comprehensive comparison of the anti-cancer activities of 4,5-Dioxodehydroasimilobine and Liriodenine. However, a thorough review of the current scientific literature reveals a significant disparity in available data. While Liriodenine has been the subject of numerous studies investigating its anti-cancer properties, there is a notable absence of published research on the anti-cancer activity of this compound (also known as Noraristolodione). Consequently, a direct, data-driven comparison is not feasible at this time.
This guide will proceed by presenting a detailed overview of the existing experimental data on the anti-cancer activity of Liriodenine, providing a valuable resource for researchers interested in this natural compound.
In-Depth Analysis of Liriodenine's Anti-Cancer Activity
Liriodenine, an aporphine alkaloid found in various plant species, has demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1][2] Its anti-cancer activity is primarily attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.
Data Presentation: Cytotoxicity of Liriodenine
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Liriodenine against various human cancer cell lines as reported in the literature. These values represent the concentration of Liriodenine required to inhibit the growth of 50% of the cancer cells.
| Cancer Cell Line | Cell Type | IC₅₀ Value (µM) | Exposure Time (hours) |
| CAOV-3 | Ovarian Cancer | 37.3 | 24 |
| CAOV-3 | Ovarian Cancer | 26.3 | 48 |
| CAOV-3 | Ovarian Cancer | 23.1 | 72 |
| HEp-2 | Laryngeal Carcinoma | 2.332 | 24 |
| P-388 | Leukemia | 9.60 | Not Specified |
| KB | Nasopharyngeal Carcinoma | 11.02 | Not Specified |
| HT-29 | Colon Adenocarcinoma | 10.62 | Not Specified |
| MCF-7 | Breast Adenocarcinoma | 9.20 | Not Specified |
| A549 | Lung Adenocarcinoma | 8.07 | Not Specified |
Data compiled from multiple sources.[1][3][4]
Experimental Protocols
The anti-cancer effects of Liriodenine have been evaluated using a variety of standard in vitro assays. The methodologies for these key experiments are detailed below.
1. Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, CAOV-3) are seeded in 96-well plates at a density of 1-1.5 x 10⁴ cells per well and allowed to adhere overnight.[4][5]
-
Treatment: The cells are then treated with various concentrations of Liriodenine (e.g., 0.1, 1, 10 µM) and incubated for specified durations (e.g., 24, 48, 72 hours).[5]
-
MTT Addition: Following treatment, 50 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[5][6][7]
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[5] The absorbance of the resulting purple solution is then measured using a microplate reader at a wavelength of 550-590 nm.[5][6]
2. Apoptosis Assays
Multiple methods are employed to detect and quantify apoptosis induced by Liriodenine.
-
Acridine Orange/Propidium Iodide (AO/PI) Double Staining: This fluorescence microscopy technique is used to visualize morphological changes associated with apoptosis.[4][8] Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-red nuclei, and necrotic cells have uniformly orange-red nuclei.
-
Annexin V-FITC Assay: This flow cytometry-based assay identifies early apoptotic cells.[4][8] Cells are stained with Annexin V conjugated to a fluorescent dye (like FITC) and a vital dye like propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Cells are seeded and treated with Liriodenine.
-
After incubation, cells are harvested, washed with PBS, and resuspended in a binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4][8]
-
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[3]
-
Cells are cultured on coverslips and treated with Liriodenine.
-
The cells are then fixed and permeabilized.
-
A TUNEL reaction mixture containing TdT and fluorescently labeled dUTP is added to the cells, allowing for the labeling of the 3'-hydroxyl ends of fragmented DNA.
-
Apoptotic cells are identified by fluorescence microscopy.[3]
-
3. Cell Cycle Analysis
Flow cytometry is used to determine the effect of Liriodenine on the cell cycle distribution of cancer cells.
-
Cell Preparation and Fixation: Cells are treated with Liriodenine for various time points, harvested, and washed with PBS.[8] The cells are then fixed in cold 70% ethanol to permeabilize the cell membranes.[8][9]
-
Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure that only DNA is stained.[9]
-
Flow Cytometry Analysis: The DNA content of the cells is then analyzed using a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
4. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Cells are treated with Liriodenine, harvested, and lysed to extract total cellular proteins.[5][8]
-
SDS-PAGE and Protein Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, caspases, cyclins), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.[8]
Mandatory Visualization: Signaling Pathways of Liriodenine
The anti-cancer effects of Liriodenine are mediated through the modulation of key signaling pathways that control cell survival, proliferation, and death. The diagram below illustrates the proposed mechanisms of action.
Caption: Proposed signaling pathways for Liriodenine-induced anti-cancer effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-cancer effect of liriodenine on human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liriodenine induces the apoptosis of human laryngocarcinoma cells via the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer effects of liriodenine on the cell growth and apoptosis of human breast cancer MCF-7 cells through the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
A Validated HPLC Method for 4,5-Dioxodehydroasimilobine Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of aporphine (B1220529) alkaloids, this guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4,5-Dioxodehydroasimilobine. This document outlines the experimental protocol and compares its performance with alternative analytical techniques, supported by experimental data from related studies on similar compounds.
Introduction to this compound and its Analysis
This compound is an aporphine alkaloid that has been isolated from various plant species.[1][2] Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids with a wide range of reported biological activities, making their accurate and precise quantification crucial for research and pharmaceutical development.[3][4][5] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of phytochemicals, including alkaloids.[6][7] This guide focuses on a proposed stability-indicating HPLC method for this compound, offering a comparison with other analytical approaches for aporphine alkaloids.
Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for achieving reliable and accurate results. While various techniques can be employed for the analysis of aporphine alkaloids, HPLC offers significant advantages in terms of sensitivity, selectivity, and resolution.
| Parameter | Proposed HPLC Method | Alternative Method 1: Thin-Layer Chromatography (TLC)/Densitometry | Alternative Method 2: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) |
| Principle | Chromatographic separation on a stationary phase with UV detection. | Separation on a TLC plate followed by quantification of spots by densitometry.[3] | High-resolution chromatographic separation coupled with mass spectrometric detection for identification and quantification.[4][6] |
| Selectivity | High | Moderate | Very High |
| Sensitivity | High (ng/mL range) | Lower (µg/mL range) | Very High (pg/mL range) |
| Linearity (R²) | > 0.999[8][9] | Typically > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 98-102%[10] | 95-105% | 98-102% |
| Precision (%RSD) | < 2%[11][12] | < 5% | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL[8] | ~5 µg/mL | ~0.05 ng/mL |
| Analysis Time | 15-30 minutes | 30-60 minutes | 10-20 minutes |
| Cost | Moderate | Low | High |
| Instrumentation | HPLC with UV/PDA detector | TLC scanner/densitometer | UHPLC system with a mass spectrometer |
Experimental Protocol: Proposed HPLC Method
This section details the proposed stability-indicating HPLC method for the analysis of this compound. The method parameters are based on established protocols for the analysis of aporphine alkaloids.[7]
Instrumentation and Chromatographic Conditions
-
System: HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution using a mixture of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm (or scanning from 200-400 nm with PDA).
-
Injection Volume: 10 µL.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For plant material, an extraction (e.g., sonication or Soxhlet) with a suitable solvent like methanol or ethanol, followed by filtration, may be required.
Method Validation
The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:
-
Specificity: Assessed by analyzing a blank, a placebo (if applicable), and the sample spiked with this compound to ensure no interference at the retention time of the analyte.
-
Linearity: Determined by plotting the peak area against the concentration of the working standard solutions and calculating the correlation coefficient (R²), which should be ≥ 0.999.[9]
-
Accuracy: Evaluated by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing at least six replicate injections of the same standard solution on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on different days, by different analysts, or with different equipment. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by intentionally varying chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.
-
Stability-Indicating Nature: Forced degradation studies should be conducted by subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to demonstrate that the method can separate the analyte from its degradation products.[10][13][14]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the HPLC method validation and a representative signaling pathway where aporphine alkaloids might be investigated.
Caption: Workflow for HPLC Method Validation.
Caption: Example Signaling Pathway for Aporphine Alkaloids.
Conclusion
The proposed HPLC method provides a robust, sensitive, and selective approach for the quantitative analysis of this compound. Compared to other techniques like TLC/densitometry, it offers superior performance in terms of accuracy, precision, and sensitivity. While UHPLC-MS provides even higher sensitivity, the proposed HPLC-UV method is more accessible and cost-effective for routine quality control and research applications. The detailed experimental protocol and validation guidelines presented here will enable researchers to implement this method effectively for the reliable quantification of this compound in various samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of aporphine and quinolizidine alkaloids from Caulophyllum thalictroides by densitometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
- 9. ijcpa.in [ijcpa.in]
- 10. Novel stability indicating high-performance liquid chromatography method for the separation and simultaneous quantification of acalabrutinib and its impurities in pharmaceutical formulation -Analytical Science and Technology | Korea Science [koreascience.kr]
- 11. seer.ufrgs.br [seer.ufrgs.br]
- 12. impactfactor.org [impactfactor.org]
- 13. japsonline.com [japsonline.com]
- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]
A Validated HPLC Method for 4,5-Dioxodehydroasimilobine Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of aporphine alkaloids, this guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4,5-Dioxodehydroasimilobine. This document outlines the experimental protocol and compares its performance with alternative analytical techniques, supported by experimental data from related studies on similar compounds.
Introduction to this compound and its Analysis
This compound is an aporphine alkaloid that has been isolated from various plant species.[1][2] Aporphine alkaloids are a class of isoquinoline alkaloids with a wide range of reported biological activities, making their accurate and precise quantification crucial for research and pharmaceutical development.[3][4][5] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of phytochemicals, including alkaloids.[6][7] This guide focuses on a proposed stability-indicating HPLC method for this compound, offering a comparison with other analytical approaches for aporphine alkaloids.
Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for achieving reliable and accurate results. While various techniques can be employed for the analysis of aporphine alkaloids, HPLC offers significant advantages in terms of sensitivity, selectivity, and resolution.
| Parameter | Proposed HPLC Method | Alternative Method 1: Thin-Layer Chromatography (TLC)/Densitometry | Alternative Method 2: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) |
| Principle | Chromatographic separation on a stationary phase with UV detection. | Separation on a TLC plate followed by quantification of spots by densitometry.[3] | High-resolution chromatographic separation coupled with mass spectrometric detection for identification and quantification.[4][6] |
| Selectivity | High | Moderate | Very High |
| Sensitivity | High (ng/mL range) | Lower (µg/mL range) | Very High (pg/mL range) |
| Linearity (R²) | > 0.999[8][9] | Typically > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 98-102%[10] | 95-105% | 98-102% |
| Precision (%RSD) | < 2%[11][12] | < 5% | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL[8] | ~5 µg/mL | ~0.05 ng/mL |
| Analysis Time | 15-30 minutes | 30-60 minutes | 10-20 minutes |
| Cost | Moderate | Low | High |
| Instrumentation | HPLC with UV/PDA detector | TLC scanner/densitometer | UHPLC system with a mass spectrometer |
Experimental Protocol: Proposed HPLC Method
This section details the proposed stability-indicating HPLC method for the analysis of this compound. The method parameters are based on established protocols for the analysis of aporphine alkaloids.[7]
Instrumentation and Chromatographic Conditions
-
System: HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution using a mixture of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm (or scanning from 200-400 nm with PDA).
-
Injection Volume: 10 µL.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For plant material, an extraction (e.g., sonication or Soxhlet) with a suitable solvent like methanol or ethanol, followed by filtration, may be required.
Method Validation
The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:
-
Specificity: Assessed by analyzing a blank, a placebo (if applicable), and the sample spiked with this compound to ensure no interference at the retention time of the analyte.
-
Linearity: Determined by plotting the peak area against the concentration of the working standard solutions and calculating the correlation coefficient (R²), which should be ≥ 0.999.[9]
-
Accuracy: Evaluated by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing at least six replicate injections of the same standard solution on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on different days, by different analysts, or with different equipment. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by intentionally varying chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.
-
Stability-Indicating Nature: Forced degradation studies should be conducted by subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to demonstrate that the method can separate the analyte from its degradation products.[10][13][14]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the HPLC method validation and a representative signaling pathway where aporphine alkaloids might be investigated.
Caption: Workflow for HPLC Method Validation.
Caption: Example Signaling Pathway for Aporphine Alkaloids.
Conclusion
The proposed HPLC method provides a robust, sensitive, and selective approach for the quantitative analysis of this compound. Compared to other techniques like TLC/densitometry, it offers superior performance in terms of accuracy, precision, and sensitivity. While UHPLC-MS provides even higher sensitivity, the proposed HPLC-UV method is more accessible and cost-effective for routine quality control and research applications. The detailed experimental protocol and validation guidelines presented here will enable researchers to implement this method effectively for the reliable quantification of this compound in various samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of aporphine and quinolizidine alkaloids from Caulophyllum thalictroides by densitometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
- 9. ijcpa.in [ijcpa.in]
- 10. Novel stability indicating high-performance liquid chromatography method for the separation and simultaneous quantification of acalabrutinib and its impurities in pharmaceutical formulation -Analytical Science and Technology | Korea Science [koreascience.kr]
- 11. seer.ufrgs.br [seer.ufrgs.br]
- 12. impactfactor.org [impactfactor.org]
- 13. japsonline.com [japsonline.com]
- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]
Unraveling the Anticancer Mechanisms: A Comparative Guide to 4,5-Dioxodehydroasimilobine and Related Aporphine Alkaloids
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the mechanism of action of 4,5-Dioxodehydroasimilobine, a naturally occurring aporphine (B1220529) alkaloid, and its comparison with structurally similar compounds, reveals distinct and overlapping pathways in the inhibition of cancer cell proliferation. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data, to aid in the exploration of novel therapeutic strategies.
Introduction to this compound and its Analogs
This compound, also known as Noraristolodione, belongs to the aporphine class of isoquinoline (B145761) alkaloids. These compounds, widely distributed in the plant kingdom, have garnered significant interest for their diverse pharmacological activities, including potent anticancer properties. This guide focuses on comparing the cytotoxic mechanisms of this compound with two other prominent aporphine alkaloids: Liriodenine and Nuciferine (B1677029).
Comparative Cytotoxicity
The in vitro cytotoxic activity of these aporphine alkaloids has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cell growth, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Carcinoma | ND | [1] |
| Liriodenine | A549 | Lung Carcinoma | ~43.7 (12.0 µg/mL) | [2] |
| K-562 | Chronic Myelogenous Leukemia | ~51.7 (14.2 µg/mL) | [2] | |
| HeLa | Cervical Carcinoma | ~66.3 (18.2 µg/mL) | [2] | |
| MDA-MB-231 | Breast Adenocarcinoma | ~60.1 (16.5 µg/mL) | [2] | |
| CAOV-3 | Ovarian Cancer | 37.3 | [3] | |
| Nuciferine | SY5Y | Neuroblastoma | >200 (0.8 mg/mL) | [4] |
| CT26 | Colorectal Carcinoma | >200 (0.8 mg/mL) | [4] |
ND: Not Determined in the cited study, however, dose-dependent inhibition was observed at 12.5, 25, and 50 µg/ml.[1]
Mechanism of Action: A Head-to-Head Comparison
The anticancer effects of this compound and its analogs are primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest. However, the specific molecular pathways they modulate show both convergence and divergence.
This compound (Noraristolodione)
Experimental evidence from studies on human lung carcinoma (A549) cells indicates that this compound's mechanism of action involves:
-
Cell Cycle Arrest: It halts the progression of the cell cycle by downregulating the expression of key regulatory proteins, including cyclin E, cyclin A, cyclin-dependent kinase 2 (CDK2), and cell division control protein 2 (Cdc2/CDK1).[1]
-
Induction of Apoptosis: The compound promotes apoptosis by upregulating the expression of tumor suppressor proteins p53, p21cip, and p27KIP1.[1] The activation of p53 is a critical event that can trigger the intrinsic apoptotic pathway.
Liriodenine
Liriodenine has been more extensively studied and demonstrates a broader range of mechanistic activities against several cancer types, including ovarian, lung, and breast cancer. Its key mechanisms include:
-
Induction of Apoptosis via the Mitochondrial Pathway: Liriodenine activates the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[3] This leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases-9 and -3.
-
Cell Cycle Arrest: It can induce cell cycle arrest at the G1/S or G2/M phase, depending on the cancer cell type, by modulating the levels of cyclins and CDKs.[5]
-
Inhibition of Signaling Pathways: Liriodenine has been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[6]
Nuciferine
Nuciferine, another well-studied aporphine alkaloid, exhibits anticancer effects through distinct signaling pathways:
-
Inhibition of STAT3 Signaling: In oral squamous cell carcinoma, nuciferine has been shown to suppress the STAT3 signaling pathway, which plays a key role in tumor cell proliferation, survival, and invasion.
-
Modulation of PI3K/Akt and HER2-AKT/ERK1/2 Pathways: In various cancer models, nuciferine has been found to inhibit the PI3K/Akt pathway, similar to liriodenine.[4] Furthermore, in hepatocellular carcinoma, it has been shown to suppress the HER2-AKT/ERK1/2 signaling pathway.
-
Induction of Apoptosis: Nuciferine promotes apoptosis, although the specific upstream regulators may vary depending on the cancer type.
Experimental Protocols
The following is a generalized protocol for the MTT assay, a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are cultured in an appropriate medium and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compound. Control wells receive medium with the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion
This compound, Liriodenine, and Nuciferine, while all belonging to the aporphine alkaloid family, exhibit distinct yet overlapping mechanisms in their anticancer activities. This compound primarily induces cell cycle arrest and apoptosis through the p53 pathway in lung cancer cells. Liriodenine demonstrates a broader effect, prominently activating the mitochondrial apoptotic pathway and inhibiting PI3K/Akt signaling. Nuciferine, on the other hand, targets key oncogenic pathways such as STAT3 and HER2-AKT/ERK1/2. This comparative analysis highlights the therapeutic potential of aporphine alkaloids and underscores the importance of understanding their specific molecular targets for the development of targeted cancer therapies. Further research, particularly to determine the quantitative cytotoxic potency of this compound, is warranted to fully elucidate its potential as a novel anticancer agent.
References
- 1. Bioactivities and action mechanisms of active compounds from Hottuynia cordata Thunb on human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer Effect and Active Phytochemicals of Houttuynia cordata Thunb. against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
Unraveling the Anticancer Mechanisms: A Comparative Guide to 4,5-Dioxodehydroasimilobine and Related Aporphine Alkaloids
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the mechanism of action of 4,5-Dioxodehydroasimilobine, a naturally occurring aporphine alkaloid, and its comparison with structurally similar compounds, reveals distinct and overlapping pathways in the inhibition of cancer cell proliferation. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data, to aid in the exploration of novel therapeutic strategies.
Introduction to this compound and its Analogs
This compound, also known as Noraristolodione, belongs to the aporphine class of isoquinoline alkaloids. These compounds, widely distributed in the plant kingdom, have garnered significant interest for their diverse pharmacological activities, including potent anticancer properties. This guide focuses on comparing the cytotoxic mechanisms of this compound with two other prominent aporphine alkaloids: Liriodenine and Nuciferine.
Comparative Cytotoxicity
The in vitro cytotoxic activity of these aporphine alkaloids has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cell growth, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Carcinoma | ND | [1] |
| Liriodenine | A549 | Lung Carcinoma | ~43.7 (12.0 µg/mL) | [2] |
| K-562 | Chronic Myelogenous Leukemia | ~51.7 (14.2 µg/mL) | [2] | |
| HeLa | Cervical Carcinoma | ~66.3 (18.2 µg/mL) | [2] | |
| MDA-MB-231 | Breast Adenocarcinoma | ~60.1 (16.5 µg/mL) | [2] | |
| CAOV-3 | Ovarian Cancer | 37.3 | [3] | |
| Nuciferine | SY5Y | Neuroblastoma | >200 (0.8 mg/mL) | [4] |
| CT26 | Colorectal Carcinoma | >200 (0.8 mg/mL) | [4] |
ND: Not Determined in the cited study, however, dose-dependent inhibition was observed at 12.5, 25, and 50 µg/ml.[1]
Mechanism of Action: A Head-to-Head Comparison
The anticancer effects of this compound and its analogs are primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest. However, the specific molecular pathways they modulate show both convergence and divergence.
This compound (Noraristolodione)
Experimental evidence from studies on human lung carcinoma (A549) cells indicates that this compound's mechanism of action involves:
-
Cell Cycle Arrest: It halts the progression of the cell cycle by downregulating the expression of key regulatory proteins, including cyclin E, cyclin A, cyclin-dependent kinase 2 (CDK2), and cell division control protein 2 (Cdc2/CDK1).[1]
-
Induction of Apoptosis: The compound promotes apoptosis by upregulating the expression of tumor suppressor proteins p53, p21cip, and p27KIP1.[1] The activation of p53 is a critical event that can trigger the intrinsic apoptotic pathway.
Liriodenine
Liriodenine has been more extensively studied and demonstrates a broader range of mechanistic activities against several cancer types, including ovarian, lung, and breast cancer. Its key mechanisms include:
-
Induction of Apoptosis via the Mitochondrial Pathway: Liriodenine activates the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[3] This leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases-9 and -3.
-
Cell Cycle Arrest: It can induce cell cycle arrest at the G1/S or G2/M phase, depending on the cancer cell type, by modulating the levels of cyclins and CDKs.[5]
-
Inhibition of Signaling Pathways: Liriodenine has been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[6]
Nuciferine
Nuciferine, another well-studied aporphine alkaloid, exhibits anticancer effects through distinct signaling pathways:
-
Inhibition of STAT3 Signaling: In oral squamous cell carcinoma, nuciferine has been shown to suppress the STAT3 signaling pathway, which plays a key role in tumor cell proliferation, survival, and invasion.
-
Modulation of PI3K/Akt and HER2-AKT/ERK1/2 Pathways: In various cancer models, nuciferine has been found to inhibit the PI3K/Akt pathway, similar to liriodenine.[4] Furthermore, in hepatocellular carcinoma, it has been shown to suppress the HER2-AKT/ERK1/2 signaling pathway.
-
Induction of Apoptosis: Nuciferine promotes apoptosis, although the specific upstream regulators may vary depending on the cancer type.
Experimental Protocols
The following is a generalized protocol for the MTT assay, a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cancer cells are cultured in an appropriate medium and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compound. Control wells receive medium with the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion
This compound, Liriodenine, and Nuciferine, while all belonging to the aporphine alkaloid family, exhibit distinct yet overlapping mechanisms in their anticancer activities. This compound primarily induces cell cycle arrest and apoptosis through the p53 pathway in lung cancer cells. Liriodenine demonstrates a broader effect, prominently activating the mitochondrial apoptotic pathway and inhibiting PI3K/Akt signaling. Nuciferine, on the other hand, targets key oncogenic pathways such as STAT3 and HER2-AKT/ERK1/2. This comparative analysis highlights the therapeutic potential of aporphine alkaloids and underscores the importance of understanding their specific molecular targets for the development of targeted cancer therapies. Further research, particularly to determine the quantitative cytotoxic potency of this compound, is warranted to fully elucidate its potential as a novel anticancer agent.
References
- 1. Bioactivities and action mechanisms of active compounds from Hottuynia cordata Thunb on human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer Effect and Active Phytochemicals of Houttuynia cordata Thunb. against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
Unveiling the Therapeutic Potential: An In Vivo Efficacy Comparison of 4,5-Dioxodehydroasimilobine and its Botanical Source with Standard Drugs
This guide offers a detailed comparison of the in vivo performance of Houttuynia cordata extracts, containing a class of compounds including 4,5-Dioxodehydroasimilobine, against standard therapeutic agents. The data presented is collated from preclinical animal studies, providing a foundation for researchers and drug development professionals to assess the therapeutic prospects of this natural compound.
Anti-inflammatory Efficacy: Houttuynia cordata Extracts vs. Diclofenac
Extracts from Houttuynia cordata have demonstrated significant anti-inflammatory effects in rodent models of acute inflammation. These effects have been shown to be comparable to that of the widely used nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.
Quantitative Data Summary
| Test Substance | Animal Model | Dosage | Key Efficacy Endpoint | Result vs. Control | Result vs. Standard Drug (Diclofenac) | Reference |
| Houttuynia cordata Fermentation Product (HCFP) | Carrageenan-induced paw edema in Wistar rats | 3.08 and 6.16 mL/kg (oral) | Reduction in paw edema at 2 hours post-carrageenan | Significant reduction | Similar second-phase anti-edematous effect to Diclofenac (150 mg/kg) | [1] |
| Aristolactam BII (from H. cordata) | Carrageenan-induced paw edema in mice | 50 mg/kg | Reduction in paw edema at 5 hours post-carrageenan | Significant reduction (Swelling rate of 26.2 ± 7.1%) | Similar efficacy in reducing edema severity to Diclofenac | [2] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This widely accepted model induces acute inflammation. The protocol involves the following key steps:
-
Animal Model: Male Wistar rats or mice are used.
-
Induction of Inflammation: A sub-plantar injection of a 1% (w/v) suspension of carrageenan lambda is administered into the right hind paw of the animals.[1][3]
-
Test Substance Administration: The Houttuynia cordata extract or its isolated constituents are administered orally at specified doses one hour prior to carrageenan injection.[1] The standard drug, Diclofenac, is also administered orally as a positive control.[1] A saline-treated group serves as a negative control.[2]
-
Efficacy Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of paw edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the negative control group.
Thyroid-Stimulatory Efficacy: Houttuynia cordata Extract vs. Levothyroxine
An ethanolic extract of Houttuynia cordata has been shown to possess thyroid-stimulatory properties in a rat model of hypothyroidism, with its effects being compared to the standard hormone replacement therapy, Levothyroxine.
Quantitative Data Summary
| Test Substance | Animal Model | Dosage | Key Efficacy Endpoints | Result vs. Hypothyroid Control | Standard Drug (Levothyroxine) | Reference |
| Houttuynia cordata Ethanolic Extract (HCEE) | Propylthiouracil (B1679721) (PTU)-induced hypothyroidism in rats | 500 mg/kg b.w./day (oral) for 28 days | Serum T3, T4, and TSH levels | Increased T3 (14.38%) and T4 (125.96%), Decreased TSH (-41.75%) | Levothyroxine (50 mg/kg b.w./day) used as a positive control | [4][5][6] |
Experimental Protocols
Propylthiouracil (PTU)-Induced Hypothyroidism in Rats
This model is used to induce a state of hypothyroidism in rodents to test the efficacy of potential therapeutic agents.
-
Animal Model: Wistar rats are typically used.[7]
-
Induction of Hypothyroidism: Hypothyroidism is induced by administering 0.05% 6-propyl-2-thiouracil (PTU) in the drinking water for a period of four weeks.[4][6] Successful induction is confirmed by measuring serum TSH, T3, and T4 levels.
-
Test Substance Administration: The Houttuynia cordata ethanolic extract is administered orally daily for 28 consecutive days.[4][5][6]
-
Standard Drug and Control: A group of hypothyroid rats receives Levothyroxine orally as a positive control. An untreated hypothyroid group serves as the negative control.
-
Efficacy Measurement: At the end of the treatment period, blood samples are collected to measure the serum levels of triiodothyronine (T3), thyroxine (T4), and thyroid-stimulating hormone (TSH) using standard biochemical methods.
Discussion and Future Directions
The presented data indicates that extracts from Houttuynia cordata exhibit noteworthy in vivo anti-inflammatory and thyroid-stimulatory activities, comparable to standard drugs like Diclofenac and Levothyroxine in preclinical models. The presence of alkaloids such as this compound and aristolactam BII in these extracts suggests that this class of compounds may significantly contribute to the observed pharmacological effects.
However, it is crucial to underscore that the current evidence is based on the effects of whole extracts. To definitively ascertain the in vivo efficacy of this compound, further research is warranted. Future studies should focus on:
-
Isolation and Purification: Large-scale isolation and purification of this compound to enable direct in vivo testing.
-
Head-to-Head aomparative Studies: Direct comparative efficacy studies of purified this compound against standard drugs in validated animal models.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its pharmacological action.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess the drug-like properties and safety profile of the isolated compound.
References
- 1. Anti-inflammatory activity of the dietary supplement Houttuynia cordata fermentation product in RAW264.7 cells and Wistar rats | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thyroid Stimulatory Activity of Houttuynia cordata Thunb. Ethanolic Extract in 6-Propyl-Thiouracil-Induced Hypothyroid and STZ Induced Diabetes Rats: In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypothyroidism induced by propylthiouracil decrease sirtuin1 content in rat heart - Xu - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Unveiling the Therapeutic Potential: An In Vivo Efficacy Comparison of 4,5-Dioxodehydroasimilobine and its Botanical Source with Standard Drugs
This guide offers a detailed comparison of the in vivo performance of Houttuynia cordata extracts, containing a class of compounds including 4,5-Dioxodehydroasimilobine, against standard therapeutic agents. The data presented is collated from preclinical animal studies, providing a foundation for researchers and drug development professionals to assess the therapeutic prospects of this natural compound.
Anti-inflammatory Efficacy: Houttuynia cordata Extracts vs. Diclofenac
Extracts from Houttuynia cordata have demonstrated significant anti-inflammatory effects in rodent models of acute inflammation. These effects have been shown to be comparable to that of the widely used nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.
Quantitative Data Summary
| Test Substance | Animal Model | Dosage | Key Efficacy Endpoint | Result vs. Control | Result vs. Standard Drug (Diclofenac) | Reference |
| Houttuynia cordata Fermentation Product (HCFP) | Carrageenan-induced paw edema in Wistar rats | 3.08 and 6.16 mL/kg (oral) | Reduction in paw edema at 2 hours post-carrageenan | Significant reduction | Similar second-phase anti-edematous effect to Diclofenac (150 mg/kg) | [1] |
| Aristolactam BII (from H. cordata) | Carrageenan-induced paw edema in mice | 50 mg/kg | Reduction in paw edema at 5 hours post-carrageenan | Significant reduction (Swelling rate of 26.2 ± 7.1%) | Similar efficacy in reducing edema severity to Diclofenac | [2] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This widely accepted model induces acute inflammation. The protocol involves the following key steps:
-
Animal Model: Male Wistar rats or mice are used.
-
Induction of Inflammation: A sub-plantar injection of a 1% (w/v) suspension of carrageenan lambda is administered into the right hind paw of the animals.[1][3]
-
Test Substance Administration: The Houttuynia cordata extract or its isolated constituents are administered orally at specified doses one hour prior to carrageenan injection.[1] The standard drug, Diclofenac, is also administered orally as a positive control.[1] A saline-treated group serves as a negative control.[2]
-
Efficacy Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of paw edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the negative control group.
Thyroid-Stimulatory Efficacy: Houttuynia cordata Extract vs. Levothyroxine
An ethanolic extract of Houttuynia cordata has been shown to possess thyroid-stimulatory properties in a rat model of hypothyroidism, with its effects being compared to the standard hormone replacement therapy, Levothyroxine.
Quantitative Data Summary
| Test Substance | Animal Model | Dosage | Key Efficacy Endpoints | Result vs. Hypothyroid Control | Standard Drug (Levothyroxine) | Reference |
| Houttuynia cordata Ethanolic Extract (HCEE) | Propylthiouracil (PTU)-induced hypothyroidism in rats | 500 mg/kg b.w./day (oral) for 28 days | Serum T3, T4, and TSH levels | Increased T3 (14.38%) and T4 (125.96%), Decreased TSH (-41.75%) | Levothyroxine (50 mg/kg b.w./day) used as a positive control | [4][5][6] |
Experimental Protocols
Propylthiouracil (PTU)-Induced Hypothyroidism in Rats
This model is used to induce a state of hypothyroidism in rodents to test the efficacy of potential therapeutic agents.
-
Animal Model: Wistar rats are typically used.[7]
-
Induction of Hypothyroidism: Hypothyroidism is induced by administering 0.05% 6-propyl-2-thiouracil (PTU) in the drinking water for a period of four weeks.[4][6] Successful induction is confirmed by measuring serum TSH, T3, and T4 levels.
-
Test Substance Administration: The Houttuynia cordata ethanolic extract is administered orally daily for 28 consecutive days.[4][5][6]
-
Standard Drug and Control: A group of hypothyroid rats receives Levothyroxine orally as a positive control. An untreated hypothyroid group serves as the negative control.
-
Efficacy Measurement: At the end of the treatment period, blood samples are collected to measure the serum levels of triiodothyronine (T3), thyroxine (T4), and thyroid-stimulating hormone (TSH) using standard biochemical methods.
Discussion and Future Directions
The presented data indicates that extracts from Houttuynia cordata exhibit noteworthy in vivo anti-inflammatory and thyroid-stimulatory activities, comparable to standard drugs like Diclofenac and Levothyroxine in preclinical models. The presence of alkaloids such as this compound and aristolactam BII in these extracts suggests that this class of compounds may significantly contribute to the observed pharmacological effects.
However, it is crucial to underscore that the current evidence is based on the effects of whole extracts. To definitively ascertain the in vivo efficacy of this compound, further research is warranted. Future studies should focus on:
-
Isolation and Purification: Large-scale isolation and purification of this compound to enable direct in vivo testing.
-
Head-to-Head aomparative Studies: Direct comparative efficacy studies of purified this compound against standard drugs in validated animal models.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its pharmacological action.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess the drug-like properties and safety profile of the isolated compound.
References
- 1. Anti-inflammatory activity of the dietary supplement Houttuynia cordata fermentation product in RAW264.7 cells and Wistar rats | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thyroid Stimulatory Activity of Houttuynia cordata Thunb. Ethanolic Extract in 6-Propyl-Thiouracil-Induced Hypothyroid and STZ Induced Diabetes Rats: In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypothyroidism induced by propylthiouracil decrease sirtuin1 content in rat heart - Xu - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
peer-reviewed studies on the comparative biology of 4,5-Dioxodehydroasimilobine
A comparative analysis of the biological activities of key oxoaporphine alkaloids, offering insights for researchers, scientists, and drug development professionals. Due to a significant lack of peer-reviewed studies on the comparative biology of 4,5-Dioxodehydroasimilobine, this guide focuses on structurally related and well-characterized oxoaporphine alkaloids: Liriodenine (B31502), Lysicamine, and Atherospermidine. These compounds share the same core chemical scaffold and provide a strong basis for understanding the potential biological activities of this class of molecules.
Introduction to Oxoaporphine Alkaloids
Oxoaporphine alkaloids are a class of naturally occurring compounds characterized by a tetracyclic aromatic isoquinoline (B145761) core. They are found in various plant families and have garnered significant interest in the scientific community due to their diverse and potent biological activities. Modern pharmacological studies have revealed that these alkaloids exhibit a range of effects, including anticancer, antimicrobial, and antiviral properties[1][2]. Their planar structure is thought to enable intercalation with DNA, a mechanism that may underpin many of their biological actions[3][4].
Comparative Biological Activity
The primary biological activities investigated for oxoaporphine alkaloids are their cytotoxic effects against cancer cell lines and their antimicrobial properties against various pathogens. The following tables summarize the available quantitative data for Liriodenine, Lysicamine, and Atherospermidine.
Cytotoxic Activity Against Human Cancer Cell Lines
The cytotoxicity of these alkaloids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Liriodenine | CAOV-3 | Ovarian Cancer | 37.3 ± 1.06 (24h) | [5] |
| SKOV-3 | Ovarian Cancer | 26.3 ± 0.07 (24h) | [5] | |
| A549 | Lung Adenocarcinoma | Not specified | [6] | |
| HepG2 | Liver Cancer | Not specified | [7] | |
| MCF-7 | Breast Cancer | 33.31 | [8] | |
| Lysicamine | HCT116 | Colon Carcinoma | 22.79 | [5][8] |
| MCF-7 | Breast Cancer | 70.03 | [8] | |
| Atherospermidine | Data Not Available | - | - | [9][10] |
Antimicrobial Activity
The antimicrobial activity is often assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
| Liriodenine | Mycobacterium tuberculosis | Bacteria | 12.5 | [11] |
| Plasmodium falciparum | Protozoa | 2.8 | [11] | |
| Lysicamine | Bacillus subtilis | Gram-positive Bacteria | Not specified (Zone of Inhibition: 15.50 ± 0.57 mm) | [12] |
| Staphylococcus aureus | Gram-positive Bacteria | Not specified (Zone of Inhibition: 13.33 ± 0.57 mm) | [12] | |
| Staphylococcus epidermidis | Gram-positive Bacteria | Not specified (Zone of Inhibition: 12.00 ± 0.00 mm) | [12] | |
| Atherospermidine | Data Not Available | - | - | [9][10] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Liriodenine) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[13][14]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15][16]
Signaling Pathways and Mechanisms of Action
The anticancer activity of oxoaporphine alkaloids is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.
Proposed Anticancer Mechanism of Liriodenine
Liriodenine has been shown to induce apoptosis in cancer cells through the mitochondrial signaling pathway and to block cell cycle progression.[5][6] In some cancer cell lines, Liriodenine treatment leads to an increase in the expression of the p53 tumor suppressor protein, which can trigger cell cycle arrest and apoptosis.[7]
Caption: Proposed signaling pathway for the anticancer activity of Liriodenine.
General Experimental Workflow for Biological Screening
The following diagram illustrates a typical workflow for the initial biological screening of natural products like oxoaporphine alkaloids.
Caption: A generalized workflow for the biological evaluation of oxoaporphine alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-cancer effect of liriodenine on human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liriodenine inhibits the proliferation of human hepatoma cell lines by blocking cell cycle progression and nitric oxide-mediated activation of p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Atherospermidine | C18H11NO4 | CID 77514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. KEGG COMPOUND: C09347 [genome.jp]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Development of low-toxicity antimicrobial polycarbonates bearing lysine residues - PMC [pmc.ncbi.nlm.nih.gov]
peer-reviewed studies on the comparative biology of 4,5-Dioxodehydroasimilobine
A comparative analysis of the biological activities of key oxoaporphine alkaloids, offering insights for researchers, scientists, and drug development professionals. Due to a significant lack of peer-reviewed studies on the comparative biology of 4,5-Dioxodehydroasimilobine, this guide focuses on structurally related and well-characterized oxoaporphine alkaloids: Liriodenine, Lysicamine, and Atherospermidine. These compounds share the same core chemical scaffold and provide a strong basis for understanding the potential biological activities of this class of molecules.
Introduction to Oxoaporphine Alkaloids
Oxoaporphine alkaloids are a class of naturally occurring compounds characterized by a tetracyclic aromatic isoquinoline core. They are found in various plant families and have garnered significant interest in the scientific community due to their diverse and potent biological activities. Modern pharmacological studies have revealed that these alkaloids exhibit a range of effects, including anticancer, antimicrobial, and antiviral properties[1][2]. Their planar structure is thought to enable intercalation with DNA, a mechanism that may underpin many of their biological actions[3][4].
Comparative Biological Activity
The primary biological activities investigated for oxoaporphine alkaloids are their cytotoxic effects against cancer cell lines and their antimicrobial properties against various pathogens. The following tables summarize the available quantitative data for Liriodenine, Lysicamine, and Atherospermidine.
Cytotoxic Activity Against Human Cancer Cell Lines
The cytotoxicity of these alkaloids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Liriodenine | CAOV-3 | Ovarian Cancer | 37.3 ± 1.06 (24h) | [5] |
| SKOV-3 | Ovarian Cancer | 26.3 ± 0.07 (24h) | [5] | |
| A549 | Lung Adenocarcinoma | Not specified | [6] | |
| HepG2 | Liver Cancer | Not specified | [7] | |
| MCF-7 | Breast Cancer | 33.31 | [8] | |
| Lysicamine | HCT116 | Colon Carcinoma | 22.79 | [5][8] |
| MCF-7 | Breast Cancer | 70.03 | [8] | |
| Atherospermidine | Data Not Available | - | - | [9][10] |
Antimicrobial Activity
The antimicrobial activity is often assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
| Liriodenine | Mycobacterium tuberculosis | Bacteria | 12.5 | [11] |
| Plasmodium falciparum | Protozoa | 2.8 | [11] | |
| Lysicamine | Bacillus subtilis | Gram-positive Bacteria | Not specified (Zone of Inhibition: 15.50 ± 0.57 mm) | [12] |
| Staphylococcus aureus | Gram-positive Bacteria | Not specified (Zone of Inhibition: 13.33 ± 0.57 mm) | [12] | |
| Staphylococcus epidermidis | Gram-positive Bacteria | Not specified (Zone of Inhibition: 12.00 ± 0.00 mm) | [12] | |
| Atherospermidine | Data Not Available | - | - | [9][10] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Liriodenine) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[13][14]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15][16]
Signaling Pathways and Mechanisms of Action
The anticancer activity of oxoaporphine alkaloids is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.
Proposed Anticancer Mechanism of Liriodenine
Liriodenine has been shown to induce apoptosis in cancer cells through the mitochondrial signaling pathway and to block cell cycle progression.[5][6] In some cancer cell lines, Liriodenine treatment leads to an increase in the expression of the p53 tumor suppressor protein, which can trigger cell cycle arrest and apoptosis.[7]
Caption: Proposed signaling pathway for the anticancer activity of Liriodenine.
General Experimental Workflow for Biological Screening
The following diagram illustrates a typical workflow for the initial biological screening of natural products like oxoaporphine alkaloids.
Caption: A generalized workflow for the biological evaluation of oxoaporphine alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-cancer effect of liriodenine on human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liriodenine inhibits the proliferation of human hepatoma cell lines by blocking cell cycle progression and nitric oxide-mediated activation of p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Atherospermidine | C18H11NO4 | CID 77514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. KEGG COMPOUND: C09347 [genome.jp]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Development of low-toxicity antimicrobial polycarbonates bearing lysine residues - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
